Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPLITQTMHJFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372512 | |
| Record name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53715-64-3 | |
| Record name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, research-grade overview of the synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary focus is on the well-established Hantzsch thiazole synthesis, detailing the reaction mechanism, step-by-step experimental protocols for precursor synthesis and the final cyclization, and critical process parameters. This document is intended for an audience of researchers, organic chemists, and drug development professionals, offering actionable insights grounded in established chemical principles.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and anticancer properties.[1] Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a key intermediate, providing a versatile platform for further functionalization and the development of novel therapeutic agents and advanced materials.[2][3] Its synthesis is a foundational process for laboratories engaged in heterocyclic chemistry. The most reliable and widely adopted method for constructing this 2,4,5-trisubstituted thiazole is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[4]
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[4][5] For the target molecule, this involves the reaction between Thiobenzamide and Ethyl 2-chloro-3-oxobutanoate .
The overall reaction proceeds via nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration, with the aromaticity of the resulting thiazole ring serving as a powerful thermodynamic driving force for the reaction.[6]
Logical Workflow of the Synthesis
The synthesis is best approached as a three-stage process, ensuring the purity of intermediates for a high-yield final condensation.
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An In-Depth Mechanistic Guide to the Hantzsch Synthesis of Thiazole Ethyl Carboxylates
Abstract: The thiazole nucleus is a cornerstone in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs.[1][2] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing this critical heterocyclic scaffold.[3][4] This guide provides an in-depth analysis of the Hantzsch reaction mechanism, with a specific focus on the synthesis of ethyl thiazole-4-carboxylate derivatives. These compounds are valuable intermediates, particularly in the creation of advanced pharmaceutical agents.[1][5] We will explore the causal relationships behind experimental choices, present a validated protocol, and offer insights for researchers, scientists, and drug development professionals aiming to master this essential transformation.
Introduction to the Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide-containing reagent.[2][3][6] The reaction's robustness and tolerance for a wide range of substituents make it a favored method for generating diverse thiazole libraries.[7]
The specific focus of this guide is on reactions utilizing α-halocarbonyls that contain an ethyl carboxylate group, such as ethyl bromopyruvate or ethyl 2-chloroacetoacetate.[5] Reacting these precursors with a thioamide source, like thiourea, directly yields highly functionalized thiazoles bearing an ethyl carboxylate group, a versatile handle for further synthetic modifications.[1][5]
Core Reaction Mechanism: A Step-by-Step Analysis
The formation of the thiazole ring proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.[6][8] The driving force for the reaction is the formation of the stable, aromatic thiazole ring.[9]
The overall transformation is as follows:
Let's dissect the mechanism into its fundamental steps:
-
Step A: Nucleophilic Attack (Sₙ2 Thioalkylation) The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the halocarbonyl compound.[9][10] This is a classic Sₙ2 displacement of the halide leaving group (e.g., Br⁻ or Cl⁻), forming an S-alkylated isothioamide intermediate.[9][10] The high nucleophilicity of the sulfur atom is a key factor in this initial step.
-
Step B: Intramolecular Cyclization Following the initial S-alkylation, the nitrogen atom of the isothioamide intermediate acts as a nucleophile. It attacks the carbonyl carbon of the original α-halocarbonyl moiety in an intramolecular fashion.[8][10] This step forges the crucial C-N bond that closes the five-membered ring, resulting in a hydroxythiazoline intermediate.[6][7]
-
Step C: Dehydration to Form the Aromatic Ring The hydroxythiazoline intermediate is typically not isolated.[6] It readily undergoes acid-catalyzed dehydration, eliminating a molecule of water. This elimination step introduces a second double bond into the ring, leading to the formation of the thermodynamically stable, aromatic thiazole product.[9]
Below is a diagram illustrating the core mechanistic pathway for the synthesis of an ethyl 2-amino-4-methylthiazole-5-carboxylate.
Causality in Experimental Design
The success of the Hantzsch synthesis hinges on the careful selection of reagents and conditions. Understanding the "why" behind these choices is critical for optimization and troubleshooting.
-
Choice of α-Halocarbonyl: Reactivity follows the order I > Br > Cl. Ethyl bromopyruvate and ethyl 2-chloroacetoacetate are common choices due to their commercial availability and balanced reactivity.[5] The ethyl carboxylate group is generally stable under the reaction conditions.
-
Thioamide Source: Thiourea is widely used to produce 2-aminothiazoles, which are highly valuable precursors in medicinal chemistry.[1][10] Substituted thioamides or thiosemicarbazides can be used to introduce diversity at the 2-position of the thiazole ring.[6]
-
Solvent Selection: Polar protic solvents like ethanol are frequently employed.[8] Ethanol can facilitate the reaction by stabilizing charged intermediates and participating in proton transfer steps during the dehydration phase. In some cases, aprotic solvents like DMF or solvent-free conditions are used, particularly in modern variations of the reaction.[11][12]
-
Temperature and Reaction Time: Heating is typically required to overcome the activation energy for the cyclization and dehydration steps.[9] Reaction temperatures often range from 60-80°C.[1][13] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts.
-
Role of Base: While the reaction can proceed without a base, one is often added during the workup. The reaction generates one equivalent of acid (e.g., HBr or HCl).[9] This acid protonates the basic nitrogen atoms of the thiazole product, forming a salt that is often soluble in the reaction medium.[9] Adding a weak base like sodium carbonate or ammonia during workup neutralizes this salt, causing the free, neutral thiazole product to precipitate, simplifying its isolation.[1][8]
Validated Experimental Protocol
This section provides a representative, step-by-step procedure for the synthesis of a common thiazole ethyl carboxylate building block.
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from established literature procedures.[1][13]
Materials:
-
Ethyl 2-chloroacetoacetate (1 equiv.)
-
Thiourea (1-1.2 equiv.)
-
Ethanol (as solvent)
-
Aqueous ammonia or Sodium Carbonate solution (for workup)
-
Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0-1.2 equivalents) in ethanol.
-
Addition of Haloketone: While stirring, slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the solution at room temperature.[13]
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 5-6 hours.[13] Monitor the disappearance of the starting materials using TLC (e.g., using a 2:1 petroleum ether-ethyl acetate mobile phase).[1]
-
Workup & Isolation: After the reaction is complete, cool the mixture to room temperature. A solid hydrohalide salt of the product may precipitate.
-
Neutralization: Slowly add aqueous ammonia or a 5% sodium carbonate solution to the stirred mixture until the pH is adjusted to 9-10.[13] This neutralizes the hydrohalide salt, precipitating the free base product.
-
Filtration: Stir the resulting slurry for 15-30 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any remaining inorganic salts.[1]
-
Drying & Purification: Dry the collected solid under vacuum. The product is often of high purity, but can be further purified by recrystallization from a suitable solvent like ethyl acetate if necessary.[1]
Data Presentation: Substrate Scope
The Hantzsch synthesis is highly versatile. The following table illustrates how different α-halocarbonyls and thioamide sources can be combined to generate a variety of substituted thiazoles.
| α-Halocarbonyl Component | Thioamide Component | Resulting Thiazole Product |
| Ethyl 2-chloroacetoacetate | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| Ethyl bromopyruvate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate |
| 3-Bromo-2-pentanone | Thioacetamide | 2,5-Dimethyl-4-ethylthiazole |
| Phenacyl bromide | Benzothioamide | 2,4-Diphenylthiazole |
Experimental Workflow Visualization
The following diagram outlines the typical laboratory workflow for the Hantzsch synthesis, from initial setup to final product characterization.
Conclusion
The Hantzsch thiazole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its application in creating ethyl carboxylate-substituted thiazoles provides direct access to versatile intermediates crucial for the development of novel therapeutics and functional materials. A thorough understanding of its mechanism and the rationale behind key experimental parameters allows researchers to harness its full potential, enabling the efficient and reliable production of these valuable heterocyclic compounds. Modern advancements, such as microwave-assisted synthesis and the use of novel catalysts, continue to expand the utility of this century-old reaction, ensuring its relevance for years to come.[6][14]
References
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Gomha, S. M., et al. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 22(9), 1423. [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Wang, Y., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 49(6), 1435-1439. [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Shinde, S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Scientific Research in Science and Technology, 9(4), 215-221. [Link]
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Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2828. [Link]
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Al-Mulla, A. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]
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Kumar, A., et al. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Advances, 13(8), 5187-5196. [Link]
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A Spectroscopic Guide to Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS: 53715-64-3).[1] As a member of the thiazole class of heterocyclic compounds, this molecule serves as a valuable scaffold in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application in drug development and chemical synthesis. This document details the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features, offering field-proven insights into the interpretation of its spectral data for researchers, scientists, and drug development professionals. The analysis is grounded in data from analogous structures and established spectroscopic principles to provide a robust framework for its characterization.
Molecular Structure and Physicochemical Properties
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a substituted thiazole featuring a phenyl ring at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position. These substituents create a distinct electronic environment that is reflected in its spectroscopic signature.
Key Properties:
Caption: Molecular structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Protocol & Rationale
¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. A standard protocol involves dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the aromatic multiplets and the ethyl group's quartet and triplet.
Expected Spectral Data & Interpretation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9-8.1 | Multiplet | 2H | H-2', H-6' (ortho-Ph) | These protons are deshielded by the electron-withdrawing effect of the thiazole ring's C=N bond. |
| ~ 7.4-7.6 | Multiplet | 3H | H-3', H-4', H-5' (meta, para-Ph) | These protons are in a typical aromatic environment, appearing as a complex multiplet. |
| ~ 4.3-4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group. |
| ~ 2.7-2.8 | Singlet (s) | 3H | Thiazole-CH₃ | The methyl group is attached to the electron-rich thiazole ring, placing it in this characteristic region for vinyl/aromatic methyls. |
| ~ 1.3-1.5 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are split into a triplet by the adjacent methylene group. |
Table 1: Predicted ¹H NMR spectral data for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol & Rationale
¹³C NMR spectroscopy provides essential information about the carbon skeleton of the molecule. The same sample preparation as for ¹H NMR is used. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a singlet. This simplifies the spectrum and allows for unambiguous counting of non-equivalent carbons. The chemical shifts are highly sensitive to the electronic environment, making ¹³C NMR a powerful tool for identifying functional groups and the overall molecular structure.
Expected Spectral Data & Interpretation
The molecule possesses 11 unique carbon environments. The predicted chemical shifts are based on established ranges for thiazoles, esters, and phenyl groups.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168-170 | Thiazole-C 2 | This carbon is double-bonded to nitrogen and single-bonded to sulfur, resulting in a significant downfield shift. |
| ~ 162-164 | Ester C =O | The carbonyl carbon of the ester group characteristically appears in this highly deshielded region. |
| ~ 158-160 | Thiazole-C 4 | This carbon is part of a C=C bond within the thiazole ring and is substituted with a methyl group. |
| ~ 132-134 | Phenyl C -1' (ipso) | The ipso-carbon of the phenyl ring, directly attached to the thiazole. |
| ~ 130-132 | Phenyl C -4' (para) | The para-carbon of the phenyl ring. |
| ~ 129-130 | Phenyl C -3', C-5' (meta) | The meta-carbons of the phenyl ring. |
| ~ 126-128 | Phenyl C -2', C-6' (ortho) | The ortho-carbons of the phenyl ring. |
| ~ 115-117 | Thiazole-C 5 | This carbon is part of a C=C bond and is substituted with the electron-withdrawing ester group. |
| ~ 61-63 | -O-CH₂ -CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. |
| ~ 16-18 | Thiazole-CH₃ | The methyl carbon attached to the thiazole ring. |
| ~ 14-15 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |
Table 2: Predicted ¹³C NMR spectral data for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Mass Spectrometry (MS)
Experimental Protocol & Rationale
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For a molecule of this nature, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective technique.[4] In EI, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation provides a "fingerprint" that can be used to deduce the structure of the molecule. The analysis of these fragments allows for a self-validating system, where the observed pieces must logically reassemble to form the parent molecule.
Data Interpretation
The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 247, corresponding to the monoisotopic mass of the compound.[1][2] The key fragmentation pathways are driven by the stability of the resulting fragments and the presence of weaker bonds.
Expected Fragmentation Data:
| m/z Value | Proposed Fragment | Identity |
|---|---|---|
| 247 | [C₁₃H₁₃NO₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 202 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
| 174 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical |
| 103 | [C₆H₅CN]⁺ | Benzonitrile cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Table 3: Expected key fragments in the mass spectrum.
Caption: Proposed primary fragmentation pathway in Electron Ionization Mass Spectrometry.
Infrared (IR) Spectroscopy
Experimental Protocol & Rationale
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). A common method is to prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample. This ensures a uniform matrix that is transparent to IR radiation in the analytical range (~4000-400 cm⁻¹). The presence of specific absorption bands provides direct evidence for key functional groups, corroborating the overall structural assignment.
Expected Spectral Data & Interpretation
The IR spectrum will be dominated by absorptions from the ester and the substituted thiazole and phenyl rings. Predictions are based on data from structurally similar molecules.[3][5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 3100-3000 | C-H Stretch | Aromatic (C-H) | Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring. |
| ~ 2980-2900 | C-H Stretch | Aliphatic (C-H) | Asymmetric and symmetric stretching of the methyl and methylene groups. |
| ~ 1730-1715 | C=O Stretch | Ester (C=O) | A strong, sharp absorption band characteristic of the ester carbonyl group. This is a key diagnostic peak. |
| ~ 1610-1580 | C=N Stretch | Thiazole ring | Stretching vibration of the imine bond within the thiazole heterocycle. |
| ~ 1550-1450 | C=C Stretch | Aromatic/Thiazole | Skeletal vibrations of the phenyl and thiazole rings. |
| ~ 1250-1150 | C-O Stretch | Ester (C-O) | Asymmetric C-O-C stretching of the ester group. |
| ~ 770-730 & ~ 700-680 | C-H Bend | Aromatic (C-H) | Out-of-plane bending vibrations for a monosubstituted benzene ring. |
Table 4: Predicted characteristic IR absorption bands.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a cohesive and self-validating dataset for the structural confirmation of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. The predicted ¹H and ¹³C NMR spectra map the proton and carbon frameworks, respectively, highlighting the distinct chemical environments of the ethyl ester, methyl, and phenyl substituents. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern initiated by the cleavage of the ester group. Finally, infrared spectroscopy provides definitive evidence for the key functional groups, particularly the ester carbonyl and the aromatic systems. Together, these techniques offer an unambiguous and robust characterization of the target molecule, essential for its use in research and development.
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Physical and chemical properties of 2-phenylthiazole derivatives
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylthiazole Derivatives
Authored by: Gemini, Senior Application Scientist
Date: January 7, 2026
Abstract
The 2-phenylthiazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical and chemical properties of 2-phenylthiazole derivatives. We will delve into the core physicochemical characteristics, established synthetic methodologies, and detailed spectroscopic characterization. Furthermore, this guide will explore the significant biological activities of these derivatives, supported by quantitative data and mechanistic insights, with a focus on their applications as antifungal and anticancer agents. Detailed, field-proven experimental protocols are provided to ensure the practical applicability of the concepts discussed.
Introduction: The Significance of the 2-Phenylthiazole Scaffold
Heterocyclic compounds are fundamental to the field of drug discovery. Among them, the thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of many biologically active molecules, including the essential vitamin B1 (thiamine).[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiazole core gains specific steric and electronic features that enhance its ability to interact with biological targets.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent antifungal, anticancer, antibacterial, antiviral, anti-inflammatory, and anthelmintic properties.[2][3][4][5] This versatility has made the 2-phenylthiazole moiety a focal point for synthetic and medicinal chemists aiming to develop next-generation therapeutics. For instance, the FDA-approved antifungal drug isavuconazole features a phenylthiazole structure, underscoring the clinical relevance of this chemical class.[2] This guide serves as a technical resource, bridging fundamental chemistry with practical application to empower researchers in their exploration of this promising compound family.
Core Physicochemical Properties of 2-Phenylthiazole
Understanding the intrinsic properties of the parent 2-phenylthiazole molecule is crucial for predicting the behavior of its derivatives. The fusion of the electron-rich thiazole ring with the aromatic phenyl group dictates its reactivity and intermolecular interaction potential.
| Property | Value | Source |
| Molecular Formula | C₉H₇NS | [6] |
| Molecular Weight | 161.23 g/mol | [6] |
| IUPAC Name | 2-phenyl-1,3-thiazole | [6] |
| Melting Point | 149-153 °C (for 2-Amino-4-phenylthiazole) | [7] |
| LogP (Octanol/Water) | 2.6 | [6] |
The thiazole ring itself is aromatic, which contributes to the overall stability of the molecule. The nitrogen atom acts as a weak base, while the sulfur atom can participate in various non-covalent interactions. The phenyl group can be readily functionalized, allowing for systematic modifications to tune the molecule's properties, such as solubility, lipophilicity, and target-binding affinity. This tunability is a key reason for the widespread investigation of its derivatives in drug discovery programs.
Synthesis of 2-Phenylthiazole Derivatives: Core Methodologies
The construction of the 2-phenylthiazole scaffold and its derivatives can be achieved through several robust and versatile synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on both the thiazole and phenyl rings.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and widely utilized method for forming the thiazole ring. It involves the cyclocondensation reaction between an α-haloketone and a thioamide.[8] For the synthesis of 2-phenylthiazole derivatives, thiobenzamide (or its substituted analogs) is a common starting material.
-
Causality: This reaction is mechanistically driven by the nucleophilicity of the thioamide's sulfur and nitrogen atoms, which attack the electrophilic carbons of the α-haloketone. The simplicity of the starting materials and the reliability of the reaction make it a first-choice method for generating diverse libraries of these compounds.
Suzuki Cross-Coupling Reaction
For creating the crucial C-C bond between the thiazole and phenyl rings, the Suzuki cross-coupling reaction is a powerful modern alternative.[8] This palladium-catalyzed reaction typically couples a 2-halothiazole with a phenylboronic acid derivative.
-
Causality: The strength of the Suzuki reaction lies in its high functional group tolerance and its ability to proceed under relatively mild conditions. This allows for the late-stage introduction of complex or sensitive phenyl groups, providing significant flexibility in the design of target molecules.
Below is a diagram illustrating the two primary synthetic workflows.
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The Multifaceted Biological Activities of Thiazole Carboxylate Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Promise of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous clinically approved drugs.[2] When functionalized with a carboxylate group, the resulting thiazole carboxylate derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a spectrum of human diseases. This guide provides an in-depth exploration of the significant biological activities of thiazole carboxylate compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action and provide detailed, field-proven experimental protocols for their evaluation, empowering researchers to effectively advance their drug discovery programs.
Section 1: Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiazole carboxylate derivatives have emerged as a potent class of anticancer agents, demonstrating efficacy against a wide range of tumor cell lines.[3][4][5] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Inhibition of Key Kinases and Enzymes
A primary mechanism through which thiazole carboxylates exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[6] For instance, certain thiazole-5-carboxylate derivatives have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme that plays a role in pro-tumorigenic signaling.[5] By blocking MAGL, these compounds can disrupt cancer cell metabolism and signaling. Furthermore, some derivatives have been designed to target c-Met kinase, a receptor tyrosine kinase involved in cell growth and invasion, showing significant antiproliferative activity.[7]
Another critical aspect of their anticancer activity involves the induction of cell cycle arrest and apoptosis. For example, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been shown to induce G0/G1 cell cycle arrest in various cancer cell lines.[3] This prevents cancer cells from progressing through the cell division cycle, ultimately leading to their demise.
Signaling Pathway: c-Met Kinase Inhibition by a Thiazole Carboxamide Derivative
Caption: Inhibition of c-Met signaling by a thiazole carboxamide derivative.
Experimental Protocols for Evaluating Anticancer Activity
A systematic evaluation of the anticancer potential of thiazole carboxylate compounds involves a cascade of in vitro assays designed to assess cytotoxicity, effects on cell proliferation, and the mechanism of cell death.[8][9][10][11]
1.2.1. In Vitro Cytotoxicity and Cell Viability Assays
The initial screening of novel compounds typically involves assessing their cytotoxic effects on a panel of cancer cell lines.[6][12]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole carboxylate compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]
1.2.2. Data Presentation: Comparative Cytotoxicity of Thiazole Carboxylate Derivatives
| Compound | Cell Line | IC50 (µM)[5][7] |
| Compound 3g (NSC:788170) | EKVX (Non-Small Cell Lung Cancer) | 0.865 |
| MDA-MB-468 (Breast Cancer) | 1.20 | |
| Compound 4c (NSC:788176) | HOP-92 (Non-Small Cell Lung Cancer) | 0.34 |
| EKVX (Non-Small Cell Lung Cancer) | 0.96 | |
| MDA-MB-231/ATCC (Breast Cancer) | 1.08 | |
| Compound 51am | A549 (Lung Carcinoma) | 0.83 |
| HT-29 (Colorectal Carcinoma) | 0.68 | |
| MDA-MB-231 (Breast Cancer) | 3.94 |
Section 2: Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[14] Thiazole carboxylate derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting enzymes involved in the inflammatory pathway.[15][16][17][18]
Mechanism of Action: Inhibition of COX and LOX Enzymes
The arachidonic acid pathway is central to the inflammatory response, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[16] Several thiazole derivatives have shown potent inhibitory activity against these enzymes.[16] For instance, some thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles have been identified as potential inhibitors of inducible nitric oxide synthase (iNOS), another key enzyme in the inflammatory process.[15][19] By blocking these enzymatic pathways, thiazole carboxylates can effectively reduce the production of inflammatory mediators.
Workflow: In Vivo Evaluation of Anti-inflammatory Activity
Caption: Workflow for the carrageenan-induced paw edema model.
Experimental Protocols for Evaluating Anti-inflammatory Activity
Both in vitro and in vivo models are essential for characterizing the anti-inflammatory potential of thiazole carboxylate compounds.[14][20][21][22]
2.2.1. In Vivo Model: Carrageenan-Induced Rat Paw Edema
This is a widely used and reliable model for assessing acute inflammation.[21][23]
Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiazole carboxylate compound. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
2.2.2. Data Presentation: Anti-inflammatory Efficacy of Thiazole Derivatives
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema[17] |
| 3c | 100 | 3 | 44 |
| 3d | 100 | 3 | 41 |
| Indomethacin | 10 | 3 | 52 |
Section 3: Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[24][25] Thiazole-containing compounds have a long history in antimicrobial drug discovery, and thiazole carboxylates are no exception, exhibiting activity against a range of bacteria and fungi.[24][26][27][28][29]
Mechanism of Action: Disruption of Essential Cellular Processes
The antimicrobial mechanisms of thiazole carboxylates are diverse. Some derivatives are thought to interfere with microbial DNA synthesis by inhibiting enzymes like DNA gyrase.[28] Others may disrupt cell wall synthesis or interfere with essential metabolic pathways. The specific mechanism often depends on the substitution pattern on the thiazole ring and the nature of the carboxylate derivative (e.g., ester, amide).
Experimental Protocols for Evaluating Antimicrobial Activity
Standard microbiological assays are employed to determine the antimicrobial spectrum and potency of thiazole carboxylate compounds.
3.2.1. In Vitro Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the thiazole carboxylate compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion: A Scaffold of Opportunity
Thiazole carboxylate compounds represent a versatile and highly promising class of molecules for drug discovery. Their demonstrated efficacy across anticancer, anti-inflammatory, and antimicrobial applications, coupled with their synthetic tractability, makes them an attractive area for further investigation. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore the therapeutic potential of their novel thiazole carboxylate derivatives. As our understanding of the intricate cellular pathways underlying various diseases continues to grow, the targeted design and synthesis of novel thiazole carboxylates will undoubtedly lead to the development of next-generation therapeutics.
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Crystal structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
An In-Depth Technical Guide to the Crystal Structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a representative member of this class, holding potential as a synthetic intermediate for more complex drug candidates.[3] Understanding its three-dimensional structure is paramount for rational drug design, enabling the precise mapping of intermolecular interactions that govern its biological activity. This guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of this compound. While a public crystal structure for this specific molecule is not available as of early 2026, this document outlines a robust workflow for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. By referencing crystallographic data from closely related analogs, we further predict and discuss the anticipated structural features of the title compound.
Introduction: The Significance of the Thiazole Moiety in Drug Discovery
Thiazole derivatives are a versatile class of heterocyclic compounds that feature prominently in a wide array of therapeutic agents, exhibiting properties that include antibacterial, anti-inflammatory, antihypertensive, and anticancer activities.[1][4] Their prevalence in drug development can be attributed to the thiazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. The specific compound, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, serves as a valuable building block in organic synthesis for creating more elaborate and biologically potent molecules.[3] A definitive crystal structure would provide invaluable data on its molecular geometry, conformation, and potential intermolecular interactions, thereby guiding future derivatization efforts to enhance therapeutic efficacy.
Synthesis and Crystallization
The first critical step towards structural elucidation is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthetic Protocol: A One-Pot Approach
A highly efficient one-pot synthesis method has been reported for similar 2-substituted-4-methylthiazole-5-carboxylates, which is adaptable for the title compound.[3] This approach is preferable to traditional two-step methods due to its milder reaction conditions, easier work-up, and generally higher yields.
Experimental Protocol:
-
Reaction Setup: To a stirred mixture of ethyl acetoacetate (1.0 eq.) in a 1:1 solution of water and tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.2 eq.) portion-wise at a temperature maintained below 0°C.
-
Bromination: Allow the reaction mixture to stir at room temperature for approximately 2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Thiazole Ring Formation: Once the bromination is complete, add benzamide (1.0 eq.) to the mixture.
-
Cyclization: Heat the reaction mixture to 80°C and maintain for 2-3 hours. The progress of the cyclization reaction should also be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically subjected to an aqueous work-up. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Diagram of Synthetic Workflow:
Caption: One-pot synthesis of the target compound.
Crystallization Strategy
Growing single crystals suitable for X-ray diffraction is often a matter of empirical screening of various conditions.
Experimental Protocol:
-
Solvent Selection: Begin by dissolving the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane) to determine solubility.
-
Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in the chosen solvents in small vials. Cover the vials with a perforated seal (e.g., Parafilm with pinholes) and leave them undisturbed in a vibration-free environment.
-
Vapor Diffusion:
-
Liquid-Liquid: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is sparingly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Solid-Liquid: If the compound is a solid, place it in a small vial and place this inside a larger sealed container with a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals may grow.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately mount them on the goniometer head of the diffractometer.
X-ray Diffraction and Structure Determination
The following section outlines the standard workflow for single-crystal X-ray crystallography.
Diagram of Crystallographic Workflow:
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Introduction: The Enduring Significance of the 1,3-Thiazole Scaffold
An In-depth Technical Guide to the Discovery and History of Substituted 1,3-Thiazole Synthesis
The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides a comprehensive overview of the historical milestones and foundational synthetic methodologies that have enabled the exploration and exploitation of this remarkable heterocyclic system. We will delve into the core synthetic strategies, elucidating the mechanistic underpinnings and practical considerations that have guided the synthesis of substituted 1,3-thiazoles from their initial discovery to the present day.
The Genesis of Thiazole Synthesis: The Hantzsch Reaction
The journey into the synthesis of the thiazole core began in the late 19th century with the pioneering work of German chemist Arthur Hantzsch.[3][4] His development of what is now known as the Hantzsch thiazole synthesis marked a pivotal moment, providing the first reliable and versatile method for constructing this heterocyclic ring.[3][5]
Historical Context and Discovery
First reported by Arthur Hantzsch in 1887, the Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) and a thioamide.[3][4] This discovery was a landmark achievement, opening the door to the systematic preparation and study of a wide array of thiazole derivatives.[2] The robustness and broad applicability of this method are evidenced by its continued use in both academic and industrial settings over a century after its inception.[6][7]
Detailed Mechanism of the Hantzsch Synthesis
The Hantzsch synthesis proceeds through a well-established reaction pathway. The causality behind the sequence of bond formations is a classic example of nucleophilic substitution and intramolecular cyclization.
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl compound. This step follows an SN2 mechanism, resulting in the displacement of the halide ion and the formation of an intermediate salt.[8][9]
-
Intramolecular Cyclization: Following the initial substitution, the nitrogen atom of the thioamide intermediate acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This leads to the formation of a five-membered ring intermediate.[10]
-
Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form a more stable, aromatic thiazole ring.[9]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a representative example of the Hantzsch synthesis. The self-validating nature of this procedure lies in the precipitation of the product upon neutralization, providing a straightforward method for isolation and purification.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na2CO3) solution
-
Water (for rinsing)
Procedure:
-
In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[10]
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate.
-
Maintain the reaction at a gentle reflux for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water to remove any residual salts.
-
Dry the product to obtain 2-amino-4-phenylthiazole.
Expanding the Synthetic Repertoire: Post-Hantzsch Methodologies
Following Hantzsch's seminal work, other chemists developed alternative routes to substituted thiazoles, broadening the scope of accessible derivatives.
The Cook-Heilbron Synthesis
Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this method provides access to 5-aminothiazoles.[11] The reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[11][12][13] Prior to this discovery, 5-aminothiazoles were a relatively obscure class of compounds.[11]
Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide.[11] Subsequent intramolecular cyclization and tautomerization lead to the formation of the 5-aminothiazole ring.
Caption: Cook-Heilbron Synthesis for 5-Aminothiazoles.
The Gabriel Thiazole Synthesis
Another important method is the Gabriel synthesis, which involves the cyclization of α-acylaminoketones with phosphorus pentasulfide (P4S10) to yield 2,5-disubstituted thiazoles.[14][15] This method offers a route to thiazoles with substitution patterns that can be complementary to those obtained via the Hantzsch synthesis.
Comparative Analysis of Key Thiazole Synthesis Methods
The choice of synthetic route to a particular substituted thiazole is dictated by the desired substitution pattern and the availability of starting materials. The following table summarizes the key features of the three major synthetic methods discussed.
| Synthesis Method | Key Reactants | Product | Year of Discovery |
| Hantzsch Synthesis | α-Halocarbonyl, Thioamide | Substituted Thiazole | 1887[3][4] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | 5-Aminothiazole | 1947[11] |
| Gabriel Synthesis | α-Acylaminoketone, P4S10 | 2,5-Disubstituted Thiazole | - |
Modern Innovations and Future Outlook
While the classical methods of Hantzsch, Cook-Heilbron, and Gabriel remain highly relevant, contemporary research continues to refine and expand the toolkit for thiazole synthesis.[6] Modern approaches often focus on improving efficiency, sustainability, and substrate scope through the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions.[7][16] The development of these new methodologies ensures that the synthesis of substituted 1,3-thiazoles will continue to be a vibrant and enabling area of chemical research, fueling further discoveries in medicine and materials science.[5]
Conclusion
The history of substituted 1,3-thiazole synthesis is a testament to the ingenuity and perseverance of organic chemists. From the foundational discovery of the Hantzsch reaction to the development of complementary methods and modern innovations, the ability to construct this vital heterocyclic scaffold has been instrumental in advancing numerous scientific disciplines. A thorough understanding of these core synthetic strategies, their mechanisms, and their practical applications is essential for any researcher, scientist, or drug development professional working with this important class of compounds.
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Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved January 7, 2026, from [Link]
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Thiazoles and Bisthiazoles - Encyclopedia.pub. (2021, March 29). Retrieved January 7, 2026, from [Link]
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Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (n.d.). Retrieved January 7, 2026, from [Link]
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General Synthetic Methods for Thiazole and Thiazolium Salts - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
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Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved January 7, 2026, from [Link]
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Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
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Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate CAS 53715-64-3 properties
An In-depth Technical Guide to Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS 53715-64-3)
Introduction: The Thiazole Scaffold in Modern Chemistry
The 1,3-thiazole ring is a cornerstone heterocyclic motif in the landscape of medicinal and materials chemistry. As a key structural component of various natural products (including Vitamin B1) and synthetic compounds, the thiazole nucleus is recognized as a "privileged scaffold." This distinction arises from its ability to engage in diverse biological interactions, leading to a wide spectrum of pharmacological activities such as anti-inflammatory, antibacterial, and anticancer properties.[1][2][3]
This guide focuses on a specific, highly functionalized derivative: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS: 53715-64-3). This molecule is not merely a static entity but a versatile synthetic intermediate. Its strategic placement of a phenyl group, a methyl group, and an ethyl ester provides multiple points for chemical modification, making it a valuable building block in the synthesis of more complex molecular architectures for drug discovery and materials science.[4][5] This document serves as a technical resource for researchers, providing in-depth information on its properties, a validated synthesis protocol with mechanistic insights, and its potential applications.
Caption: Chemical structure of the title compound.
Core Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in both reactive and biological systems. Understanding these parameters is critical for designing synthetic routes, developing formulations, and predicting metabolic fate. The key properties of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 53715-64-3 | [6][7] |
| Molecular Formula | C₁₃H₁₃NO₂S | [6] |
| Molecular Weight | 247.31 g/mol | [6] |
| Monoisotopic Mass | 247.0667 Da | [6][8] |
| Appearance | Pale brown solid | [7] |
| Melting Point | 36 °C | [7] |
| Boiling Point | 150 °C (at reduced pressure) | [7] |
| Predicted logP (XlogP) | 3.6 | [6][8] |
| InChIKey | FYPLITQTMHJFKK-UHFFFAOYSA-N | [6] |
Spectroscopic Profile and Structural Elucidation
Structural confirmation is paramount in chemical synthesis. The following sections detail the expected spectroscopic signatures for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, providing a framework for its unambiguous identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering clues to the structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₁₃NO₂S.
Predicted Collision Cross Section (CCS) Data:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 248.07398 | 154.6 |
| [M+Na]⁺ | 270.05592 | 164.0 |
| [M-H]⁻ | 246.05942 | 161.0 |
(Data predicted using CCSbase)[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this thiazole derivative is expected to show several characteristic absorption bands.
-
~1720-1740 cm⁻¹: A strong absorption due to the C=O stretching vibration of the ethyl ester group. The exact position is influenced by conjugation with the thiazole ring.[9]
-
~3050-3100 cm⁻¹: C-H stretching vibrations for the aromatic protons on the phenyl and thiazole rings.[10]
-
~2850-2980 cm⁻¹: C-H stretching vibrations from the aliphatic methyl and ethyl groups.
-
~1500-1600 cm⁻¹: Several bands corresponding to C=C and C=N stretching vibrations within the aromatic phenyl and thiazole rings.[11]
-
~1200-1300 cm⁻¹: A strong C-O stretch associated with the ester functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. While specific experimental data is not widely published, a predicted spectrum based on established principles provides a clear validation template.
-
¹H NMR:
-
δ ~7.8-8.1 ppm (multiplet, 2H) & δ ~7.4-7.6 ppm (multiplet, 3H): Protons of the monosubstituted phenyl ring.
-
δ ~4.3 ppm (quartet, 2H): The -OCH₂- protons of the ethyl ester, split by the adjacent methyl group.
-
δ ~2.7 ppm (singlet, 3H): The protons of the methyl group at the C4 position of the thiazole ring.
-
δ ~1.4 ppm (triplet, 3H): The -CH₃ protons of the ethyl ester, split by the adjacent methylene group.
-
-
¹³C NMR:
-
δ ~162 ppm: Carbonyl carbon of the ethyl ester.
-
δ ~168 ppm & ~158 ppm: Carbons at the C2 and C4 positions of the thiazole ring.
-
δ ~115 ppm: Carbon at the C5 position of the thiazole ring.
-
δ ~126-133 ppm: A set of signals for the carbons of the phenyl ring.
-
δ ~61 ppm: The -OCH₂- carbon of the ethyl ester.
-
δ ~17 ppm: The methyl carbon at the C4 position.
-
δ ~14 ppm: The methyl carbon of the ethyl ester.
-
Synthesis and Mechanistic Insights
The Hantzsch Thiazole Synthesis: A Proven Route
The most reliable and widely adopted method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch Thiazole Synthesis.[12][13] This powerful condensation reaction involves the cyclization of an α-halocarbonyl compound with a thioamide. For the title compound, this translates to the reaction between thiobenzamide and an ethyl 2-haloacetoacetate .
Caption: General workflow for the Hantzsch synthesis.
Detailed Experimental Protocol (Illustrative)
This protocol describes a self-validating system for the synthesis, purification, and characterization of the target compound.
Objective: To synthesize Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Materials:
-
Thiobenzamide (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.05 eq)
-
Absolute Ethanol (as solvent)
-
Sodium bicarbonate (for work-up)
-
Anhydrous magnesium sulfate (for drying)
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiobenzamide (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of thiobenzamide).
-
Addition of Reagents: Stir the mixture until the thiobenzamide is fully dissolved. Slowly add ethyl 2-chloroacetoacetate (1.05 eq) to the solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 4-6 hours.
-
Causality: The elevated temperature is necessary to overcome the activation energy for both the initial S-alkylation and the subsequent intramolecular cyclization and dehydration steps. Ethanol is an ideal solvent as it readily dissolves the reactants and has an appropriate boiling point.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed during the reaction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Confirm the structure and purity of the isolated pale brown solid by NMR, IR, and MS analysis as described in Section 3.0.
Mechanistic Causality
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Stepwise mechanism of the Hantzsch reaction.
-
S-Alkylation: The reaction initiates with the nucleophilic sulfur atom of thiobenzamide attacking the electrophilic α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion.
-
Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration: The resulting 4-hydroxythiazoline intermediate readily undergoes acid- or base-catalyzed dehydration to form the stable, aromatic 1,3-thiazole ring system.
Reactivity and Potential Applications
Core Reactivity
The title compound possesses two primary sites for further chemical elaboration:
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic (e.g., NaOH, EtOH/H₂O) or acidic conditions to yield the corresponding carboxylic acid, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. This acid is a key precursor for forming amides, esters, or other acid derivatives, significantly expanding the synthetic utility.
-
Aromatic Substitution: Both the phenyl ring and, to a lesser extent, the thiazole ring can undergo electrophilic aromatic substitution. The specific regioselectivity would be dictated by the directing effects of the existing substituents and the reaction conditions employed.
Role in Medicinal Chemistry and Drug Discovery
While specific biological activities for this exact compound are not extensively documented, its structural class is of high interest to drug development professionals. Substituted 2-phenylthiazole-5-carboxylates are crucial intermediates in the synthesis of potent therapeutic agents. A prominent example is Febuxostat , a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[4] The core scaffold of Febuxostat is a 2-(substituted phenyl)-4-methylthiazole-5-carboxylic acid, highlighting the direct relevance of the title compound's structural motif as a foundational building block for synthesizing pharmacologically active molecules.[5] The broad biological activities associated with the thiazole core further underscore its potential as a starting point for developing new chemical entities.[1][3]
Conclusion
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a well-defined chemical entity with significant potential as a synthetic intermediate. Its physicochemical properties are established, and its structure can be unequivocally confirmed through standard spectroscopic methods. The Hantzsch thiazole synthesis provides a robust and high-yielding route to its preparation. The presence of multiple functional groups allows for diverse chemical modifications, positioning this compound as a valuable and versatile tool for researchers and scientists in the pursuit of novel therapeutics and advanced materials.
References
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Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1076-1083. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2743970, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved January 7, 2026, from [Link]
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PubChemLite. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (C13H13NO2S). Retrieved January 7, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 7, 2026, from [Link]
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Boutemeur, B., Satha, H., & Gherraf, N. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2977. [Link]
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Meng, G., Wang, M., Dou, J., & Guo, Z. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(3), M919. [Link]
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ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved January 7, 2026, from [Link]
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LookChem. (n.d.). Cas 1428354-62-4,potassium 2-(4-methyl-2-phenylthiazol-5-carbonyl). Retrieved January 7, 2026, from [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(11), 925-947. [Link] (Note: This links to a relevant MDPI journal page, as a direct link to the specific article might not be stable).
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Kennedy, A. R., et al. (2008). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2004. [Link]
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Dede, B., Avci, D., Varkal, D., & Bahçeli, S. (2018). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved January 7, 2026, from [Link]
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An In-Depth Technical Guide to Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
From the Desk of the Senior Application Scientist
Subject: Core Technical Profile and Methodologies for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (InChIKey: FYPLITQTMHJFKK-UHFFFAOYSA-N)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide serves as a comprehensive technical resource on Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. This molecule is a member of the thiazole class of heterocyclic compounds, a scaffold of paramount importance in medicinal chemistry and drug discovery. We will delve into its fundamental identifiers, establish its relevance through its connection to clinically significant pharmaceuticals, provide a robust and reproducible synthesis protocol grounded in the classic Hantzsch reaction, and outline the analytical methods for its structural confirmation. This document is designed to equip researchers with the foundational knowledge and practical insights required to effectively synthesize, characterize, and utilize this versatile chemical building block in advanced research and development programs.
Compound Identification and Physicochemical Properties
Precise identification is the bedrock of reproducible science. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a well-characterized compound cataloged in major chemical databases. Its key identifiers and computed physicochemical properties are summarized below for rapid reference and integration into research databases.[1]
| Identifier | Value |
| IUPAC Name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate[1] |
| InChIKey | FYPLITQTMHJFKK-UHFFFAOYSA-N[1] |
| InChI | InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3[1] |
| CAS Number | 53715-64-3[1] |
| Molecular Formula | C₁₃H₁₃NO₂S[1] |
| Molecular Weight | 247.31 g/mol [1] |
| Monoisotopic Mass | 247.06670 Da[1] |
The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry
The 1,3-thiazole ring is a "privileged scaffold" in drug development, appearing in numerous FDA-approved drugs and countless investigational agents. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an ideal core for designing molecules that interact with biological targets. Thiazole derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antihypertensive effects.[2][3]
A compelling testament to the therapeutic relevance of this scaffold is found in Febuxostat (marketed as Uloric®), a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and chronic gout.[4] The synthesis of Febuxostat relies on a key intermediate, Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, which shares the same core structure as the topic of this guide.[5][6] This direct lineage underscores the industrial and pharmaceutical importance of mastering the synthesis and chemistry of such thiazole carboxylates, as they serve as foundational synthons for high-value active pharmaceutical ingredients (APIs).[5][7][8]
Synthesis and Mechanistic Insight: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2,4,5-trisubstituted thiazole core is the Hantzsch Thiazole Synthesis , first described in 1887.[9] This reaction involves the condensation of an α-haloketone (or equivalent) with a thioamide.[9][10] For the target molecule, the key precursors are ethyl 2-chloroacetoacetate and thiobenzamide.
The workflow can be visualized as a two-step conceptual process, often achievable in a one-pot reaction, which enhances efficiency and yield.[2]
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Molecular weight and formula of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
An In-depth Technical Guide to Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a core thiazole ring, a structural motif of significant interest in medicinal chemistry. The thiazole scaffold is a key component in a wide array of pharmacologically active agents, demonstrating properties that include anti-inflammatory, antimicrobial, and antineoplastic activities.[1] This guide provides a comprehensive overview of this compound, detailing its fundamental chemical properties, a robust synthesis protocol based on the classic Hantzsch thiazole synthesis, analytical characterization methods, and a discussion of its potential applications in drug discovery, contextualized by the known biological activities of structurally related molecules.
Molecular and Physicochemical Profile
The structural identity and key physicochemical properties of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate are fundamental to its application in research and development. These data are crucial for reaction planning, analytical method development, and preliminary assessment of its drug-like properties.
Chemical Structure and Identifiers
The molecule consists of a central 1,3-thiazole ring substituted at the 2-position with a phenyl group, at the 4-position with a methyl group, and at the 5-position with an ethyl carboxylate group.
-
Chemical Structure:
-
SMILES: CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C[2]
-
InChIKey: FYPLITQTMHJFKK-UHFFFAOYSA-N[2]
Physicochemical Data Summary
The following table summarizes the key quantitative data for the compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂S | PubChem[2] |
| Molecular Weight | 247.31 g/mol | PubChem[2] |
| Monoisotopic Mass | 247.06670 Da | PubChem[2] |
| IUPAC Name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | PubChem[2] |
| CAS Number | 53715-64-3 | PubChem[2] |
| Melting Point | 36 °C | ChemicalBook[3] |
| Boiling Point | 150 °C | ChemicalBook[3] |
| Calculated LogP | 3.6 | PubChem[2] |
| Appearance | Pale brown solid | ChemicalBook[3] |
Synthesis and Mechanistic Insights
The construction of the thiazole ring is a cornerstone of heterocyclic chemistry. The most reliable and widely adopted method for this class of compounds is the Hantzsch Thiazole Synthesis.[4][5]
The Hantzsch Thiazole Synthesis: Principle and Rationale
The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[4] For the target molecule, this involves the reaction of thiobenzamide (providing the N1 and C2 atoms and the 2-phenyl group) with ethyl 2-chloroacetoacetate (providing the C4, C5, and S atoms, along with the substituents at these positions).
-
Expertise & Causality: The choice of an alcohol, such as ethanol, as the solvent is strategic. It effectively dissolves both reactants and facilitates the reaction, which typically proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The reaction is often performed at reflux to provide the necessary activation energy for the dehydration step, which is the rate-limiting part of the sequence.[4]
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the Hantzsch synthesis for the target compound.
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Thiazole Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets
This guide provides an in-depth exploration of the thiazole scaffold as a cornerstone in modern medicinal chemistry. We will dissect the key therapeutic targets that have been successfully modulated by thiazole derivatives, offering a technical narrative grounded in mechanistic insights and validated experimental approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocycle in their discovery programs.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The 1,3-thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This unique arrangement confers a distinct electronic and structural profile, making it a "privileged scaffold" in medicinal chemistry. Its aromaticity, combined with the ability of its heteroatoms to act as hydrogen bond acceptors and donors, allows for high-affinity interactions with a multitude of biological targets.[1][2] This versatility is evidenced by the numerous FDA-approved drugs incorporating a thiazole ring, such as the antiviral Ritonavir, the anti-inflammatory Meloxicam, and the anticancer agents Dasatinib and Ixazomib.[1][3][4] Our exploration begins with the most prominent area of impact: oncology.
Targeting the Engines of Cancer: Thiazole Derivatives in Oncology
Thiazole derivatives have demonstrated remarkable efficacy as anticancer agents by engaging a variety of targets that are critical to tumor growth, proliferation, and survival.[5][6]
Protein Kinase Inhibition: Switching Off Proliferation Signals
Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[7] Thiazole derivatives have proven to be exceptional frameworks for designing potent kinase inhibitors due to their ability to fit into the ATP-binding pocket of these enzymes.[8][9]
-
Tyrosine Kinases: Many receptor and non-receptor tyrosine kinases are primary drivers of oncogenesis. Thiazole-based drugs have been developed to target them effectively.
-
BCR-Abl: Dasatinib, a thiazole-containing drug, is a potent inhibitor of the BCR-Abl kinase, the hallmark of chronic myeloid leukemia (CML).[1]
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow.[10] Thiazole derivatives have been shown to inhibit VEGFR-2, thereby blocking tumor vascularization.[11][12]
-
EGFR: The Epidermal Growth Factor Receptor is often overexpressed in various cancers. Novel thiazole compounds have shown potent inhibitory effects against EGFR, particularly in human osteosarcoma and breast cancer cell lines.[11][13]
-
-
Serine/Threonine Kinases: This class of kinases is also deeply involved in cancer signaling.
-
B-RAF: The B-RAF V600E mutation is a known driver in melanoma. Thiazole derivatives have been synthesized that show exceptional inhibitory effects on B-RAF V600E, with some compounds surpassing the efficacy of the standard drug dabrafenib in preclinical studies.[8]
-
PI3K/mTOR: The PI3K/mTOR pathway is a central node for regulating cell growth and survival. Certain thiazole derivatives have been identified as potent dual inhibitors of PI3Kα and mTOR, demonstrating a lethal effect against dozens of cancer cell lines in NCI screenings.[14]
-
Workflow: High-Throughput Screening for Kinase Inhibitors
Caption: A typical workflow for identifying and validating thiazole-based kinase inhibitors.
Induction of Apoptosis and Cell Cycle Arrest
Beyond direct enzyme inhibition, thiazole derivatives can trigger programmed cell death (apoptosis). Mechanistic studies show they can modulate key regulatory proteins like p53, Bax, and caspase-3.[2][15] Certain compounds have been observed to cause DNA fragmentation and mitochondrial depolarization, key markers of apoptosis.[15] Furthermore, analysis of the cell cycle has shown that treatment with specific thiazole derivatives can cause cancer cells to arrest in the G1/S or pre-G1 phase, preventing their replication.[11][16]
Disruption of the Cancer Cell Cytoskeleton
The cytoskeleton is critical for cell shape, division, and motility. Thiazole derivatives have been found to interfere with these structures.
-
Tubulin Inhibition: Similar to well-known chemotherapeutics, some thiazoles can disturb the assembly of microtubules, which are essential for forming the mitotic spindle during cell division.[6][17]
-
Fascin Inhibition: Fascin is an actin-bundling protein that is highly expressed in metastatic cancers and is crucial for cell migration and invasion. Thiazole derivatives have been identified as potent inhibitors of cancer cell migration by impairing cytoskeleton dynamics and reducing the localization of fascin to actin-rich protrusions.[18][19]
Tackling Neurodegenerative Disorders
The multifactorial nature of diseases like Alzheimer's and Parkinson's presents a significant challenge for drug development. Thiazole derivatives are emerging as promising candidates due to their ability to engage multiple relevant targets simultaneously.[3][20]
-
Cholinesterase (AChE/BChE) Inhibition: A primary strategy in Alzheimer's therapy is to boost acetylcholine levels by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Novel thiazole compounds have demonstrated potent, low-micromolar inhibitory activity against both enzymes.[21][22]
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used to treat Parkinson's disease. Studies have shown that thiazole derivatives can effectively inhibit MAO enzymes, suggesting their potential in this therapeutic area.[21]
-
Multi-Target Approach for Alzheimer's Disease: The pathology of Alzheimer's is complex, involving amyloid-beta (Aβ) plaques and neurofibrillary tangles of tau protein. Thiazole and thiazolidine-based compounds have been shown to not only inhibit cholinesterases but also to interfere with Aβ and tau aggregation.[20][22] They also show inhibitory effects on other relevant kinases like GSK-3β and CDK5.[20][23]
Diagram: Multi-Target Strategy of Thiazoles in Alzheimer's Disease
Caption: Thiazole derivatives can engage multiple pathogenic pathways in Alzheimer's disease.
Combating Infectious and Metabolic Diseases
The utility of the thiazole scaffold extends to infectious and metabolic diseases, demonstrating its broad biological activity.
-
Antimicrobial Activity: The rise of drug-resistant microbes necessitates novel therapeutic agents. Thiazole derivatives have shown significant antibacterial and antifungal properties.[24][25] Their amphiphilic nature may facilitate penetration of bacterial cell membranes, and various substitutions on the thiazole ring have yielded potent activity against both Gram-positive and Gram-negative bacteria.[24][26][27]
-
Antiviral Activity: Thiazole-containing molecules have been reported to inhibit a wide range of viruses, including coronaviruses, influenza, hepatitis B and C, and HIV.[28]
-
Antidiabetic Activity: Thiazolidinediones are a class of antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[29] Beyond this, other thiazole derivatives have been developed to inhibit enzymes involved in glucose metabolism, such as α-glucosidase and dipeptidyl peptidase IV (DPP-IV), offering alternative mechanisms to control hyperglycemia.[30][31][32]
-
Anti-Inflammatory Activity: Vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is a target for inflammatory diseases and diabetic complications. Thiazole derivatives have been developed as potent VAP-1 inhibitors, showing significant effects in models of diabetic macular edema.[33][34]
Experimental Protocols for Target Validation
Synthesizing technical accuracy with field-proven insights requires robust and reproducible experimental validation. Below are foundational protocols for assessing the activity of thiazole derivatives against key targets.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a thiazole derivative against a specific protein kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, specific substrate peptide, and ATP solution. Dissolve the test thiazole compound in DMSO to create a stock solution and prepare serial dilutions.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound dilution (or DMSO for control).
-
Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value). Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify kinase activity. This can be done using various methods, such as:
-
Phospho-specific antibody-based detection (e.g., ELISA, HTRF).
-
ADP-Glo™ Kinase Assay: Quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol 2: MTT Assay for Cellular Proliferation
Objective: To assess the cytotoxic or anti-proliferative effect of a thiazole derivative on a cancer cell line.[11][35]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole compound (and a vehicle control, e.g., 0.1% DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC50 value.
Quantitative Data Summary
The potency of thiazole derivatives is best illustrated through quantitative data. The following table summarizes the activity of representative compounds against various targets discussed in this guide.
| Compound Class/Example | Target | Assay/Model | IC50 Value | Reference |
| Phenyl Sulfonyl Thiazole | B-RAF V600E | Enzymatic Assay | 23.1 nM | [8] |
| Thiazole Derivative 3b | PI3Kα | Enzymatic Assay | 86 nM | [14] |
| Thiazole Derivative 3b | mTOR | Enzymatic Assay | 221 nM | [14] |
| Thiazole Derivative 4c | VEGFR-2 | Enzymatic Assay | 150 nM | [10][11] |
| Thiazole Derivative 5k | Cell Migration | Transwell Assay (MDA-MB-231) | 176 nM | [19] |
| Amine-containing Thiazole | Acetylcholinesterase (AChE) | Enzymatic Assay | 9 nM | [22] |
| Imidazopyridine-Thiazole 4a | α-glucosidase | Enzymatic Assay | 5.57 µM | [31] |
| Guanidine-Thiazole 10 | VAP-1 (human) | Enzymatic Assay | 230 nM | [33] |
| Guanidine-Thiazole 35c | VAP-1 (human) | Enzymatic Assay | 20 nM | [34] |
Conclusion and Future Directions
The thiazole ring is undeniably a cornerstone of modern drug discovery, offering a robust and adaptable scaffold for targeting a wide array of diseases. Its success in oncology, particularly in kinase inhibition, is well-established, but the frontiers are rapidly expanding. The multi-target potential of thiazole derivatives in neurodegenerative disorders offers a compelling strategy for these complex diseases. Furthermore, their continued exploration in infectious, metabolic, and inflammatory diseases promises new therapeutic avenues. Future research will likely focus on refining the selectivity of these compounds, optimizing their pharmacokinetic profiles through advanced medicinal chemistry strategies, and exploring novel drug delivery systems to enhance their efficacy and safety. The versatility of the thiazole scaffold ensures it will remain a focal point of innovative therapeutic development for years to come.
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Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Advances. [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a key heterocyclic scaffold with significant applications in medicinal chemistry and drug discovery. Its synthesis is a subject of considerable interest, demanding a thorough understanding of the available starting materials and synthetic routes to ensure efficiency, scalability, and purity of the final product. This technical guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, with a detailed focus on the widely employed Hantzsch thiazole synthesis. We will delve into the critical starting materials, their preparation, a comparative analysis of synthetic strategies, detailed experimental protocols, and the underlying reaction mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of thiazole derivatives, enabling informed decisions in experimental design and process development.
Retrosynthetic Analysis
A retrosynthetic analysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate reveals that the most logical disconnection is across the thiazole ring, pointing towards the Hantzsch thiazole synthesis as the primary synthetic strategy. This approach involves the condensation of a thioamide or a precursor with an α-halo carbonyl compound.
Caption: Retrosynthetic analysis of the target molecule.
Principal Synthetic Pathway: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of thiazole rings.[1] It involves the reaction of a thioamide with an α-haloketone.[1] For the synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, the key starting materials are benzamidine (as a precursor to thiobenzamide) and ethyl 2-chloroacetoacetate.
Starting Material 1: Benzamidine Hydrochloride
Benzamidine hydrochloride serves as a stable and readily available source of the necessary amidine functionality. It can be conveniently prepared from benzonitrile.
Synthesis of Benzamidine Hydrochloride from Benzonitrile:
A common laboratory-scale synthesis involves the reaction of benzonitrile with hydroxylamine hydrochloride to form benzamidoxime, which is then reduced and acidified.[2]
Table 1: Key Reagents for Benzamidine Hydrochloride Synthesis
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalent |
| Benzonitrile | 100-47-0 | 103.12 | 1.0 |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 1.1 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | Varies |
| Hydrochloric Acid | 7647-01-0 | 36.46 | Varies |
Starting Material 2: Ethyl 2-chloroacetoacetate
Ethyl 2-chloroacetoacetate is a key α-haloester component in the Hantzsch synthesis. It is typically prepared by the chlorination of ethyl acetoacetate.
Synthesis of Ethyl 2-chloroacetoacetate from Ethyl Acetoacetate:
A widely used method involves the chlorination of ethyl acetoacetate with sulfuryl chloride.[3] This method offers good selectivity for the desired 2-chloro isomer.[3]
Table 2: Key Reagents for Ethyl 2-chloroacetoacetate Synthesis
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalent |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 1.0 |
| Sulfuryl chloride | 7791-25-5 | 134.97 | 1.0 - 1.1 |
Experimental Protocol: One-Pot Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
This one-pot procedure is an efficient method that avoids the isolation of intermediates, thereby saving time and resources.[4][5]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and tetrahydrofuran (THF).[4][5]
-
Base Addition: To the solution, add a base such as sodium carbonate (1.1 eq) to neutralize the hydrochloride and liberate the free benzamidine. Stir the mixture at room temperature for 15-30 minutes.
-
Addition of α-haloester: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add ethyl 2-chloroacetoacetate (1.0 eq) dropwise to the mixture, ensuring the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 80-95 °C) for 2-5 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.
-
The filtrate can be concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
-
Table 3: Reaction Components for One-Pot Synthesis
| Component | CAS Number | Molecular Weight ( g/mol ) | Molar Equivalent |
| Benzamidine Hydrochloride | 1670-14-0 | 156.61 | 1.0 |
| Ethyl 2-chloroacetoacetate | 609-15-4 | 164.59 | 1.0 |
| Sodium Carbonate | 497-19-8 | 105.99 | 1.1 |
| Ethanol (Solvent) | 64-17-5 | 46.07 | - |
Reaction Mechanism: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[6][7][8]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Detailed Mechanistic Steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide (formed in situ from benzamidine) acts as a nucleophile and attacks the α-carbon of the ethyl 2-chloroacetoacetate, displacing the chloride ion in an SN2 reaction.
-
Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a five-membered ring intermediate.
-
Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This aromatization is a strong driving force for the reaction.
Comparative Analysis of Starting Materials and Synthetic Routes
The choice of starting materials and synthetic route can significantly impact the overall efficiency and cost-effectiveness of the synthesis.
Table 4: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Advantages | Disadvantages | Typical Yield |
| Hantzsch Synthesis (Two-Step) | Benzamidine HCl, Ethyl 2-chloroacetoacetate | High yields, well-established, readily available starting materials. | Requires isolation of intermediates, longer overall reaction time. | 70-85% |
| Hantzsch Synthesis (One-Pot) | Benzamidine HCl, Ethyl 2-chloroacetoacetate | Time and resource-efficient, avoids intermediate isolation, can lead to higher overall yields.[4][5] | May require more careful control of reaction conditions to avoid side reactions. | 72-98%[9] |
| Alternative Routes (e.g., from thioamides and α-diazoketones) | Thiobenzamide, Ethyl 2-diazoacetoacetate | Avoids the use of α-haloesters which can be lachrymatory and toxic.[10] | May require specialized reagents that are less readily available or more expensive. | Varies |
Cost and Availability of Key Starting Materials:
-
Benzamidine Hydrochloride: Commercially available from various suppliers. Pricing for research quantities (e.g., 50g) typically ranges from $79 to $100.[11][12][13][14]
-
Ethyl 2-chloroacetoacetate: Also widely available commercially. Pricing for research quantities (e.g., 100g) is generally in the range of $33 to $46.[15][16][17]
Safety Considerations:
-
Benzamidine Hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation.[18][19][20] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl 2-chloroacetoacetate: Harmful if swallowed and causes severe skin burns and eye damage. It is a combustible liquid and vapor.[2][21][22][23][24] Work in a well-ventilated fume hood and use appropriate PPE.
Conclusion
The synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is most effectively achieved through the Hantzsch thiazole synthesis, utilizing benzamidine hydrochloride and ethyl 2-chloroacetoacetate as the primary starting materials. The one-pot variation of this method offers significant advantages in terms of efficiency and yield. A thorough understanding of the synthesis of the starting materials, the reaction mechanism, and the associated safety precautions is paramount for a successful and safe laboratory execution. This guide provides the necessary technical details and comparative insights to empower researchers in their synthetic endeavors in the field of medicinal chemistry.
References
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Methodological & Application
Application Note: A Streamlined One-Pot Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Abstract
This application note details a robust and efficient one-pot protocol for the synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, a key scaffold in medicinal chemistry. The described method is based on the classic Hantzsch thiazole synthesis, adapted into a sequential one-pot procedure that avoids the isolation of the hazardous α-halo ketone intermediate. By reacting ethyl acetoacetate, N-bromosuccinimide (NBS), and thiobenzamide under mild conditions, this protocol provides a high-yield, time-efficient, and scalable route to the target compound. This guide provides a step-by-step methodology, explains the underlying reaction mechanism, and offers practical insights for researchers in organic synthesis and drug development.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic motif integral to numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in drug discovery. Thiazole-containing molecules exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and anti-hypertensive properties.[2][3] The title compound, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, serves as a versatile building block for the synthesis of more complex and biologically active agents.
Traditional methods for synthesizing substituted thiazoles, such as the Hantzsch synthesis, often involve multiple steps, including the preparation and isolation of lachrymatory and toxic α-haloketones.[4][5] This not only complicates the procedure but also poses significant safety risks. The one-pot protocol presented herein circumvents these issues by generating the α-bromo intermediate in situ, which then reacts directly with the thioamide component to yield the final product, improving overall efficiency and safety.[6]
Reaction Principle: The Hantzsch Thiazole Synthesis
The core of this protocol is the Hantzsch thiazole synthesis, a condensation reaction between an α-halocarbonyl compound and a thioamide.[5] In this one-pot adaptation, the synthesis proceeds through two key stages within the same reaction vessel:
-
In Situ α-Bromination: Ethyl acetoacetate is selectively brominated at the α-carbon (C2) by N-bromosuccinimide (NBS) to form ethyl 2-bromo-3-oxobutanoate. This electrophilic intermediate is highly reactive and is not isolated.
-
Condensation and Cyclization: Thiobenzamide is then introduced. The nucleophilic sulfur atom of the thiobenzamide attacks the electrophilic α-bromo carbon. This is followed by an intramolecular condensation where the nitrogen atom attacks the ketone carbonyl, and subsequent dehydration leads to the formation of the stable, aromatic thiazole ring.[7][8] The aromaticity of the final product is a significant driving force for the reaction.[8]
The plausible mechanism is visualized below.
Figure 1: Plausible reaction mechanism for the one-pot Hantzsch synthesis.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Molarity (M) | Quantity | Eq. |
| Ethyl acetoacetate | 141-97-9 | 130.14 | - | 6.51 g (6.0 mL) | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.99 | - | 9.79 g | 1.1 |
| Thiobenzamide | 2227-79-4 | 137.21 | - | 6.87 g | 1.0 |
| Ethanol (EtOH) | 64-17-5 | 46.07 | - | 100 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | Saturated solution | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed | - |
| Hexanes | 110-54-3 | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC)
-
Apparatus for recrystallization or column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 eq., 50 mmol, 6.51 g).
-
Solvent Addition: Add 100 mL of ethanol to the flask and stir the mixture until the ethyl acetoacetate is fully dissolved.
-
Bromination: Cool the flask in an ice-water bath to 0-5 °C. Cautiously add N-bromosuccinimide (NBS) (1.1 eq., 55 mmol, 9.79 g) portion-wise over 10-15 minutes, ensuring the temperature does not exceed 10 °C.
-
Intermediate Formation: After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Causality Check: This step allows for the complete formation of the ethyl 2-bromo-3-oxobutanoate intermediate. The reaction can be monitored by TLC (using a 4:1 Hexanes:EtOAc mobile phase) to confirm the consumption of the starting ethyl acetoacetate.
-
-
Thioamide Addition: Once the formation of the intermediate is confirmed, add thiobenzamide (1.0 eq., 50 mmol, 6.87 g) to the reaction mixture in one portion.
-
Cyclization: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) for 3-4 hours. The reaction progress should be monitored by TLC until the bromo-intermediate spot disappears.
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ~200 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid byproduct. Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Yield | 75-85% (after purification) |
| Appearance | Pale yellow or off-white solid |
| Melting Point | Approx. 191-192 °C[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.9-8.0 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 4.3 (q, 2H, -OCH₂CH₃), 2.7 (s, 3H, -CH₃), 1.3 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 168.0, 163.5, 159.0, 133.0, 130.5, 129.0, 127.0, 115.0, 61.0, 17.0, 14.5. |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₅NO₂S: 262.08; found ~262.1. |
Troubleshooting Guide [7]
-
Low Yield: Incomplete bromination (ensure NBS is fresh and added slowly at low temperature) or incomplete cyclization (extend reflux time). Side reactions can occur if the temperature during bromination is too high.
-
Purification Issues: If the crude product is an oil or difficult to crystallize, column chromatography is the recommended purification method. Co-elution of impurities can be minimized by choosing an appropriate solvent system for chromatography.
Safety Precautions
-
Conduct all steps in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS) is a corrosive irritant and a source of bromine. Avoid inhalation and skin contact.
-
Thiobenzamide is harmful if swallowed or inhaled.
-
Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care, as they are flammable.
References
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 144-149. [Link]
-
Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Figures from: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]
-
El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2018). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry, 8(5), 3686-3704. [Link]
- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus Thioacetamid und Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
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ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Bouherrou, Z., Chibani, K., Djaballah, M., & Choukchou-Braham, N. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1183. [Link]
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SynArchive. Hantzsch Thiazole Synthesis. SynArchive.com. [Link]
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ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Diagram]. Retrieved from ResearchGate. [Link]
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Dou, J., Meng, G., Guo, Z., & Wang, M. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Molbank, 2016(4), M919. [Link]
- Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of Hantzsch thiazole synthesis in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-718.
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Tariq, I., Ali, S., & Khalid, N. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-898. [Link]
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Kamal, A., Shaik, A. B., & Kumar, G. B. (2021). Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study. Molecules, 26(11), 3183. [Link]
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Cilibrizzi, A., Bruno, A., & Brullo, C. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 25(18), 4258. [Link]
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Application Notes & Protocols: The Strategic Utility of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in Pharmaceutical Synthesis
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions.[1][2][3] This five-membered aromatic ring, containing both sulfur and nitrogen, serves as a privileged scaffold in a multitude of FDA-approved drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5]
Within this critical class of compounds, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (EMPC) emerges as a particularly valuable and versatile pharmaceutical intermediate. Its structure offers a stable core with three key points for synthetic diversification: the phenyl ring at position 2, the methyl group at position 4, and, most importantly, the ethyl ester at position 5. This ester group acts as a reactive handle, allowing for the straightforward generation of amides, hydrazides, and other functional groups, thereby enabling the rapid construction of compound libraries for structure-activity relationship (SAR) studies.
This document provides a detailed guide for researchers and drug development professionals on the synthesis, characterization, and strategic application of EMPC as a pivotal building block in the synthesis of novel, biologically active molecules.
Physicochemical Properties & Characterization
Accurate identification and confirmation of purity are paramount for any pharmaceutical intermediate. The key properties of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | [6] |
| CAS Number | 53715-64-3 | [6] |
| Molecular Formula | C₁₃H₁₃NO₂S | [6] |
| Molecular Weight | 247.31 g/mol | [6] |
| Monoisotopic Mass | 247.06670 Da | [6] |
| Appearance | White to pale yellow crystalline solid | [7] |
Spectroscopic Data for Structural Verification
Verification of the intermediate's structure is typically achieved through a combination of spectroscopic methods. While specific shifts can vary slightly based on solvent and instrument, the following represents characteristic data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the methyl group on the thiazole ring, and multiplets for the protons of the phenyl ring.[8][9] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the methyl carbon, aromatic carbons of the phenyl ring, and the distinct carbons of the thiazole heterocycle.[9][10] |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretching of the thiazole and phenyl rings, and C-H stretching.[9][11] |
| Mass Spectrometry | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.[12] |
Synthesis Protocol: The Hantzsch Thiazole Synthesis
The most fundamental and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[1][13][14] This method provides a reliable and efficient route to substituted thiazoles like EMPC.
Workflow for Hantzsch Synthesis of EMPC
Caption: Workflow for the Hantzsch synthesis of EMPC.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (EMPC) from thiobenzamide and ethyl 2-chloroacetoacetate.
Materials:
-
Thiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Absolute Ethanol
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (1.0 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirring solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.[15]
-
Cyclization: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: Heating provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur onto the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. Ethanol serves as a polar protic solvent that is suitable for dissolving the reactants and for the reflux temperature.
-
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water. Neutralize the solution by adding 10% sodium bicarbonate solution until the pH is approximately 7-8. This step removes any acidic byproducts, such as HCl.[15]
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and MS analysis.
Application in Pharmaceutical Synthesis: A Gateway to Novel Carboxamides
The true value of EMPC lies in its function as a scaffold. The ethyl ester at the C5 position is a versatile functional group that can be readily converted into a carboxylic acid, which is then coupled with various amines to generate a library of novel amide derivatives. Such derivatives are a mainstay in drug discovery, as the amide bond can participate in crucial hydrogen bonding interactions with biological targets.[8]
Strategic Derivatization Workflow
Caption: Strategic workflow for derivatizing EMPC into novel drug candidates.
Protocol 1: Saponification to the Carboxylic Acid
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, the essential precursor for amide coupling.
Materials:
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (EMPC)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve EMPC (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).
-
Hydrolysis: Add an aqueous solution of LiOH (1.5-2.0 equivalents) to the reaction mixture. Stir at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Trustworthiness Note: This is a self-validating system. The reaction progress is easily monitored by TLC, where the more polar carboxylic acid product will have a lower Rf value than the starting ester.
-
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Protocol 2: Amide Coupling to Synthesize Novel Derivatives
This protocol describes a standard procedure for coupling the synthesized carboxylic acid with a primary or secondary amine.
Materials:
-
4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (from Protocol 1)
-
A desired amine (R-NH₂) (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the carboxylic acid (1.0 equivalent), the chosen amine (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.
-
Expertise Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.
-
-
Base Addition: Add DIPEA (2.0 equivalents) to the mixture. DIPEA acts as a non-nucleophilic base to neutralize any acids formed during the reaction.
-
Coupling: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired thiazole-5-carboxamide derivative.
Biological Significance of Thiazole Derivatives
The strategic value of using Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate as an intermediate is underscored by the extensive biological activities reported for its derivatives. The thiazole core is a proven pharmacophore, and modifications enabled by this intermediate can lead to potent therapeutic agents.
-
Anticancer Activity: Numerous studies have demonstrated that thiazole derivatives, particularly thiazole-5-carboxamides, exhibit significant cytotoxic activity against various human cancer cell lines.[3][8][16] The amide moiety often plays a crucial role in binding to enzyme active sites or interacting with DNA.
-
Antimicrobial and Antifungal Activity: The thiazole nucleus is present in several antimicrobial drugs. Novel derivatives synthesized from this intermediate can be screened for activity against drug-resistant bacterial and fungal strains.[10][15][16]
-
Enzyme Inhibition: Thiazole-based compounds are known to be effective enzyme inhibitors. For instance, Febuxostat, which contains a substituted thiazole carboxylic acid core, is a potent xanthine oxidase inhibitor used for treating gout.[7][17] This highlights the potential for derivatives of EMPC to be tailored for specific enzyme targets.
-
Anti-inflammatory and Antiviral Properties: The versatility of the thiazole scaffold extends to the development of agents with anti-inflammatory and antiviral applications, making it a high-value starting point for diverse drug discovery programs.[2][10][18]
By leveraging Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, researchers can efficiently access a wide chemical space of novel thiazole derivatives, significantly accelerating the discovery of new therapeutic agents.
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014-03-20). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (WO2012032528A2). Google Patents.
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Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
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4-ethyl-2-phenyl-1,3-thiazole-5-carboxylic acid. ChemSynthesis. Available at: [Link]
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Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS No: 161797-99-5) API Intermediate Manufacturers. apicule. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022-09-22). Molecules. Available at: [Link]
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Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. PubChem. Available at: [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016-01-05). Applied Sciences. Available at: [Link]
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Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Available at: [Link]
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Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022). Journal of Molecular Structure. Available at: [Link]
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Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]
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SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (2013). Farmacia Journal. Available at: [Link]
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A review on thiazole based compounds and it's pharmacological activities. (2024-10-23). World Journal of Advanced Research and Reviews. Available at: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016-08-04). Molecules. Available at: [Link]
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The Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]
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The Thiazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Thiazole Ring
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its prevalence in both natural products, such as thiamine (Vitamin B1), and a multitude of synthetic drugs underscores its remarkable versatility as a pharmacophore.[3][4] The unique electronic properties and the ability of the thiazole nucleus to engage in various non-covalent interactions, particularly hydrogen bonding through its nitrogen atom, make it an exceptional scaffold for the design of potent and selective therapeutic agents.[5] This guide provides an in-depth exploration of the applications of thiazole compounds across key therapeutic areas, complete with detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery and development.
Anticancer Applications: Targeting the Engines of Malignancy
Thiazole derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development.[5][6] Their efficacy stems from the ability to interact with a diverse range of biological targets crucial for cancer cell proliferation, survival, and metastasis.[5][7]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which thiazole-containing compounds exert their anticancer effects is the inhibition of protein kinases.[3][8] These enzymes play a pivotal role in cell signaling pathways that are often dysregulated in cancer. By blocking the activity of specific kinases, thiazole derivatives can halt the uncontrolled growth of tumor cells.[3]
A noteworthy example is Dasatinib , a potent oral BCR-ABL tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][9][10] Dasatinib's thiazole moiety is crucial for its high-affinity binding to the ATP-binding pocket of the ABL kinase domain, effectively blocking its catalytic activity and inducing apoptosis in cancer cells.[1][5] Unlike its predecessor imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase, rendering it effective against many imatinib-resistant mutations.[5][10]
Signaling Pathway Visualization: Dasatinib Inhibition of BCR-ABL
Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling and promoting apoptosis in cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., K-562 for CML)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Thiazole compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) |
| Dasatinib | K-562 (CML) | ~0.001 |
| Thiazole Derivative X | MCF-7 (Breast Cancer) | 5.2 |
| Thiazole Derivative Y | A549 (Lung Cancer) | 12.8 |
| Caption: Representative IC₅₀ values of thiazole compounds against various cancer cell lines. |
Antimicrobial Applications: Combating Infectious Diseases
The thiazole scaffold is a key component in numerous antimicrobial agents, including antibacterial and antifungal drugs.[1][10][11] The emergence of multidrug-resistant pathogens has intensified the search for novel antimicrobial compounds, and thiazole derivatives continue to be a promising area of research.[10]
Mechanism of Action: Diverse Targets
Thiazole-containing antimicrobials act through a variety of mechanisms. For instance, some derivatives inhibit essential bacterial enzymes, disrupt cell wall synthesis, or interfere with nucleic acid replication. The specific mechanism is highly dependent on the overall structure of the molecule and the substituents on the thiazole ring.
Workflow Visualization: Antimicrobial Activity Screening
Caption: A typical workflow for screening the antimicrobial activity of novel thiazole compounds.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative assay used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Thiazole compound stock solution (dissolved in DMSO)
-
Sterile 96-well U-bottom microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Positive control (bacterial suspension without compound)
-
Negative control (medium only)
-
Standard antibiotic (e.g., ampicillin, ciprofloxacin)
Procedure:
-
Preparation of Compound Dilutions:
-
Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Add 50 µL of the thiazole compound stock solution (at twice the highest desired final concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well (except the negative control).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
| Compound | Organism | MIC (µg/mL) |
| Thiazole Derivative A | S. aureus | 16 |
| Thiazole Derivative B | E. coli | 64 |
| Ciprofloxacin | E. coli | 0.5 |
| Caption: Example MIC values for thiazole derivatives against common bacterial strains. |
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, asthma, and inflammatory bowel disease. Thiazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[2][12]
Mechanism of Action: COX/LOX Inhibition
A well-established mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12] These enzymes are involved in the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[12] Some thiazole derivatives have been shown to be potent inhibitors of COX-1 and/or COX-2, as well as 5-LOX, thereby reducing the production of these inflammatory molecules.[12][13]
Signaling Pathway Visualization: COX/LOX Inhibition by Thiazole Derivatives
Caption: Thiazole derivatives can inhibit COX and LOX enzymes, reducing the production of pro-inflammatory mediators.
Experimental Protocol: Synthesis of a 2-Amino-4-arylthiazole Derivative via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the thiazole ring.[4][14] This protocol describes the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar and magnetic stirrer with hotplate
-
Round-bottom flask with reflux condenser
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 2-bromoacetophenone (e.g., 1.0 g, 5.0 mmol) and thiourea (e.g., 0.57 g, 7.5 mmol).
-
Add methanol (e.g., 10 mL) and a stir bar.
-
-
Reaction:
-
Heat the mixture to reflux with stirring for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified product and determine the yield.
-
Characterize the product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion and Future Perspectives
The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a wide array of clinically successful drugs is a testament to its favorable pharmacological properties. The ongoing research into novel thiazole derivatives promises to deliver the next generation of therapeutics for a multitude of diseases, from cancer and infectious diseases to inflammatory disorders. The synthetic accessibility of the thiazole ring, coupled with the potential for diverse functionalization, ensures that this remarkable heterocycle will remain at the forefront of drug discovery for the foreseeable future.
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- Systematic Review On Thiazole And Its Applications. (n.d.).
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- Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. (2020, February 15).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- MTT Cell Assay Protocol. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
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- Synthesis, anti-inflammatory and anti-ulcer evaluations of thiazole, thiophene, pyridine and pyran derivatives derived from androstenedione - PubMed. (n.d.).
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications. (2025, March 27).
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- In vitro study of antibacterial effect of new thiazole, imidazole and tetrahydropyridine derivatives against Proteus vulgaris. (n.d.).
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Application Notes and Protocols for High-Throughput Screening of Thiazole-5-Carboxylate Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The thiazole-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors and anticancer agents.[1][2][3] High-Throughput Screening (HTS) provides a robust platform for the rapid and efficient evaluation of large, diverse libraries of these compounds to identify novel hit molecules for drug discovery pipelines. This guide presents a comprehensive overview of the principles, experimental protocols, and data analysis workflows for the successful execution of HTS campaigns targeting thiazole-5-carboxylate libraries. We delve into the causality behind experimental design, offering detailed, field-proven protocols for both biochemical and cell-based screening assays.
Introduction: The Significance of the Thiazole-5-Carboxylate Scaffold
Thiazole derivatives are a class of heterocyclic compounds that have garnered immense interest in drug discovery due to their versatile biological activities.[1][4] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a "privileged scaffold." This means it can interact with a wide range of biological targets with high affinity. The incorporation of a carboxylate group at the 5-position further enhances the molecule's drug-like properties, providing a key interaction point for binding to target proteins.
Recent research has highlighted the potential of thiazole-5-carboxylate and related thiazole carboxamide derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1][4][5] Consequently, HTS campaigns aimed at identifying novel kinase inhibitors from thiazole-5-carboxylate libraries are a promising avenue for the development of next-generation therapeutics.[1][4]
Library Design and Preparation: The Foundation of a Successful Screen
The quality and diversity of the compound library are paramount to the success of any HTS campaign. For thiazole-5-carboxylates, a well-designed library should explore a wide range of chemical space around the core scaffold.
Key Considerations for Library Synthesis:
-
Diversity-Oriented Synthesis: Employ combinatorial chemistry approaches to introduce a wide variety of substituents at key positions of the thiazole ring (e.g., the 2- and 4-positions). This allows for the exploration of different binding pockets on the target protein.
-
Scaffold Hopping and Bioisosteric Replacement: Introduce subtle modifications to the core structure to improve properties like solubility, metabolic stability, and cell permeability.
-
Purity and Characterization: Each compound in the library must be of high purity (typically >95%) and thoroughly characterized by analytical techniques such as NMR and LC-MS to ensure that any observed activity is attributable to the intended molecule.[6]
A typical synthetic route for generating a diverse library of 2-amino-thiazole-5-carboxylic acid aryl amides, a common class of kinase inhibitors, is outlined below.[7]
Figure 2: Principle of the AlphaScreen kinase inhibitor assay.
Protocol: AlphaScreen Kinase HTS Assay
This protocol is designed for a 384-well plate format.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.4). [8] * Kinase Solution: Dilute the purified target kinase to the desired concentration in assay buffer. The optimal concentration should be determined empirically during assay development.
- Substrate/ATP Mix: Prepare a solution containing the biotinylated peptide substrate and ATP at concentrations optimized for the assay (typically at or below the Km for ATP). [8] * Compound Plates: Prepare serial dilutions of the thiazole-5-carboxylate library in 100% DMSO. Then, dilute further in assay buffer to the desired final screening concentration (e.g., 10 µM).
- Detection Mix: Prepare a mix of Streptavidin-Donor beads and anti-phospho-Acceptor beads in detection buffer.
2. Assay Procedure:
- Dispense 5 µL of the compound solution or controls (DMSO for negative control, a known inhibitor like Staurosporine for positive control) into the wells of a 384-well plate.
- Add 5 µL of the kinase solution to all wells.
- Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding 5 µL of the Detection Mix.
- Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.
- Read the plate on an AlphaScreen-compatible plate reader.
Cell-Based Assay: Screening for Anticancer Activity
Cell-based assays provide a more physiologically relevant context by assessing a compound's effect on cell viability and proliferation within a cellular environment. [9]The Sulforhodamine B (SRB) assay is a robust and widely used method for high-throughput screening of potential anticancer agents. [10] Principle of the SRB Assay:
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins. The amount of bound dye is directly proportional to the total protein mass, which in turn is proportional to the number of viable cells. A decrease in the absorbance reading indicates cytotoxic or anti-proliferative activity. [10] Protocol: SRB Anticancer HTS Assay
1. Cell Culture and Plating:
- Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in the appropriate medium.
- Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. [11] 2. Compound Treatment:
- Add serial dilutions of the thiazole-5-carboxylate compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). [10] 2. Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator. [10] 3. Cell Fixation and Staining:
- Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour. [10] 2. Wash the plates five times with slow-running tap water and allow to air dry.
- Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. [10] 4. Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. [10] 4. Data Acquisition:
- Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. [10] 2. Shake the plates for 5-10 minutes on a mechanical shaker.
- Read the absorbance at 510 nm using a microplate reader. [10]
Data Analysis and Hit Validation: From Raw Data to Confirmed Hits
Rigorous data analysis is crucial to identify true hits and minimize false positives.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. [12][13][14]It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls.
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control.
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay, suitable for HTS [12][14][15] |
| 0 to 0.5 | Marginal assay, may require optimization [12][15] |
| < 0 | Unacceptable assay [12][15] |
Table 1: Interpretation of Z'-Factor Values.
Hit Identification and Prioritization
The primary screening data is typically normalized, and a "hit" is defined as a compound that produces a response exceeding a certain threshold (e.g., >3 standard deviations from the mean of the negative control).
HTS Data Analysis and Hit Validation Workflow:
Figure 3: A typical workflow for HTS data analysis and hit validation.
Hit Validation Cascade:
-
Dose-Response Confirmation: "Hits" from the primary screen are re-tested at multiple concentrations to generate a dose-response curve and determine the IC₅₀ (or GI₅₀ for cell-based assays) value. [6]2. Counter-Screens: These are essential to eliminate false positives. For example, in a luciferase-based assay, a counter-screen against luciferase itself would identify compounds that directly inhibit the reporter enzyme rather than the intended target. [16]3. Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay that measures the same biological endpoint but uses a different detection technology. This increases confidence that the observed activity is genuine. [6]4. Structure-Activity Relationship (SAR) Analysis: Once a cluster of related hits is confirmed, initial SAR can be established by comparing the activity of structurally similar compounds. This can be expanded by synthesizing or purchasing analogs of the initial hits. [6] Data Presentation: Hypothetical Screening Results
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Confirmed IC50 (µM) - Kinase Assay | Orthogonal Assay (FP) IC50 (µM) | Cell-Based GI50 (µM) - MCF-7 |
| TXC-001 | 85.2 | 0.25 | 0.31 | 1.5 |
| TXC-002 | 78.9 | 0.89 | 1.12 | 5.8 |
| TXC-003 | 25.4 | > 50 | > 50 | > 50 |
| TXC-004 | 92.1 | 0.11 | 0.15 | 0.75 |
Table 2: Example of summarized data for a set of hypothetical hits from a thiazole-5-carboxylate library screening campaign.
Conclusion
The high-throughput screening of thiazole-5-carboxylate libraries is a highly effective strategy for the discovery of novel therapeutic agents, particularly in the fields of oncology and inflammation. A successful HTS campaign is a multidisciplinary effort that hinges on a well-designed compound library, robust and validated assays, and a rigorous data analysis and hit validation cascade. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to design and execute their own screening campaigns, ultimately accelerating the journey from a chemical library to a promising lead compound.
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Microwave-Assisted Synthesis of Thiazole Derivatives: A Modern Approach to Accelerating Drug Discovery
An Application Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for the synthesis of thiazole derivatives using microwave-assisted organic synthesis (MAOS). Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4]
Traditionally, the synthesis of these valuable compounds involves conventional heating methods that often require long reaction times, high energy consumption, and can lead to lower yields and the formation of byproducts.[5][6] Microwave-assisted synthesis has emerged as a powerful green chemistry technique that dramatically accelerates these reactions, often reducing reaction times from hours to mere minutes.[5][6][7][8] This technology offers superior energy efficiency, higher product yields, and cleaner reaction profiles, making it an indispensable tool in modern drug discovery and development.[8][9][10][11]
The Principle of Microwave-Assisted Synthesis
Unlike conventional heating, which relies on the slow transfer of heat from an external source through conduction and convection, microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[12][13][14][15] The energy of microwave photons is too low to cleave chemical bonds, meaning its effect is purely kinetic, not electronic.[12][13]
The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in thiazole synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[12][13][16] This rapid, continuous reorientation creates intense molecular friction, which generates heat rapidly and uniformly throughout the volume of the sample.[12][14][16][17]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate or oscillate in the presence of the oscillating electric field.[13][15][16] Collisions between these ions generate heat through electrical resistance.[16]
This volumetric and instantaneous heating mechanism leads to a rapid increase in temperature, often allowing reactions to be completed at higher temperatures than their atmospheric boiling points in sealed, pressurized vessels.[9][12] This results in dramatic rate enhancements and improved yields.[8][18]
Caption: Workflow comparison of Conventional vs. Microwave heating.
Key Synthetic Pathways for Thiazole Derivatives
Two of the most robust and widely adapted methods for thiazole synthesis are the Hantzsch and Cook-Heilbron syntheses. Both are exceptionally well-suited for acceleration under microwave irradiation.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method involving the cyclocondensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea or a substituted thiourea.[19][20] This reaction is highly efficient under microwave conditions, providing rapid access to a wide variety of 2-aminothiazoles.[5][19][21]
The general workflow involves the reaction of a starting α-haloketone with a thiourea derivative. The microwave irradiation dramatically accelerates the key cyclization and dehydration steps.
Caption: Generalized workflow for Hantzsch Thiazole Synthesis.
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis is a valuable method for producing 5-aminothiazole derivatives.[22][23] It involves the reaction between an α-aminonitrile and a dithioacid or, more commonly, carbon disulfide.[22][23] This reaction proceeds under mild conditions and is highly amenable to microwave heating, which facilitates the cyclization process.[22]
Application Protocols: Step-by-Step Methodologies
The following protocols are designed for use with a dedicated scientific microwave reactor equipped with temperature and pressure sensors.
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a rapid synthesis adapted from established microwave-assisted procedures.[5]
Materials and Equipment:
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Thiourea
-
Ethanol (reagent grade)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Scientific microwave reactor (e.g., CEM, Anton Paar, Biotage)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ammonium hydroxide solution
-
Filtration apparatus
Safety Precautions:
-
2-Bromoacetophenone is a lachrymator and skin irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Microwave reactions are conducted in sealed vessels under pressure. Never exceed the recommended volume or temperature for the vessel.
Procedure:
-
Preparation: In a 10 mL microwave reaction vessel, combine 2-bromoacetophenone (1.0 mmol, 199 mg), thiourea (1.2 mmol, 91 mg), and 4 mL of ethanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 90°C for 10 minutes.[19][21] Maintain stirring throughout the reaction.
-
Reaction Monitoring: After cooling the vessel to room temperature, spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting material.
-
Work-up: Pour the cooled reaction mixture into a beaker containing ~20 mL of cold water.
-
Precipitation: Neutralize the solution by adding ammonium hydroxide dropwise until the pH is approximately 8-9. This will precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The product can be further purified by recrystallization from ethanol to yield 2-amino-4-phenylthiazole as a solid.[5]
Expected Results:
-
Reaction Time: 10 minutes (compared to 12-14 hours with conventional reflux).[5]
-
Yield: Typically >90%.[5]
Protocol 2: Microwave-Assisted Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine
This protocol demonstrates a more complex, multi-component Hantzsch synthesis optimized under microwave conditions.[19]
Materials and Equipment:
-
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1.0 mmol)
-
N-phenylthiourea (1.0 mmol)
-
Methanol (2 mL)
-
Sealed microwave reaction vessel (pressure-rated)
-
Scientific microwave reactor
Procedure:
-
Preparation: Add the ethanone derivative (1.0 mmol) and N-phenylthiourea (1.0 mmol) to a microwave reaction vessel containing 2 mL of methanol.
-
Microwave Irradiation: Seal the vessel and irradiate at 90°C for 30 minutes under a pressure of approximately 250 psi.[19][21]
-
Isolation: After the reaction, cool the vessel to room temperature. The product will typically precipitate from the solution. Collect the solid by vacuum filtration and wash with cold methanol.
Expected Results:
-
Reaction Time: 30 minutes.
-
Yield: 95%. This contrasts sharply with conventional heating in refluxing methanol, which requires 8 hours and results in lower yields that need extensive purification.[19]
Guide to Reaction Optimization
Achieving high yields and purity in microwave synthesis often requires optimization of key parameters. The table below provides guidance on how to systematically vary conditions to improve your reaction outcome.[11]
| Parameter | Rationale & Causality | Optimization Strategy |
| Solvent | The solvent's ability to absorb microwave energy (dielectric constant) is crucial.[7][10] High-loss solvents (e.g., Ethanol, DMF, Methanol) heat rapidly and efficiently. The solvent must also be appropriate for the reaction chemistry. | Screen a panel of polar solvents like Ethanol, Methanol, Acetonitrile, and DMF. Choose a solvent that is a good microwave absorber and effectively solubilizes the reactants at the target temperature. |
| Temperature | Reaction rates increase significantly with temperature. Microwaves allow for superheating of solvents above their boiling points in sealed vessels, dramatically accelerating reactions.[9] | Start with a moderate temperature (e.g., 80-100°C) and incrementally increase it (e.g., in 20°C steps) while monitoring the reaction by TLC. Be mindful of the pressure limits of your vessel. |
| Reaction Time | The primary advantage of MAOS is the reduction in reaction time.[5][8] Over-irradiation can lead to byproduct formation or decomposition. | Run initial reactions for 5-10 minutes. Monitor the reaction progress by TLC at short intervals to determine the minimum time required for completion. |
| Microwave Power | Power should be sufficient to reach and maintain the target temperature. Using a fixed temperature setting is generally more reproducible than a fixed power setting. | Most modern reactors automatically modulate power to maintain the set temperature. If using a fixed power setting, start with low power and adjust as needed to avoid temperature overshoots. |
| Catalyst | While many microwave-assisted thiazole syntheses are catalyst-free, some may benefit from an acid or base catalyst to accelerate cyclization.[11] | If the reaction is slow, consider adding a catalytic amount of a suitable acid (e.g., acetic acid) or base. |
Characterization of Synthesized Thiazole Derivatives
Confirmation of the product structure and purity is essential. Standard analytical techniques are used for this purpose.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of protons and carbons in the molecule.[24][25][26] For example, the appearance of a singlet signal for the C5-H of the thiazole ring is a key diagnostic peak.[27]
-
Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups. For 2-aminothiazoles, characteristic peaks for N-H stretching and C=N stretching of the thiazole ring are expected.[25][27]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[19][25]
-
-
Purity Analysis:
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- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
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- 14. books.rsc.org [books.rsc.org]
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- 20. Bot Verification [rasayanjournal.co.in]
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- 27. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Dasatinib from Thiazole Intermediates
Abstract
Dasatinib, a potent multi-targeted kinase inhibitor, is a cornerstone in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its chemical structure, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide, features a central thiazole ring that is crucial for its biological activity.[2][3] This document provides a detailed, research-grade protocol for the synthesis of Dasatinib, focusing on a convergent strategy that utilizes a key thiazole intermediate. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: The Strategic Importance of the Thiazole Moiety
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds due to its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions within protein binding sites.[4][5] In Dasatinib, the 2,5-disubstituted thiazole core acts as a rigid linker, correctly positioning the aminopyrimidine and the (2-chloro-6-methylphenyl)carboxamide moieties for optimal binding to the ATP-binding site of the Abl and Src kinases.[6]
The synthetic strategy outlined herein focuses on the preparation of a key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , and its subsequent elaboration to Dasatinib. This approach is favored for its efficiency and the ability to introduce key structural diversity late in the synthetic sequence.
Overview of the Synthetic Strategy
The synthesis of Dasatinib can be efficiently achieved through a multi-step process that hinges on the initial construction of the core thiazole intermediate. The overall workflow is depicted below:
Materials and Reagents
The successful execution of this protocol requires high-purity reagents. It is recommended to verify the purity of starting materials and intermediates at each stage.
| Reagent | CAS Number | Purity | Supplier (Example) |
| 2-Chloro-6-methylaniline | 87-63-8 | ≥98% | Sigma-Aldrich |
| 3-Ethoxyacryloyl chloride | 13815-53-1 | ≥97% | Combi-Blocks |
| Pyridine | 110-86-1 | Anhydrous | Acros Organics |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous | Fisher Scientific |
| N-Bromosuccinimide (NBS) | 128-08-5 | ≥98% | Alfa Aesar |
| Thiourea | 62-56-6 | ≥99% | Sigma-Aldrich |
| 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | ≥98% | TCI America |
| Sodium tert-butoxide | 865-48-5 | ≥97% | Sigma-Aldrich |
| 1-(2-Hydroxyethyl)piperazine (HEP) | 103-76-4 | ≥99% | Acros Organics |
| n-Butanol | 71-36-3 | Anhydrous | J.T. Baker |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | ≥99% | Sigma-Aldrich |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all chlorinated solvents and reagents with care.
Part 1: Synthesis of the Key Thiazole Intermediate
This part details the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , a critical building block for Dasatinib.[7][8]
Step 1.1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide
-
Rationale: This step forms the amide bond that will become part of the final Dasatinib structure. The use of pyridine acts as a base to quench the HCl generated during the acylation reaction. Low-temperature addition of the acryloyl chloride controls the exothermicity of the reaction.
-
Procedure:
-
To a stirred solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 mL, 0.63 mol) in anhydrous tetrahydrofuran (600 mL) in a round-bottom flask, cool the mixture to 0-5°C using an ice bath.
-
Slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) to the reaction mixture, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, allow the mixture to warm to room temperature (20-22°C) and stir for 2 hours.
-
Cool the mixture again to 0-10°C and cautiously add 1N hydrochloric acid (115 mL).
-
Dilute the mixture with water (310 mL) and concentrate under reduced pressure to a thick slurry.
-
Add toluene (275 mL) to the slurry and stir for 15 minutes at room temperature, then for 1 hour at 0°C.
-
Filter the resulting solid, wash with cold toluene, and dry under vacuum to yield the product as a solid.
-
Step 1.2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Rationale: This is a key transformation that constructs the thiazole ring. It proceeds via a Hantzsch-type thiazole synthesis.[3][5] First, the enol ether is brominated in situ with NBS to form an α-bromo intermediate. This is immediately followed by a one-pot cyclization with thiourea. The thiourea acts as a nucleophile, attacking the brominated carbon, and its amino group subsequently condenses to form the thiazole ring.
-
Procedure:
-
Suspend N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (from the previous step) in a suitable solvent such as THF.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically exothermic and should be monitored.
-
After the bromination is complete (can be monitored by TLC), add thiourea to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete.
-
Cool the reaction mixture and quench with a basic solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide as a solid.[8][9]
-
Part 2: Assembly of Dasatinib
Step 2.1: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Rationale: This step involves a nucleophilic aromatic substitution (SNA_r) reaction. The amino group of the thiazole intermediate acts as a nucleophile, displacing one of the chlorine atoms on the 4,6-dichloro-2-methylpyrimidine ring. Sodium tert-butoxide is a strong, non-nucleophilic base used to deprotonate the aminothiazole, increasing its nucleophilicity.[1][9]
-
Procedure:
-
In a reaction flask, dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g, 18.67 mmol) and 4,6-dichloro-2-methylpyrimidine (3.65 g, 22.4 mmol) in anhydrous THF (65 mL).
-
Cool the stirring solution to 10-20°C.
-
Slowly add a 30% wt. solution of sodium tert-butoxide in THF (21.1 g, 65.36 mmol), maintaining the temperature between 10-20°C.
-
Stir the mixture at room temperature for 1.5 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to 0-5°C and quench by the slow addition of water.
-
Extract the product into an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by trituration or recrystallization.[9]
-
Step 2.2: Synthesis of Dasatinib
-
Rationale: This is the final coupling step where the remaining chlorine atom on the pyrimidine ring is displaced by 1-(2-hydroxyethyl)piperazine (HEP). This reaction is typically carried out at elevated temperatures to facilitate the SNA_r reaction. A base such as DIPEA may be used to scavenge the HCl generated.[10][11]
-
Procedure:
-
Combine the intermediate from Step 2.1, 1-(2-hydroxyethyl)piperazine (HEP), and a high-boiling point solvent like n-butanol or NMP in a reaction flask.
-
Add a base such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to a high temperature (e.g., 110-120°C) and maintain for several hours.
-
Monitor the reaction for completion by HPLC.
-
Once complete, cool the reaction mixture and add an anti-solvent (e.g., water or an alkane) to precipitate the crude Dasatinib.
-
Filter the solid, wash with the anti-solvent, and then with water.
-
The crude Dasatinib can be purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield Dasatinib monohydrate.[1][11]
-
Summary of Reaction Parameters
| Step | Key Reactants | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1.1 | 2-chloro-6-methylaniline, 3-ethoxyacryloyl chloride | THF | Pyridine | 0-22 | 2-3 | ~85 |
| 1.2 | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, NBS, Thiourea | THF | - | Reflux | 4-6 | ~70-80 |
| 2.1 | Thiazole Intermediate, 4,6-dichloro-2-methylpyrimidine | THF | Sodium tert-butoxide | 10-22 | 1.5 | ~76 |
| 2.2 | Pyrimidine Intermediate, 1-(2-hydroxyethyl)piperazine | n-Butanol | DIPEA | 110-120 | 4-5 | ~83 |
Yields are approximate and may vary based on reaction scale and purification efficiency.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1.1 | Incomplete reaction or loss during workup. | Ensure anhydrous conditions. Check the purity of the acyl chloride. Optimize the amount of HCl and water used during the workup to avoid product hydrolysis. |
| Formation of side products in Step 1.2 | Over-bromination or side reactions of thiourea. | Add NBS portion-wise and monitor the reaction carefully. Ensure the one-pot reaction with thiourea is initiated promptly after bromination. |
| Incomplete reaction in Step 2.1 | Insufficient base or inactive reagents. | Use freshly opened or properly stored sodium tert-butoxide. Ensure anhydrous conditions as the base is moisture-sensitive. Consider a slight excess of the pyrimidine reagent. |
| Difficulty in purifying final Dasatinib | Presence of process-related impurities.[12][13][14] | Optimize the final recrystallization step. Multiple recrystallizations may be necessary. Characterize impurities by LC-MS to identify their source and adjust reaction conditions accordingly. |
Conclusion
This application note provides a robust and well-documented protocol for the synthesis of Dasatinib from thiazole-based intermediates. By understanding the rationale behind each step, from the strategic construction of the thiazole core to the final coupling reactions, researchers can confidently reproduce this synthesis and adapt it for the preparation of related analogs. The provided methodologies are based on established literature and are designed to be both practical for laboratory-scale synthesis and informative for professionals in drug development.
References
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
- Dasatinib monohydrate: Structure and Synthesis method. ChemicalBook.
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- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
- A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®).
- synthesis process of dasatinib and intermediate thereof.
- A convenient new and efficient commercial synthetic route for das
- CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
- Thiazole. Wikipedia.
- EP2918584A1 - Process and intermediates for the preparation of dasatinib.
- 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide synthesis. ChemicalBook.
- Application Notes and Protocols: A Step-by-Step Guide to Thiazole Ring Form
- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
- Computational Elucidation of Novel Synthetic Scheme for Dasatinib.
- Impurity Profiling and Method Valid
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- Process and intermediates for the preparation of dasatinib.
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- RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characteriz
- 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Chem-Impex.
- Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Das
- US9145406B2 - Process for preparing dasatinib monohydrate.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.
- WO2006099474A1 - 'n-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamides metabolites.
- Process for the preparation of dasatinib polymorph.
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Application Notes and Protocols for the Preparation of a Key Febuxostat Intermediate: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Abstract: Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout.[1][2] The synthesis of this complex thiazole derivative relies on the efficient preparation of key intermediates. This document provides a detailed guide for researchers and drug development professionals on the synthesis of a critical precursor: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate . We will explore the prevalent synthetic strategies, delve into the mechanistic rationale behind the chosen methodologies, and provide a robust, step-by-step protocol for its preparation.
Introduction: The Strategic Importance of the Formylated Thiazole Intermediate
The chemical structure of Febuxostat, 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, features a highly substituted phenylthiazole core. The synthesis of this core is a critical aspect of the overall manufacturing process. The intermediate, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS No: 161798-01-2), is particularly valuable as it contains three key functionalities required for the final Febuxostat molecule: the foundational thiazole ring, a hydroxyl group for subsequent etherification, and a formyl group that can be readily converted to the required nitrile.[3][4][5]
The primary challenge lies in the regioselective introduction of the formyl group onto the 4-hydroxyphenyl moiety at the position ortho to the hydroxyl group and meta to the thiazole ring. The method of choice must be high-yielding, scalable, and utilize manageable reagents.
Overview of Synthetic Strategies
The most common and industrially relevant approach to synthesizing this key intermediate involves the formylation of a pre-constructed thiazole precursor, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This formylation is typically achieved via an electrophilic aromatic substitution reaction.
The Duff Aldehyde Synthesis: A Cornerstone Reaction
The Duff reaction is a classic method for the formylation of phenols.[6] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of a strong acid. HMTA acts as a stable, solid source of formaldehyde, which, upon activation by the acid, generates the electrophilic species necessary for the reaction. The strong acid, typically polyphosphoric acid (PPA) or trifluoroacetic acid (TFA), serves both as a catalyst and a solvent.[6][7][8]
The causality behind this choice is rooted in the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic attack, preferentially at the ortho and para positions. Since the para position is blocked by the thiazole ring, the formylation occurs regioselectively at the ortho position.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis of the key intermediate.
Comparative Analysis of Formylation Conditions
Several variations of the Duff reaction have been reported, primarily differing in the choice of acid catalyst and solvent system. The selection of a specific method often involves a trade-off between reaction efficiency, cost, and operational safety.
| Method Ref. | Acid Catalyst / Solvent | Temperature | Reaction Time | Reported Yield | Key Considerations |
| Method 1 | Polyphosphoric Acid (PPA) | 93°C | 3 hours | 81.3%[5][6] | Effective but highly viscous, making stirring and work-up difficult on a large scale. Generates significant phosphorus-containing wastewater.[1] |
| Method 2 | PPA + Methanesulfonic Acid | 75°C | 7 hours | 91.2%[6] | The addition of methanesulfonic acid can improve fluidity and reaction rates, leading to higher yields under milder conditions. |
| Method 3 | Trifluoroacetic Acid (TFA) | Reflux | 24-52 hours | >90%[7][9] | TFA is less viscous and easier to handle than PPA, but it is more expensive and corrosive. Longer reaction times may be required. |
Detailed Experimental Protocol: Method 1 (PPA System)
This protocol is based on a widely cited and robust procedure for the formylation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Materials and Reagents
-
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Substrate)
-
Hexamethylenetetramine (HMTA, Urotropine)
-
Polyphosphoric Acid (PPA)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Heating/cooling circulator
-
Addition funnel
-
Extraction vessel (e.g., separatory funnel)
-
Rotary evaporator
-
Crystallization vessel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Step-by-Step Procedure
-
Reactor Setup: In a clean, dry reactor, add polyphosphoric acid (approx. 6 parts by weight relative to the substrate). Begin stirring and heat the PPA to 40-50°C to reduce its viscosity.
-
Reagent Addition: Sequentially add Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate (1.0 eq) and hexamethylenetetramine (approx. 1.0 eq) to the warm PPA.[5][6] The addition should be done in portions to control any initial exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to 93°C. Maintain this temperature with vigorous stirring for approximately 3 hours.[5][6] Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or HPLC).
-
Hydrolysis (Quenching): Once the reaction is complete, cool the mixture slightly. In a separate vessel, prepare a dilute solution of aqueous glacial acetic acid. Slowly and carefully pour the hot reaction mixture into the cold acetic acid solution with strong agitation. This hydrolysis step is exothermic and should be performed with caution.
-
Extraction: Cool the resulting slurry to room temperature. Extract the aqueous mixture with ethyl acetate (3 portions).[6] Combine the organic phases.
-
Washing and Drying: Wash the combined organic phase with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.
-
Crystallization and Isolation: Add water to the concentrated residue and stir to induce crystallization.[5][6] Cool the mixture to enhance precipitation. Collect the solid product by filtration, wash the filter cake with cold water, and dry it under vacuum to yield the final product, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, as a light-yellow solid.[6]
The workflow for this protocol is visualized below.
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Application Notes & Protocols for the N-Alkylation of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of pharmacologically active agents. Modification of the 2-amino group via N-alkylation is a critical strategy for modulating the potency, selectivity, and pharmacokinetic profiles of these molecules. This guide provides a detailed examination of the procedural nuances, mechanistic underpinnings, and practical protocols for the successful N-alkylation of 2-aminothiazole derivatives. We will explore classical SN2 alkylation, reductive amination, and microwave-assisted methodologies, with a special focus on controlling the reaction's regioselectivity.
The Mechanistic Dichotomy: Understanding Regioselectivity
A successful N-alkylation strategy for 2-aminothiazoles hinges on understanding the molecule's inherent tautomerism and the resulting competition between two nucleophilic nitrogen centers: the exocyclic amino nitrogen (Nexo) and the endocyclic thiazole ring nitrogen (Nendo).
The 2-aminothiazole core exists in a tautomeric equilibrium between the amino and imino forms. While the amino tautomer is generally the major species in solution, the reactivity of the molecule is highly dependent on the reaction conditions.[1]
-
Neutral Conditions: In its neutral form, the endocyclic ring nitrogen (Nendo) is often the more nucleophilic and kinetically favored site of attack for electrophiles.[2]
-
Basic Conditions: The addition of a base deprotonates the molecule to form an ambident anion. This anion has electron density distributed across both the exocyclic and endocyclic nitrogen atoms. Under these conditions, a mixture of Nexo and Nendo alkylated products can be formed, and the ratio is influenced by factors such as the base, solvent, and the steric and electronic nature of the alkylating agent.[2]
Targeting the exocyclic amino group—the most common objective in drug discovery—therefore requires careful selection of reaction parameters to favor this outcome over alkylation at the ring nitrogen.
Caption: Tautomerism and competing Nexo vs. Nendo alkylation pathways.
Core Methodologies and Key Parameters
Three primary methods are routinely employed for the N-alkylation of 2-aminothiazoles. The choice of method depends on the available starting materials, the desired product, and the required scale.
Method 1: Classical N-Alkylation with Alkyl Halides
This is a direct SN2 reaction involving an alkyl halide (R-X) and the 2-aminothiazole, typically in the presence of a base.
Key Parameters:
-
Base: The choice of base is critical for regioselectivity. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can favor exocyclic alkylation by rapidly forming the ambident anion. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used and can be effective, particularly with more reactive alkyl halides.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the amine.
-
Alkylating Agent: The reactivity order of alkyl halides is I > Br > Cl. More reactive electrophiles can often be used under milder conditions.
-
Temperature: Reactions may be run from room temperature to elevated temperatures (50-100 °C) to drive the reaction to completion.
Method 2: Reductive Amination
This two-step, one-pot method is an excellent alternative when the corresponding aldehyde or ketone is more readily available than the alkyl halide. It involves the initial formation of an imine intermediate, which is then reduced in situ.
Key Parameters:
-
Solvent: Alcohols like methanol (MeOH) or ethanol (EtOH) are commonly used as they are compatible with both imine formation and the reducing agent.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for reducing the imine intermediate to the secondary amine.[1][3][4] Other reducing agents like sodium triacetoxyborohydride (STAB) can also be used.
-
pH Control: Mildly acidic conditions can sometimes be used to catalyze imine formation, but care must be taken as the thiazole nucleus can be sensitive to strong acids.
Method 3: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage in terms of reduced reaction times, often from many hours to just a few minutes, and can lead to higher yields and cleaner reaction profiles.[5][6][7] This technique is applicable to both classical alkylation with halides and other N-alkylation methods.
Key Parameters:
-
Vessel: Reactions must be performed in sealed microwave-safe vials to allow for the buildup of pressure and temperatures above the solvent's boiling point.
-
Temperature & Time: Typical conditions involve heating at 120-150 °C for 5-30 minutes.[1] These parameters must be optimized for each specific substrate.
Experimental Protocols
General Experimental Workflow
Caption: General workflow for N-alkylation, purification, and analysis.
Protocol 1: Classical N-Alkylation using an Alkyl Halide
This protocol describes a general procedure for the N-benzylation of a substituted 2-aminothiazole.
Materials:
-
2-Amino-4-phenylthiazole (1.0 equiv.)
-
Benzyl bromide (1.2 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 2-amino-4-phenylthiazole (1.0 mmol, 176 mg) and potassium carbonate (2.0 mmol, 276 mg).
-
Add anhydrous DMF (5 mL) to the flask.
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide (1.2 mmol, 143 µL) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (25 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-benzyl-4-phenylthiazol-2-amine.
Protocol 2: Microwave-Assisted N-Alkylation
This protocol provides an accelerated version of the classical method.
Materials:
-
2-Aminothiazole (1.0 equiv.)
-
Alkyl halide (1.2 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 10 mL microwave reaction vial, combine the 2-aminothiazole (1.0 mmol, 100 mg), the alkyl halide (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).[1]
-
Add DMF (3 mL) to the vial and equip it with a small magnetic stir bar.[1]
-
Seal the vial securely with a cap.[1]
-
Place the vial in a microwave reactor and irradiate the mixture at 120 °C for 15-30 minutes.[1]
-
Monitor the reaction progress by TLC or LC-MS after cooling.
-
Once the reaction is complete, cool the vial to room temperature.[1]
-
Pour the reaction mixture into ice-water (20 mL).[1]
-
Extract the product with ethyl acetate (3 x 15 mL).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography or recrystallization.[1]
Protocol 3: N-Alkylation via Reductive Amination
This protocol details the alkylation of 2-aminothiazole using an aldehyde.
Materials:
-
2-Aminothiazole (1.0 equiv.)
-
Benzaldehyde (1.1 equiv.)
-
Sodium borohydride (NaBH₄, 1.5 equiv.)
-
Anhydrous Methanol (MeOH)
Procedure:
-
To a round-bottom flask, add the 2-aminothiazole (1.0 mmol, 100 mg) and the corresponding aldehyde (1.1 mmol).[1][3]
-
Add anhydrous methanol (10 mL) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.[1][3]
-
Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Add sodium borohydride (1.5 mmol, 57 mg) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.[1]
-
Carefully quench the reaction by the slow addition of water (10 mL).[1]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Data Summary and Comparison
The following table provides a comparative overview of the different N-alkylation methods. Yields and reaction times are representative and will vary based on the specific substrates used.
| Method | Alkylating Agent | Base / Reagent | Solvent | Temp. | Time | Typical Yield | Key Advantage |
| Classical | Alkyl Halide | K₂CO₃, Cs₂CO₃ | DMF, ACN | 60-100 °C | 4-24 h | 60-90% | Widely applicable, simple setup |
| Reductive Amination | Aldehyde/Ketone | NaBH₄ | MeOH, EtOH | 0 °C to RT | 3-6 h | 70-95% | Utilizes carbonyl compounds |
| Microwave-Assisted | Alkyl Halide | K₂CO₃ | DMF | 120-150 °C | 10-30 min | 75-98% | Drastically reduced reaction time |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive alkylating agent (e.g., alkyl chloride). 2. Insufficiently strong base. 3. Low reaction temperature. 4. Impure reagents or wet solvent. | 1. Switch to a more reactive halide (bromide or iodide) or add a catalytic amount of NaI or KI. 2. Use a stronger base (e.g., NaH). 3. Increase the temperature or switch to microwave heating. 4. Ensure all reagents are pure and use anhydrous solvents. |
| Mixture of Products (Regioselectivity Issue) | 1. Competing Nendo and Nexo alkylation. 2. Formation of dialkylated product. | 1. Modify the base and solvent system. A stronger base may favor Nexo. Screen different conditions. 2. Use a stoichiometric amount of the alkylating agent (1.0-1.1 equiv.). Add the alkylating agent slowly to the reaction mixture. |
| Formation of Byproducts | 1. Over-alkylation leading to quaternary salts. 2. Decomposition of starting material or product at high temperatures. | 1. Avoid large excesses of the alkylating agent and monitor the reaction closely. 2. Reduce the reaction temperature and extend the reaction time if necessary. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Formation of highly polar byproducts. | 1. Ensure the reaction goes to completion. If separation is difficult, consider converting the product to a salt to alter its solubility for extraction, then neutralize back. 2. Optimize reaction conditions to minimize side reactions. A thorough aqueous wash can help remove some polar impurities. |
Characterization
The successful synthesis of N-alkylated 2-aminothiazole derivatives should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): ¹H NMR is crucial for confirming the addition of the alkyl group. Look for new signals corresponding to the alkyl chain protons and a downfield shift of the thiazole ring protons. For exocyclic alkylation, the NH proton signal will be shifted or disappear, and a characteristic CH₂-N signal will appear.
-
Mass Spectrometry (MS/HRMS): Confirms the molecular weight of the desired product, providing evidence for the addition of the alkyl group.
Representative Data (N-Benzyl-2-aminothiazole):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.39 – 7.27 (m, 5H, Ar-H), 7.08 (d, J = 3.6 Hz, 1H, Thiazole-H), 6.51 (d, J = 3.6 Hz, 1H, Thiazole-H), 5.60 (br s, 1H, NH), 4.54 (d, J = 5.8 Hz, 2H, CH₂).
-
¹³C NMR (101 MHz, CDCl₃) δ: 169.1, 138.5, 128.8, 127.7, 127.4, 142.1, 107.9, 49.8.
Conclusion
The N-alkylation of 2-aminothiazole derivatives is a fundamental transformation in synthetic and medicinal chemistry. Control over regioselectivity is the primary challenge, governed by a nuanced interplay between the substrate's tautomeric nature and the reaction conditions. By carefully selecting the appropriate methodology—be it classical heating, reductive amination, or rapid microwave-assisted synthesis—and optimizing key parameters such as the base, solvent, and temperature, researchers can efficiently synthesize the desired N-exo alkylated products. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing these critical reactions in a drug discovery and development setting.
References
-
Theodoropoulou, M. A., Psarra, A., Erhardt, M., & Kokotos, G. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1033. [Link]
-
Dorofeev, I. A., Zhilitskaya, L. V., Yarosh, N. O., & Shainyan, B. A. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2093. [Link]
-
Saeed, A., & Mfahem, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. [Link]
-
Wikipedia contributors. (2023). 2-Aminothiazole. Wikipedia, The Free Encyclopedia. [Link]
- Li, F., et al. (2023). Regioselective N-alkylation of 2-amino-azoles with alcohols for the synthesis of 2-N-(alkylamino)azoles catalyzed by a ruthenium complex bearing a functional ligand.
- Radi, M., et al. (2011). Facile microwave assisted tandem alkylation-cyclization synthesis of 2-aminothiazoles and 5H-thiazolo[3,2-a]pyrimidin-5ones. Tetrahedron Letters, 52(17), 2047-2050.
- Sharma, P., & Kumar, V. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-217.
- Wang, X., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Journal of Molecular Structure, 1048, 242-248.
- Patel, R. P., & Patel, K. C. (2025).
Sources
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- 2. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
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- 4. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates due to its versatile biological activities.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of the thiazole ring, enabling the strategic formation of carbon-carbon bonds to construct complex molecular architectures.[3] This guide provides a detailed exploration of the Suzuki coupling with thiazole derivatives, offering in-depth mechanistic insights, a comparative analysis of critical reaction parameters, step-by-step protocols for various positional isomers, and a comprehensive troubleshooting guide to navigate the unique challenges presented by this sulfur- and nitrogen-containing heterocycle.
Introduction: The Significance of the Thiazole Scaffold
Thiazole, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Notable examples include the anticancer drugs Dasatinib and Dabrafenib, as well as various anti-inflammatory, antimicrobial, and antiviral compounds.[1][4] The power of the Suzuki-Miyaura coupling lies in its ability to append aryl, heteroaryl, or alkyl groups to a halothiazole core, providing a robust and modular approach to generate vast libraries of novel compounds for structure-activity relationship (SAR) studies.[3]
Core Principles and Mechanistic Considerations for Thiazole Substrates
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[5][6] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling. The reaction begins with the oxidative addition of a halothiazole to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with an activated boronate complex, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Unique Challenges and Opportunities with Thiazoles
While the general mechanism holds true, thiazole derivatives present specific challenges and mechanistic nuances:
-
Catalyst Poisoning: The sulfur atom in the thiazole ring can act as a Lewis base and coordinate strongly to the palladium center. This can lead to catalyst inhibition or deactivation, resulting in low yields or stalled reactions.[7][8] This issue is particularly relevant if starting materials contain elemental sulfur impurities from their synthesis.[7]
-
Competing Coordination: The thiazole nitrogen atom can also coordinate to the palladium catalyst. This interaction, however, can sometimes be beneficial. In certain cases, particularly with sterically hindered substrates, the nitrogen atom can act as an ancillary ligand, facilitating the rate-limiting oxidative addition step and enabling ligand-free reaction conditions.[9]
-
Electronic Effects: The thiazole ring is electron-deficient, which generally facilitates the oxidative addition step compared to more electron-rich aromatic systems.[10] However, the reactivity of halothiazoles is position-dependent (C2 > C5 > C4). Understanding this inherent reactivity is key to predicting reaction success and controlling regioselectivity in dihalo-substituted thiazoles.[11][12]
Optimizing Reaction Parameters: A Guide to Component Selection
The success of a Suzuki coupling with a thiazole derivative hinges on the judicious selection of the catalyst, ligand, base, and solvent. These components must work in concert to overcome the challenges posed by the substrate.
Palladium Precatalysts and Ligands
The choice of the palladium source and, more critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active, monoligated Pd(0) species, accelerate both oxidative addition and reductive elimination, and can mitigate catalyst inhibition.[3][13]
| Component | Examples | Key Considerations for Thiazole Coupling | References |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Palladacycle pre-catalysts (e.g., XPhos Pd G3/G4) | Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction. Pre-formed Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can be effective. Modern palladacycle pre-catalysts offer superior air and moisture stability and generate the active catalyst more reliably. | [4][14][15] |
| Biarylphosphine Ligands | SPhos , XPhos , RuPhos, BrettPhos | The "gold standard" for challenging heteroaryl couplings. Their bulk and electron-donating ability are highly effective for coupling thiazole chlorides and bromides, even at room temperature in some cases. They are excellent at preventing the formation of inactive palladium black. | [3][13] |
| Ferrocenyl Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A robust and versatile ligand, though sometimes less active than the best biarylphosphines for particularly unreactive substrates. Often a good starting point for initial screening. | [11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer strong σ-donation and good steric bulk, making them highly effective and stable ligands. PEPPSI-type pre-catalysts incorporating NHC ligands have shown high efficacy. | [6] |
| Triphenylphosphine (PPh₃) | PPh₃ | A classic, inexpensive ligand. Often sufficient for reactive substrates like iodothiazoles but generally struggles with less reactive bromides and especially chlorides. Can be prone to degradation at high temperatures. | [6][14] |
Bases and Solvents
The base plays a crucial role in activating the boronic acid for the transmetalation step.[5][6] The solvent system must solubilize all components and is often a mixture of an organic solvent and water.
| Component | Examples | Key Considerations for Thiazole Coupling | References |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₂CO₃ is a common and effective choice. K₃PO₄ is a stronger base that is often effective in anhydrous conditions (sometimes requiring a stoichiometric amount of water to function). Cs₂CO₃ is highly effective but more expensive. | [14][16] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent with water is standard, as water helps dissolve the inorganic base and facilitates transmetalation. Dioxane is a frequent choice for its high boiling point and good solubilizing properties. Anhydrous conditions with soluble bases like potassium trimethylsilanolate (TMSOK) can be effective for particularly challenging heteroaryl couplings. | [5][17] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of different halothiazole isomers. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents to prevent catalyst oxidation and protodeboronation. [16]
Figure 2: A generalized experimental workflow for Suzuki coupling reactions.
Protocol 1: Coupling of 2-Bromothiazole with an Arylboronic Acid
This protocol is suitable for the most reactive C2 position of the thiazole ring.
-
Reagents & Materials:
-
2-Bromothiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture, degassed)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
-
Procedure:
-
To the reaction vessel, add 2-bromothiazole, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add a small amount of the degassed dioxane to this vial to form a slurry and quickly transfer it to the main reaction vessel under a positive flow of inert gas.
-
Seal the vessel, then evacuate and backfill with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Coupling of 5-Chlorothiazole Derivative (A Challenging Substrate)
This protocol utilizes a more robust palladacycle pre-catalyst, essential for activating the less reactive C-Cl bond.
-
Reagents & Materials:
-
Substituted 5-chlorothiazole (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
XPhos Pd G3 (0.01 equiv, 1 mol%)
-
Cs₂CO₃ (3.0 equiv, finely ground)
-
Anhydrous THF (degassed)
-
Oven-dried reaction vessel with a magnetic stir bar
-
-
Procedure:
-
Inside a glovebox or under a strong counterflow of inert gas, add the 5-chlorothiazole, arylboronic acid pinacol ester, XPhos Pd G3, and Cs₂CO₃ to the reaction vessel.
-
Seal the vessel, remove it from the glovebox (if used), and add degassed, anhydrous THF via syringe.
-
Heat the reaction mixture to 70 °C and stir.
-
Monitor the reaction progress. Couplings with aryl chlorides may require longer reaction times (12-24 hours).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | References |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination; insufficient pre-catalyst reduction. 2. Catalyst Poisoning: Sulfur impurities in starting materials. 3. Poor Boronic Acid Quality: Degradation/protodeboronation. | 1. Improve Degassing: Sparge solvents with argon for 15-30 min. Ensure all transfers are done under a positive pressure of inert gas. Use a robust pre-catalyst (e.g., palladacycle). 2. Purify Starting Materials: Recrystallize or chromatograph the halothiazole if sulfur contamination is suspected. Consider a pre-treatment of the reaction mixture with a sulfur scavenger. 3. Use Fresh Reagents: Use fresh boronic acid or convert it to a more stable pinacol ester. | [7][8][16] |
| Homocoupling of Boronic Acid | Presence of oxygen, which facilitates the oxidative homocoupling pathway. | Rigorously exclude oxygen from the reaction system. Ensure the inert atmosphere is maintained throughout the entire process. | [16] |
| Protodeboronation (Boronic acid replaced by -H) | Excess water or base; prolonged reaction at high temperature. | Use a boronic ester instead of the acid. Optimize the amount of base (start with 2.0 equiv). If using an aqueous system, minimize the water content (e.g., 10:1 organic:water). | [18] |
| Reaction Stalls | Catalyst deactivation or inhibition by the thiazole substrate/product. | Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). Switch to a more robust ligand system (e.g., from dppf to XPhos). | |
| Difficulty with Electron-Rich Thiazoles | The electron-donating groups can make oxidative addition more difficult. | Use a highly active, electron-rich, and bulky ligand like XPhos or SPhos to facilitate the oxidative addition step. Higher temperatures may be required. | [10] |
Conclusion
The Suzuki-Miyaura coupling is an indispensable method for the synthesis of functionalized thiazole derivatives, powering innovation in drug discovery and materials science. Success with these challenging substrates requires a deep understanding of the reaction mechanism and careful consideration of the interplay between the catalyst, ligand, base, and solvent. By selecting robust catalytic systems with bulky, electron-rich ligands and maintaining a strictly inert atmosphere, researchers can effectively overcome the inherent challenges of catalyst inhibition and substrate reactivity. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for developing efficient and reproducible Suzuki couplings with this vital heterocyclic scaffold.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Royal Society of Chemistry. [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ResearchGate. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]
-
Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. [Link]
-
Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. [Link]
-
Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. NTNU Open. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. nva.sikt.no [nva.sikt.no]
Application Notes and Protocols: In Silico Molecular Docking of Thiazole Carboxamides
Introduction: The Convergence of a Privileged Scaffold and Computational Scrutiny
The thiazole carboxamide moiety represents a "privileged scaffold" in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent and selective inhibition of key enzymes implicated in cancer, inflammation, and metabolic disorders.[1][2][3][4] The inherent structural features of the thiazole ring—its planarity, aromaticity, and capacity for hydrogen bonding—make it an ideal candidate for targeted drug design.[1] In parallel, the ascent of in silico molecular docking has revolutionized the drug discovery pipeline, offering a powerful computational lens to predict and rationalize the binding of small molecules to their macromolecular targets at an atomic level.[5][6]
This guide provides a detailed protocol for conducting molecular docking studies on thiazole carboxamide derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery efforts. Beyond a mere recitation of steps, this document elucidates the causal reasoning behind critical methodological choices, ensuring a robust and self-validating experimental design.
Conceptual Framework: The "Lock and Key" in a Digital Realm
Molecular docking simulates the interaction between a ligand (the thiazole carboxamide) and a receptor (typically a protein).[5][7] The primary objectives are to predict the preferred binding orientation (pose) of the ligand within the active site and to estimate the strength of the interaction, commonly expressed as a binding affinity or docking score.[6] A successful docking study can guide lead optimization, explain structure-activity relationships (SAR), and screen virtual libraries for novel hits.
Caption: High-level workflow for in silico molecular docking.
Part 1: Pre-Docking Preparation – The Foundation of Predictive Accuracy
The fidelity of a docking simulation is critically dependent on the quality of the input structures.[8] This preparatory phase, while meticulous, is non-negotiable for generating biologically relevant results.
Receptor Preparation
The goal of receptor preparation is to transform a static crystal structure into a computationally tractable model.
Protocol 1: Receptor Preparation using AutoDockTools (ADT)
-
Obtain the Protein Structure: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) (e.g., PDB ID: 1C8K).[9] It is crucial to select a high-resolution structure, preferably co-crystallized with a ligand to define the binding site.[10]
-
Initial Cleaning: Load the PDB file into AutoDockTools.[11]
-
Add Hydrogens: Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar only).[11]
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are vital for proper hydrogen bonding and electrostatic calculations. Adding only polar hydrogens is a common practice to reduce computational complexity while retaining key interactions.
-
-
Assign Charges: Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Rationale: Assigning partial atomic charges is essential for the scoring function to calculate electrostatic interactions. Gasteiger charges are a rapid and widely used method for this purpose.
-
-
Merge Non-Polar Hydrogens: For certain docking programs, merging non-polar hydrogens with their adjacent carbons can simplify the model.
-
Set Atom Types: Assign AutoDock atom types.
-
Save as PDBQT: Save the prepared protein as a .pdbqt file. This format contains the atomic coordinates, charges, and atom type information required by AutoDock Vina.[12]
Ligand Preparation
Proper ligand preparation ensures that the thiazole carboxamide is in a realistic conformational and protonation state.
Protocol 2: Thiazole Carboxamide Preparation
-
Generate 3D Coordinates:
-
Option A (from 2D): Draw the 2D structure of your thiazole carboxamide derivative in a chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.
-
Option B (from database): Download the structure from a database like PubChem.[13]
-
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Rationale: This step relieves any steric strain in the initial 3D conformation, resulting in a more energetically favorable starting structure.[14]
-
-
Charge Calculation: Calculate partial charges for the ligand atoms. The Gasteiger charge model is a common choice.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the molecule.[15]
-
Rationale: The flexibility of the ligand is a key component of the docking simulation. For thiazole carboxamides, the bond connecting the carboxamide group to other substituents is typically rotatable. The number of rotatable bonds directly impacts the conformational search space and, consequently, the computational time.
-
-
Save as PDBQT: Save the prepared ligand in the .pdbqt format using AutoDockTools.[15]
Part 2: The Docking Simulation – Probing the Binding Site
With the receptor and ligand prepared, the next step is to define the search space and run the docking algorithm.
Grid Box Generation
The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for favorable ligand poses.[16]
Protocol 3: Defining the Search Space
-
Load Receptor: Open the prepared receptor (.pdbqt file) in AutoDockTools.
-
Center the Grid:
-
If a co-crystallized ligand is present: Center the grid box on this ligand. This is the most common and reliable method for defining the active site.[10]
-
If the binding site is unknown ("blind docking"): Create a grid box that encompasses the entire protein surface.[10] Be aware that this significantly increases the search space and computational cost.
-
-
Adjust Grid Dimensions: Adjust the size of the grid box (in x, y, and z dimensions) to be large enough to accommodate the thiazole carboxamide ligand with room for rotation and translation. A common practice is to have the box extend 3-6 Å around the ligand.[10]
-
Save Grid Parameters: Save the grid parameter file (.gpf).
Caption: Decision workflow for grid box generation.
Running the Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used and computationally efficient docking program.[17]
Protocol 4: Executing the Docking Run
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters.[12]
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = out.pdbqt
-
center_x, center_y, center_z: Coordinates from the grid setup.
-
size_x, size_y, size_z: Dimensions from the grid setup.
-
exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase the probability of finding the optimal pose but also increase computation time. A value of 8 is a common starting point.[17]
-
-
Launch Vina from the Command Line:
-
This command executes the docking simulation using the parameters in conf.txt and saves the output poses to out.pdbqt and a log file with the binding affinities to log.txt.[17]
-
Part 3: Post-Docking Analysis and Validation – From Data to Insight
The output of a docking simulation is a set of predicted binding poses and their corresponding scores. Rigorous analysis and validation are essential to interpret these results correctly.
Analysis of Docking Poses
Protocol 5: Visualizing and Analyzing Results
-
Load Results into a Visualizer: Open the receptor .pdbqt file and the output out.pdbqt file in a molecular visualization tool like PyMOL or Discovery Studio.[14][18]
-
Examine the Top-Ranked Pose: Focus on the pose with the lowest binding energy (most negative value).[19] This is theoretically the most favorable binding mode.
-
Identify Key Interactions: Analyze the non-covalent interactions between the thiazole carboxamide and the protein's active site residues. Look for:
-
Hydrogen bonds: Crucial for specificity and affinity. The carboxamide group is a prime candidate for hydrogen bonding.
-
Hydrophobic interactions: Often involving the thiazole ring and any aromatic substituents.
-
Pi-stacking: Possible between the thiazole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.
-
-
Cluster Analysis: Examine the different poses generated. If multiple low-energy poses cluster in a similar orientation, it increases confidence in the predicted binding mode.
| Interaction Type | Potential Thiazole Carboxamide Moiety | Interacting Protein Residue (Examples) |
| Hydrogen Bond Donor | Amide N-H | Asp, Glu, Ser, Thr (side chain carbonyl) |
| Hydrogen Bond Acceptor | Amide C=O, Thiazole N | Arg, Lys, His, Ser, Thr (side chain hydroxyl/amine) |
| Hydrophobic | Thiazole Ring, Phenyl groups | Ala, Val, Leu, Ile, Phe |
| Pi-Stacking | Thiazole Ring, Phenyl groups | Phe, Tyr, Trp |
Protocol Validation: Ensuring Trustworthiness
A docking protocol must be validated to ensure it can reliably reproduce known binding modes.[20][21]
Protocol 6: Docking Protocol Validation via Re-docking
-
Select a Validation System: Choose a protein-ligand complex from the PDB where the ligand is a thiazole carboxamide or a close analog.
-
Extract and Prepare: Separate the co-crystallized ligand from the protein. Prepare both the protein and the ligand using the exact same protocols (Protocols 1 and 2) established for your study.
-
Perform Re-docking: Dock the extracted ligand back into its own receptor's binding site using your defined docking parameters (Protocols 3 and 4).[22]
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original co-crystallized pose.
Conclusion: A Powerful Tool in the Drug Discovery Arsenal
In silico molecular docking, when performed with rigor and careful validation, is an indispensable tool for the study of thiazole carboxamides. It provides a rational framework for understanding molecular recognition, guiding synthetic chemistry efforts, and ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent. This guide offers a robust and validated workflow, empowering researchers to apply this computational technique with confidence and scientific integrity.
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The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
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Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
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Zhang, L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Bioinformatics Review. (2023). [Tutorial] Performing docking using DockingPie plugin in PyMOL. Bioinformatics Review. [Link]
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Kumar, A., & Varma, A. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Wang, W., et al. (2024). Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors. Drug Development Research. [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry. [Link]
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Molecular Docking Tutorial. (n.d.). University of Texas at El Paso. [Link]
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Omics Logic. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
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Yang, S., et al. (2019). Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
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Liu, Y., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of Medicinal Chemistry. [Link]
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Reddy, C. S., et al. (2025). Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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Yang, S., et al. (2019). Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Hussain, L., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Journal of Molecular Structure. [Link]
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Li, Y., et al. (2018). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. [Link]
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DOCKING TUTORIAL. (2010). University of Lausanne. [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. ProQuest. [Link]
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Harris, S. A., & Laughton, C. A. (2012). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]
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RCSBProteinDataBank. (2025). Python For Cheminformatics-Driven Molecular Docking. YouTube. [Link]
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Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
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KBbox. (n.d.). Small Molecule Docking. [Link]
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Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
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Durai, P., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. [Link]
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Guttikonda, S. R., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLOS ONE. [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design. [Link]
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Bioinformatics online. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Computational chemistry and bioinformatics. (2022). Autodock result protein-ligand interaction analysis using pymol. YouTube. [Link]
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Meiler Lab. (n.d.). Protein-Protein Docking Tutorial. [Link]
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ResearchGate. (n.d.). Validation of the molecular docking procedure used by using the before docking (green) and after docking (red) poses of co-crystallized ligand (GDP). [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]
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Bio-Resource. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]
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Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
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Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
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Hussain, L., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Journal of Molecular Structure. [Link]
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Bîrdea, C., et al. (2020). In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. Molecules. [Link]
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Troubleshooting & Optimization
Hantzsch Thiazole Synthesis: A Technical Guide to Improving Yield and Purity
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this classic and powerful reaction to construct the thiazole core, a prevalent scaffold in pharmaceuticals.[1][2] While the Hantzsch synthesis is known for its reliability and high yields, challenges can arise.[1][3] This document provides in-depth, experience-driven answers to common issues, helping you troubleshoot experiments and optimize your reaction outcomes.
The Core Reaction: Mechanism and Key Steps
First described by Arthur Hantzsch in 1887, this reaction classically involves the condensation of an α-haloketone with a thioamide.[4] Understanding the mechanism is crucial for effective troubleshooting, as it illuminates the purpose of each reagent and condition. The reaction proceeds through three primary stages:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the halide.[1][5]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon, forming a five-membered ring intermediate (a hydroxythiazoline).[1][5]
-
Dehydration and Aromatization: The intermediate readily loses a molecule of water to form the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[6]
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Minimizing side products in the synthesis of 2-phenylthiazoles
Welcome to the technical support guide for the synthesis of 2-phenylthiazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during synthesis, with a focus on minimizing side product formation. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.
The 2-phenylthiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, from anticancer to antifungal agents.[1][2][3] The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and versatile method for constructing this heterocyclic core.[4][5] It typically involves the condensation of an α-haloketone (like 2-bromoacetophenone) with a thioamide (such as thiobenzamide).[6] While robust, this reaction is not without its challenges, and the formation of impurities can complicate purification and reduce overall yield.
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQ) section for broader conceptual inquiries.
Troubleshooting Guide: From Impure Mixtures to Pure Product
This section addresses specific, common problems encountered during the synthesis of 2-phenylthiazoles in a direct question-and-answer format.
Question 1: My reaction resulted in a low yield and a complex mixture of spots on my TLC plate. What are the likely causes and how can I fix this?
Answer:
A low yield accompanied by multiple byproducts is one of the most common issues in Hantzsch thiazole synthesis. This typically points to problems with reaction control, stoichiometry, or competing side pathways.
Causality & Explanation:
The Hantzsch synthesis is a multi-step process beginning with a crucial SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration.[7][8] Several things can go wrong:
-
Incorrect Stoichiometry: An excess of the α-haloketone can lead to self-condensation or reaction with the newly formed thiazole product. An excess of the thioamide can be difficult to remove during workup.
-
Competing Reactions: The α-haloketone can undergo elimination reactions in the presence of a base. Furthermore, if the thioamide has N-H bonds, there's a possibility of N-alkylation competing with the desired S-alkylation, which can lead to different isomeric products.[9]
-
Degradation: High temperatures or prolonged reaction times can lead to the degradation of starting materials or the final product, especially if the reaction conditions are harsh.[5]
Recommended Solutions & Protocols:
To address these issues, a systematic optimization of the reaction conditions is necessary.
Step-by-Step Optimization Protocol:
-
Verify Reagent Purity: Ensure your α-haloketone (e.g., 2-bromoacetophenone) and thioamide (e.g., thiobenzamide) are pure. Impurities in starting materials are a primary source of side products.[10]
-
Adjust Stoichiometry: Start with a 1:1 or a slight excess (1.1 equivalents) of the thioamide to ensure the complete consumption of the electrophilic α-haloketone.[7]
-
Control Temperature: Begin the reaction at a lower temperature (e.g., room temperature) and slowly heat only if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC). Many Hantzsch syntheses proceed efficiently at moderate temperatures (50-80 °C).[11]
-
Solvent Selection: The choice of solvent is critical. Ethanol or methanol are commonly used protic solvents that facilitate the reaction.[7] Aprotic solvents like DMF or acetonitrile can also be effective.[6]
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Value | Rationale |
| Thioamide:Haloketone Ratio | 1.1 : 1.0 | Minimizes unreacted α-haloketone, a common source of impurities. |
| Solvent | Ethanol | A polar protic solvent that effectively solvates intermediates.[7] |
| Temperature | 60-80 °C (Reflux) | Provides sufficient energy for cyclization without causing degradation.[12] |
| Reaction Time | 2-6 hours | Monitor by TLC to avoid prolonged heating. |
| Catalyst | None (typically) | The reaction often proceeds without a catalyst. For sluggish reactions, a mild non-nucleophilic base can be considered. |
Question 2: I've isolated my product, but it's contaminated with an isomeric byproduct that is difficult to remove. What is this impurity and how can I prevent its formation?
Answer:
When using N-substituted thioamides, the formation of a regioisomeric byproduct is a known complication. This arises from a competition between S-alkylation (the desired pathway) and N-alkylation (the side reaction).
Causality & Explanation:
The key mechanistic step is the initial nucleophilic attack. While the sulfur atom in a thioamide is generally more nucleophilic than the nitrogen, N-alkylation can occur, especially under certain conditions.
-
Desired Pathway (S-alkylation): The sulfur atom attacks the α-haloketone, leading to an intermediate that cyclizes to form the desired 2,4-disubstituted thiazole.
-
Side Pathway (N-alkylation): The nitrogen atom attacks the α-haloketone. Subsequent cyclization leads to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer.[9]
Studies have shown that acidic conditions can surprisingly favor the formation of the 2-imino isomer, altering the regioselectivity of the reaction.[9]
// Reactants reactants [label="α-Haloketone + N-Substituted Thioamide", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Pathways s_alkylation [label="S-Alkylation\n(Major Pathway)", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#202124"]; n_alkylation [label="N-Alkylation\n(Minor Pathway)", shape=box, style=rounded, fillcolor="#FCE8E6", fontcolor="#202124"];
// Products product [label="Desired 2-Phenylthiazole Derivative", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="Isomeric Iminodihydrothiazole", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections reactants -> s_alkylation [label=" Neutral/Mild\n Conditions"]; reactants -> n_alkylation [label=" Acidic\n Conditions"]; s_alkylation -> product [label=" Cyclization"]; n_alkylation -> side_product [label=" Cyclization"]; } enddot Caption: Competing pathways in Hantzsch synthesis.
Recommended Solutions & Protocols:
-
Control pH: The most effective way to suppress the N-alkylation pathway is to run the reaction under neutral or slightly basic conditions. The initial product that forms is often the HBr or HCl salt of the thiazole, which is then neutralized during workup.[11] Avoid strongly acidic conditions if this side product is observed.
-
Solvent Choice: Using a polar protic solvent like ethanol can help stabilize the desired transition state for S-alkylation.
-
Purification Strategy: If the isomeric byproduct does form, separation can be challenging due to similar polarities.
-
Column Chromatography: Careful selection of the eluent system (e.g., hexane/ethyl acetate gradients) is required.
-
Recrystallization: This can be highly effective if a suitable solvent is found where the solubility of the product and byproduct differ significantly.
-
Table 2: Recommended Solvents for Recrystallization of 2-Phenylthiazoles
| Solvent System | Target Compound Polarity | Notes |
| Ethanol/Water | Moderately Polar | Dissolve in hot ethanol, add water dropwise until cloudy, then cool. |
| Hexane/Ethyl Acetate | Nonpolar to Moderately Polar | Dissolve in a minimal amount of hot ethyl acetate, then add hexane. |
| Methanol | Polar | Good for many amino-substituted thiazoles.[13] |
| Isopropanol | Moderately Polar | A good alternative to ethanol with a higher boiling point. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of the Hantzsch synthesis for preparing 2-phenylthiazoles?
The Hantzsch synthesis is the most widely known and reliable method for thiazole ring formation.[14][15]
-
Advantages: It is generally high-yielding, uses readily available starting materials, and has a broad substrate scope, allowing for the synthesis of a wide variety of substituted thiazoles.[6][7]
-
Disadvantages: The primary drawbacks can include harsh reaction conditions (heat), long reaction times in some cases, and the potential for side product formation as discussed in this guide.[5]
Q2: How does the choice of halogen in the α-haloketone (e.g., 2-bromoacetophenone vs. 2-chloroacetophenone) affect the reaction?
The identity of the halogen affects the reactivity of the α-haloketone. The C-Br bond is weaker and bromide is a better leaving group than chloride. Consequently, α-bromoketones are more reactive than their α-chloroketone counterparts. This leads to faster reaction rates, often at lower temperatures. However, the higher reactivity can sometimes increase the rate of side reactions. If a reaction with an α-bromoketone is too vigorous or produces significant impurities, switching to the corresponding α-chloroketone and using slightly more forcing conditions may provide a cleaner reaction profile.
Q3: Are there "greener" or more efficient modern alternatives to the classical Hantzsch synthesis?
Yes, significant research has focused on improving the efficiency and environmental footprint of thiazole synthesis.
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation through rapid, uniform heating.[6]
-
Catalytic Methods: The use of reusable solid catalysts, such as silica-supported tungstosilisic acid, can promote the reaction under milder, environmentally benign conditions (e.g., ethanol/water mixtures) and simplify product purification.[12][16]
-
Solvent-Free Conditions: Some protocols have been developed where the reactants are ground together, sometimes with a few drops of a wetting agent, eliminating the need for bulk solvents entirely.[17]
Q4: What is the general mechanism of the Hantzsch synthesis?
The reaction proceeds through a sequence of well-established steps:
-
Nucleophilic Attack (SN2): The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic α-carbon of the haloketone, displacing the halide.[8]
-
Tautomerization & Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack by the nitrogen atom on the ketone's carbonyl carbon.[8]
-
Dehydration: The resulting cyclic intermediate, a hydroxyl-thiazoline, eliminates a molecule of water to form the aromatic thiazole ring. This final dehydration step is a strong thermodynamic driving force for the reaction.[11]
Q5: Beyond TLC, what analytical techniques are essential for confirming my product's identity and purity?
Confirming the structure and assessing the purity of your final compound is critical. A combination of spectroscopic methods is standard practice:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for unambiguous structure elucidation. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For instance, the disappearance of the carbonyl (C=O) stretch from the starting material and the appearance of characteristic C=N and aromatic C=C stretches can confirm the formation of the thiazole ring.[12][16]
By combining these techniques, you can confidently verify the structure of your 2-phenylthiazole and identify the presence of any residual starting materials or side products.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Razali, M. H. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Available from: [Link]
-
Sava, M. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available from: [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]
-
Kumar, A., et al. (2023). Systematic Review On Thiazole And Its Applications. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Singh, S., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Creative Research Thoughts. Available from: [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Malek, F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]
-
Organic Chemistry. (2019). synthesis of thiazoles. YouTube. Available from: [Link]
-
ResearchGate. The synthesis of the 2-phenylthiazole derivatives (C1–8). Available from: [Link]
-
Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]
-
Kulkarni, S., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available from: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
CUTM Courseware. Thiazole. Available from: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Institutes of Health. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
Ramirez, J. (2022). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Montclair State University Digital Commons. Available from: [Link]
-
Espinosa-Angeles, J. C., et al. (2018). How to decrease the amount of impurities in low-temperature synthesis routes?. ResearchGate. Available from: [Link]
-
ResearchGate. Cook-Heilbron thiazole synthesis. Available from: [Link]
-
Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available from: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Fassihi, A., et al. (2017). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. Available from: [Link]
-
Malek, F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]
-
Toldy, L., et al. (1971). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Tetrahedron Letters. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
Sources
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate by Recrystallization
Welcome to the technical support center for the purification of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound.
Introduction
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for the purification of solid organic compounds, but it can present challenges, especially with low-melting-point substances like the topic compound (Melting Point: ~36°C). This guide provides a comprehensive resource to navigate these challenges effectively.
Core Principles of Recrystallization
Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[1] An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[1] Upon slow cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the "mother liquor."[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
This is the most common problem encountered with low-melting-point solids. "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.[3]
Q: My product has separated as an oil upon cooling. What should I do?
A: Oiling out with this compound is highly likely due to its low melting point. Here’s a systematic approach to resolve this issue:
-
Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point. The goal is for crystallization to begin at a temperature below the compound's melting point.[3][4]
-
Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out.[5] Once the compound is fully dissolved, allow the flask to cool to room temperature slowly on the benchtop, insulated from the cold surface. Do not immediately place it in an ice bath.
-
Solvent System Modification:
-
Choose a Lower Boiling Point Solvent: If the boiling point of your solvent is significantly higher than the melting point of your compound, oiling out is more likely.[1] Consider switching to a lower-boiling-point solvent in which the compound has similar solubility characteristics.
-
Mixed Solvent System: A two-solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Reheat gently until the solution is clear again, and then cool slowly.[5] For this compound, a polar protic solvent like ethanol could be the "good" solvent, and water could be the "anti-solvent".
-
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Troubleshooting workflow for oiling out.
Issue 2: Poor or No Crystal Formation
Q: I've cooled my solution, but no crystals have formed. What's the problem?
A: This typically indicates that the solution is not supersaturated.
-
Induce Crystallization:
-
Reduce Solvent Volume: It's possible that too much solvent was used.[2] Gently heat the solution to boil off some of the solvent and then attempt to cool it again.
-
Drastic Cooling: If the above methods fail, placing the flask in an ice bath can sometimes induce crystallization, but be aware that this may also cause impurities to precipitate.[1]
Issue 3: Low Yield of Recrystallized Product
Q: My final yield is very low. Where did my product go?
A: Low yields can result from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2]
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate?
A1: The ideal solvent should be determined experimentally. Based on the structure and literature for similar compounds, here are some starting points:
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. Used for recrystallizing similar thiazole derivatives. |
| Methanol | 65 | Polar Protic | Lower boiling point than ethanol, which can be advantageous for low-melting compounds. |
| Ethyl Acetate | 77 | Polar Aprotic | A good alternative to alcohols if they are too effective as solvents. |
| n-Butanol | 118 | Polar Protic | Higher boiling point, may increase the risk of oiling out. Use with caution. |
| Hexane/Heptane | 69/98 | Nonpolar | Likely to be a poor solvent at room temperature, but could be used as an anti-solvent in a mixed-solvent system. |
Experimental Protocol: Solvent Selection
-
Place a small amount of your crude product (20-30 mg) into several test tubes.
-
Add a small volume (0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that did not show solubility at room temperature. An ideal solvent will completely dissolve the compound upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of pure crystals.
dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: General recrystallization workflow.
Q2: What are the likely impurities in my crude Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate?
A2: If your compound was synthesized via the Hantzsch thiazole synthesis, the most common impurities are:[7][8]
-
Unreacted Starting Materials: Thiobenzamide and ethyl 2-chloro-3-oxobutanoate.
-
Side-Products: Products from self-condensation of the starting materials.
-
Regioisomers: Depending on the reaction conditions, isomers may form.[9]
Q3: How can I assess the purity of my recrystallized product?
A3: Several analytical techniques can be used:
-
Melting Point Analysis: A pure compound will have a sharp melting point range that is close to the literature value. Impurities will broaden and depress the melting point range.[6]
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Methods: NMR, IR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity.[5]
References
-
Brainly. (2024, January 24). Low melting point solids often "oil out" of a crystallization solution rather than crystallizing. If this happens, how would you change the recrystallization procedure to ensure good crystals? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]
-
Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023, May 2). Molecules. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Sources
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- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in One-Pot Thiazole Synthesis
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their one-pot synthesis protocols. Here, we move beyond simple procedural lists to explore the causality behind common experimental pitfalls, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My one-pot thiazole synthesis is resulting in a consistently low yield. What are the first steps I should take to troubleshoot?
Low yields in any synthesis, especially one-pot multicomponent reactions, can stem from a variety of factors. A systematic approach is the most effective way to diagnose the issue.[1] Begin by considering these three pillars of the reaction:
-
Reagent Quality: Verify the purity of your starting materials. α-Haloketones can be unstable, and impurities in the thioamide or other reactants can introduce competing side reactions.[1]
-
Reaction Conditions: Suboptimal conditions are a primary cause of low yield. Re-evaluate your choices of solvent, temperature, reaction time, and reactant concentrations.[1] Even minor deviations from an optimized protocol can have a significant impact.
-
Reaction Monitoring & Work-up: Are you certain the reaction is proceeding to completion? Are you losing product during the isolation and purification phase? Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress and check for product degradation over time.[2]
This guide will delve deeper into each of these areas to help you pinpoint the exact cause of your low yield.
Q2: What is the most common reaction mechanism for one-pot thiazole synthesis, and how does it influence potential problems?
The most foundational and widely used method is the Hantzsch thiazole synthesis , first described in 1887.[3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3][5][6] Understanding its mechanism is critical for troubleshooting.
The process generally proceeds in three key steps:
-
Nucleophilic Attack (SN2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone.
-
Cyclization: An intramolecular attack by the thioamide's nitrogen onto the ketone's carbonyl carbon forms the five-membered ring intermediate.
-
Dehydration: The intermediate readily loses a molecule of water to form the aromatic thiazole ring.
Each step presents potential failure points. For instance, poor nucleophilicity of the thioamide, instability of the α-haloketone, or unfavorable conditions for the final dehydration step can all contribute to diminished yields.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate Solubility Issues
Welcome to the dedicated technical support center for addressing solubility challenges with ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and scientifically grounded explanations for overcoming common solubility hurdles encountered during experimentation.
Introduction
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a thiazole derivative with a molecular weight of 247.31 g/mol .[1] While thiazole and its derivatives have broad biological applications, their utility in experimental settings can be hampered by poor aqueous solubility.[2] This guide provides a systematic approach to addressing these challenges, from initial dissolution troubleshooting to advanced solubility enhancement techniques.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in my desired aqueous buffer. What are the first steps I should take?
A1: Initial difficulties in dissolving a new compound are common. Start with the basics of solvent selection and physical agitation. Most non-polar organic compounds are first dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[3] This stock is then diluted into your aqueous buffer. If you are still observing insolubility, consider the following initial steps:
-
Gentle Warming: The compound has a relatively low melting point of 36°C, suggesting that gentle warming in a water bath (e.g., to 37°C) may aid dissolution without significant risk of degradation.[4]
-
Vortexing: Vigorous vortexing can help break up solid aggregates and increase the surface area for dissolution.
-
Sonication: Using a bath sonicator can provide the necessary energy to overcome lattice forces and dissolve the compound.[5][6]
Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous experimental medium. Why is this happening?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[7] The rapid change in solvent polarity causes the compound to precipitate. To mitigate this, consider the following:
-
Slower Addition: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to disperse the compound more evenly and avoid localized high concentrations that can trigger precipitation.[4]
-
Lower Final Concentration: Your final experimental concentration may be above the compound's aqueous solubility limit. It is crucial to determine the kinetic solubility in your specific buffer to identify a workable concentration range.[8]
-
Co-solvent System: Maintain a small percentage of the organic solvent (e.g., <1% DMSO) in your final aqueous solution. However, be mindful of the potential effects of the co-solvent on your experimental system.[9]
Q3: Can the pH of my buffer affect the solubility of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate?
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting solubility issues with ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Caption: A workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol will help you determine the maximum soluble concentration of your compound in your specific experimental buffer, which is a critical first step in troubleshooting.[8][12][13]
Materials:
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
Anhydrous DMSO
-
Your experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for UV analysis)
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
-
Thermomixer or incubator
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure the compound is fully dissolved.[14]
-
Serial Dilution in DMSO: In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Buffer: In a new 96-well plate, add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your pre-warmed (37°C) aqueous buffer (e.g., 198 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 1%).
-
Incubation: Seal the plate and incubate at 37°C for 1-2 hours with gentle shaking.[15]
-
Visual and Instrumental Analysis:
-
Visually inspect each well for signs of precipitation.
-
Use a microplate reader to measure the absorbance at a wavelength where the compound has maximum absorbance (determine this by a UV-Vis scan if unknown). A drop in absorbance compared to a clear solution indicates precipitation.
-
-
Determine Kinetic Solubility: The highest concentration that remains clear and shows no significant drop in absorbance is your kinetic solubility under these conditions.
Protocol 2: Sonication for Aiding Dissolution
This protocol describes the use of a bath sonicator to aid in the dissolution of your compound.[5][6][16][17]
Materials:
-
Vial containing the compound and solvent
-
Bath sonicator
-
Ice
Procedure:
-
Prepare the Sample: Place your vial containing the compound and solvent in a beaker filled with ice and water. This is to dissipate the heat generated during sonication.[11]
-
Prepare the Sonicator: Ensure the sonicator bath is filled with water to the recommended level.
-
Sonication: Place the beaker with your sample vial into the sonicator bath. Turn on the sonicator and apply ultrasonic energy in short bursts (e.g., 1-2 minutes) followed by a short rest period to prevent overheating.
-
Visual Inspection: After each sonication cycle, visually inspect the solution for dissolution. Repeat the cycles until the compound is fully dissolved or no further dissolution is observed.
Protocol 3: Lab-Scale Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This technique can significantly improve the aqueous solubility of a compound by converting it from a crystalline to a higher-energy amorphous state.[18][19][20][21][22]
Materials:
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
A hydrophilic polymer (e.g., PVP K30, HPMC)
-
A suitable organic solvent (e.g., methanol, acetone)
-
Rotary evaporator or a vacuum oven
-
Mortar and pestle
Procedure:
-
Co-dissolution: Dissolve both the compound and the chosen polymer in a suitable organic solvent. A common starting ratio is 1:1 by weight, but this can be optimized.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and gentle heat. The goal is to rapidly remove the solvent to "trap" the compound in its amorphous form within the polymer matrix. Alternatively, the solution can be placed in a shallow dish in a vacuum oven.
-
Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Milling: Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Solubility Testing: Test the solubility of the resulting amorphous solid dispersion powder using Protocol 1.
Advanced Troubleshooting and Solubility Enhancement
If basic troubleshooting and the above protocols are insufficient, consider the following advanced strategies.
Co-solvent Systems
Using a mixture of solvents can often enhance solubility more than a single solvent.[3][9][23][24] For biological assays, it is crucial to use co-solvents that are non-toxic at the final concentration.
| Co-solvent | Typical Final Concentration in Assays | Notes |
| DMSO | < 1% | Common starting point, but can be toxic to some cells at higher concentrations. |
| Ethanol | < 1% | Generally less toxic than DMSO, but can also affect cell viability. |
| PEG 400 | 1-5% | A good option for increasing solubility with relatively low toxicity. |
| Propylene Glycol | 1-5% | Another low-toxicity option for enhancing solubility. |
pH Adjustment
For ionizable compounds, adjusting the pH of the buffer can dramatically alter solubility.[10]
-
Weakly Basic Compounds: Solubility generally increases as the pH decreases (becomes more acidic).
-
Weakly Acidic Compounds: Solubility generally increases as the pH increases (becomes more basic).
To determine if your compound's solubility is pH-dependent, perform the kinetic solubility assay (Protocol 1) in a series of buffers with different pH values (e.g., pH 5.0, 6.5, 7.4, 8.0).
Creating a Supersaturated Solution
In some cases, a temporary supersaturated solution can be created for an experiment.[25][26][27][28][29] This is a thermodynamically unstable state, and the compound will eventually precipitate.
General Approach:
-
Prepare a saturated solution of the compound in your desired buffer at an elevated temperature.
-
Filter the solution to remove any undissolved solid.
-
Allow the solution to cool slowly to the experimental temperature without agitation.
This technique is highly dependent on the compound and experimental conditions and should be used with caution.
Decision Tree for Solubility Enhancement
The following diagram provides a decision-making framework for selecting an appropriate solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement method.
References
- AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Accessed January 7, 2026.
- Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. December 9, 2024.
- Patel, J., et al. Amorphous solid dispersion of nisoldipine by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale up feasibility study. PubMed. 2021.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. March 15, 2024.
- FasterCapital. Best Practices For Stock Solutions. FasterCapital. Accessed January 7, 2026.
- Study.com. How to Prepare a Supersaturated Solution. Study.com. Accessed January 7, 2026.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Accessed January 7, 2026.
- Kerns, E. H., & Di, L. In vitro solubility assays in drug discovery. PubMed. 2003.
- Chemistry Stack Exchange. What is the procedure to create stock solutions?. Chemistry Stack Exchange. September 11, 2014.
- Department of Chemistry and Chemical Biology, Rutgers University. Crystallization from a Supersaturated Solution. Rutgers University. Accessed January 7, 2026.
- American Pharmaceutical Review. Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. January 1, 2011.
- Rice University. Solutions and dilutions: working with stock solutions. Rice University. Accessed January 7, 2026.
- Quora.
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Accessed January 7, 2026.
- Bitesize Bio. How to Make Accurate Stock Solutions. Bitesize Bio. March 10, 2025.
- ResearchGate. Amorphous solid dispersion of nisoldipine by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale up feasibility study.
- Co-solvency and anti-solvent method for the solubility enhancement. Accessed October 30, 2024.
- Papageorgiou, G. Z., et al.
- HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. March 14, 2022.
- Benchchem. Troubleshooting precipitation of Salifluor in aqueous solutions. Benchchem. Accessed January 7, 2026.
- ResearchGate. pH-dependent solubility profile of new NTZ analogs. a Compound 1.
- Li, D., et al.
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- ResearchGate. (PDF) Study of pH-dependent drugs solubility in water.
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Stability of thiazole-5-carboxylate esters under acidic/basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-5-carboxylate esters. This guide is designed to provide in-depth, practical insights into the stability of these compounds under various experimental conditions. Drawing from established chemical principles and field experience, this resource aims to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental outcomes.
Introduction: The Chemical Nuances of Thiazole-5-Carboxylate Esters
Thiazole-5-carboxylate esters are a class of heterocyclic compounds integral to numerous areas of chemical and pharmaceutical research. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, imparts unique electronic properties and biological activities to molecules.[1][2][3][4] The ester functional group at the 5-position, however, introduces a potential site of instability, particularly to hydrolysis under both acidic and basic conditions. Understanding the interplay between the stability of the thiazole core and the reactivity of the ester is crucial for successful synthesis, purification, and application of these molecules.[5]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns encountered when working with thiazole-5-carboxylate esters.
Q1: My thiazole-5-carboxylate ester appears to be degrading during my aqueous-based biological assay. What are the likely causes?
A1: Degradation in aqueous media is a frequent issue and often points to hydrolysis of the ester linkage.[5] The stability of the ester is highly dependent on the pH of your solution. Both acidic and basic conditions can catalyze the cleavage of the ester back to the corresponding carboxylic acid and alcohol.
-
Under Basic Conditions (pH > 7): The ester is particularly susceptible to base-catalyzed hydrolysis, also known as saponification.[6] This reaction is generally irreversible due to the formation of a resonance-stabilized carboxylate salt.[6] If your assay buffer is alkaline, this is the most probable degradation pathway.
-
Under Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can also occur, although the thiazole ring itself is generally stable in acidic media.[7] This reaction is typically reversible.[8] The rate of hydrolysis will depend on the acid concentration and temperature.[9]
Beyond hydrolysis, other degradation pathways to consider include oxidation of the sulfur atom in the thiazole ring and photodegradation, especially for aryl-substituted thiazoles.[5][10]
Q2: I am trying to purify my thiazole-5-carboxylate ester using column chromatography, but I am recovering the carboxylic acid instead. Why is this happening?
A2: This is a classic sign of on-column hydrolysis. The silica gel used in normal-phase chromatography is inherently acidic and can catalyze the hydrolysis of sensitive esters. The prolonged contact time between your compound and the silica surface, especially if residual water is present in your solvents, can lead to significant degradation.
Troubleshooting Steps:
-
Neutralize the Silica: Consider pre-treating your silica gel with a base, such as triethylamine, to neutralize the acidic sites. A common practice is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.
-
Use an Alternative Stationary Phase: If the compound is extremely acid-sensitive, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica.
-
Minimize Contact Time: Run your chromatography as quickly as possible while still achieving good separation.
-
Ensure Dry Solvents: Use anhydrous solvents to minimize the presence of water, a key reactant in hydrolysis.
Q3: Can I store my thiazole-5-carboxylate ester in a methanol or ethanol solution?
A3: While convenient, storing these esters in alcoholic solutions for extended periods is not recommended, especially if trace amounts of acid or base are present. This can lead to transesterification, where the original ester group is exchanged with the solvent alcohol. For long-term storage, it is best to keep the compound as a dry solid at a low temperature (e.g., 0-8°C) and protected from light.[11] For stock solutions, consider using a non-reactive, aprotic solvent like DMSO or DMF, and store frozen.[5]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems related to the stability of thiazole-5-carboxylate esters.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield after basic hydrolysis (saponification) of the ester. | 1. Incomplete reaction. 2. Product is water-soluble. 3. Incomplete acidification during workup. | 1. Increase reaction time and/or temperature. Use an excess of base.[12] 2. After acidification, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the carboxylic acid. 3. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.[6][12] |
| Formation of an unknown byproduct during acid-catalyzed hydrolysis. | 1. Degradation of the thiazole ring under harsh acidic conditions (unlikely but possible with strong, hot acid). 2. Side reactions of other functional groups on the molecule. | 1. Use milder acidic conditions (e.g., lower temperature, less concentrated acid).[8] 2. Review the reactivity of all functional groups present under acidic conditions and consider using protecting groups if necessary.[13][14][15] |
| Inconsistent results in biological assays. | 1. On-plate degradation of the compound over the course of the experiment. | 1. Perform a time-course stability study of your compound in the assay buffer. Analyze samples by HPLC at different time points to quantify degradation.[5][16] |
In-Depth Technical Analysis
Mechanism of Base-Catalyzed Hydrolysis (Saponification)
The saponification of a thiazole-5-carboxylate ester is a well-understood process that proceeds via a nucleophilic acyl substitution mechanism.[6] The reaction is effectively irreversible, which drives the equilibrium towards the products.
Key Steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[6][17]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (⁻OR) as the leaving group.
-
Acid-Base Reaction: The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and results in the formation of a resonance-stabilized carboxylate salt and an alcohol.[6] This final step makes the overall reaction irreversible.[12]
Caption: Base-catalyzed hydrolysis (saponification) workflow.
Mechanism of Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process.[8] The presence of an acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[9]
Key Steps:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the -OR group, making it a better leaving group (an alcohol).
-
Elimination: The alcohol is eliminated, and the carbonyl group is reformed.
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the acid catalyst and yield the final carboxylic acid product.
Caption: Acid-catalyzed hydrolysis workflow.
Experimental Protocols
Protocol 1: Stability Assessment of a Thiazole-5-Carboxylate Ester in Aqueous Buffer
This protocol outlines a general method to determine the stability of your compound in a specific aqueous buffer using HPLC analysis.
Materials:
-
Thiazole-5-carboxylate ester of interest
-
Aprotic solvent (e.g., DMSO, Acetonitrile) for stock solution
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
HPLC grade solvents
Procedure:
-
Prepare a Stock Solution: Accurately weigh your ester and dissolve it in a minimal amount of the aprotic solvent to create a concentrated stock solution (e.g., 10 mM).
-
Initiate the Stability Study: Dilute an aliquot of the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to achieve the final desired concentration (e.g., 10 µM).
-
Time Point Zero (T=0): Immediately after dilution, take an aliquot of the solution, quench any further reaction if necessary (e.g., by adding an equal volume of acetonitrile or by freezing), and analyze by HPLC. This will serve as your 100% reference.
-
Incubate and Sample: Incubate the remaining solution under the desired conditions (e.g., 37°C). At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench, and analyze by HPLC.
-
Data Analysis: For each time point, determine the peak area of the parent ester. Calculate the percentage of the ester remaining relative to the T=0 sample. Plot the percentage of remaining ester versus time to visualize the degradation profile.
Protocol 2: Saponification of a Thiazole-5-Carboxylate Ester
This protocol provides a standard laboratory procedure for the base-catalyzed hydrolysis of a thiazole-5-carboxylate ester to its corresponding carboxylic acid.
Materials:
-
Thiazole-5-carboxylate ester
-
Methanol or Ethanol
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution (e.g., 1-2 M)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Ester: Dissolve the thiazole-5-carboxylate ester in methanol or a mixture of THF and water.[6][12][18]
-
Add Base: Add an excess (typically 2-5 equivalents) of the aqueous NaOH or LiOH solution to the ester solution.
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., to 40-60°C) to accelerate the reaction.[12] Monitor the reaction progress by TLC or LC-MS until all the starting ester has been consumed.
-
Workup - Quench and Acidify: Cool the reaction mixture to room temperature. If a co-solvent like THF or methanol was used, remove it under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water. Carefully acidify the solution to pH 1-2 by the dropwise addition of 1 M HCl.[6][12] A precipitate of the carboxylic acid may form.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.[12]
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or chromatography if necessary.
References
-
Wikipedia. (2024). Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Kar, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from [Link]
-
Ashutosh Prakash Shukla, V.V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
University of Wisconsin-Madison. (n.d.). Protecting Groups. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
-
Wikipedia. (2024). Protecting group. Retrieved from [Link]
-
Siodłak, D., et al. (2015). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
ResearchGate. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]
-
YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Rate of hydrolysis of ester in presence of an acidic medium. Retrieved from [Link]
-
Stockbridge, R. B., et al. (2021). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. NIH. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
YouTube. (2022). Ester to carboxylic acid- Saponification mechanism and Rxn setup. Retrieved from [Link]
-
SciSpace. (1946). The pharmacology of basic esters of thiazole carboxylic acids. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). A simple method for reaction rate prediction of ester hydrolysis. Retrieved from [Link]
-
YouTube. (2024). Factors Affecting Rate of Acid Hydrolysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl thiazole-5-carboxylate. Retrieved from [Link]
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
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Overcoming incomplete oxidation in thiazole ring formation
Welcome to the technical support center for thiazole ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with thiazole synthesis, specifically the issue of incomplete oxidation or aromatization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot effectively.
Introduction: The Aromaticity Challenge
The formation of a stable, aromatic thiazole ring is the thermodynamic driving force for many synthesis protocols. However, kinetic barriers or suboptimal conditions can lead to the accumulation of non-aromatic intermediates, most commonly dihydrothiazoles (thiazolines). This phenomenon, often termed "incomplete oxidation," is a frequent cause of low yields and purification difficulties. This guide will provide a structured approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My thiazole synthesis yield is very low. The NMR of my crude product shows signals that don't correspond to my starting materials or the desired thiazole. What could be the issue?
A1: A common culprit for low yields in reactions like the Hantzsch thiazole synthesis is the stalling of the reaction at the 4-hydroxy-4,5-dihydrothiazole (thiazoline) intermediate.[1] This intermediate must undergo dehydration (loss of a water molecule) to achieve the final aromatic thiazole ring. If this dehydration step is inefficient, the thiazoline may be the major product in your crude mixture. Its different chemical environment would explain the unexpected NMR signals.
Q2: What is the mechanistic difference between the desired thiazole formation and the formation of the thiazoline intermediate?
A2: The overall Hantzsch synthesis involves two key stages. First, the nucleophilic sulfur of a thioamide attacks an α-haloketone, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon.[2][3][4] This forms the thiazoline intermediate. The crucial second stage is the elimination of water (dehydration) from this intermediate to form the aromatic C=C double bond of the thiazole ring. "Incomplete oxidation" is essentially incomplete dehydration.
Caption: Hantzsch thiazole synthesis workflow.
Q3: Are there specific reaction conditions that favor the formation of the thiazoline intermediate over the final thiazole?
A3: Yes. The dehydration step is often acid- or base-catalyzed and temperature-dependent.
-
Insufficient Acid/Base: Without a catalyst to protonate the hydroxyl group (making it a better leaving group) or deprotonate an adjacent carbon, the energy barrier for dehydration can be too high.
-
Low Temperature: Dehydration reactions often require elevated temperatures to overcome the activation energy. Running the reaction at room temperature or below may favor the isolation of the thiazoline.[5]
-
Solvent Effects: Protic solvents can sometimes stabilize the hydroxy-thiazoline intermediate, slowing down its conversion.
Troubleshooting Guide: Overcoming Incomplete Aromatization
If you suspect your reaction is stalling at the thiazoline intermediate, here are targeted strategies to drive the reaction to completion.
Issue 1: Reaction Stalls, Thiazoline Intermediate Isolated
This is the most direct manifestation of incomplete oxidation/aromatization.
Causality Analysis:
The O-H bond of the hydroxyl group in the intermediate is strong, and water is a poor leaving group without activation. The final dehydration step is the rate-limiting barrier.
Troubleshooting Protocol 1: Thermal Promotion
Often, the simplest solution is to provide sufficient thermal energy.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve your crude product (containing the thiazoline intermediate) in a suitable high-boiling solvent (e.g., toluene, xylenes, or DMF).
-
Heating: Heat the reaction mixture to reflux. The optimal temperature will depend on the specific substrate and solvent.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the intermediate spot and the appearance of the more nonpolar thiazole product spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with standard aqueous work-up and purification.
Troubleshooting Protocol 2: Acid Catalysis
Acid can catalyze the dehydration by protonating the hydroxyl group, converting it into a much better leaving group (H₂O).
-
Reagent Selection: Choose a suitable acid catalyst. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or even acidic reaction conditions like using 10M HCl in ethanol.[6][7]
-
Procedure:
-
Dissolve the crude intermediate in a solvent like ethanol or toluene.
-
Add a catalytic amount of the chosen acid (e.g., 0.1 eq of p-TsOH).
-
Stir the mixture at room temperature or with gentle heating (40-80 °C), monitoring by TLC.
-
-
Caution: Strong acids can cause degradation of sensitive functional groups. Start with milder conditions.
Issue 2: Low Yield Due to Inefficient Conversion
Even if you don't isolate the intermediate, low yields may indicate that the equilibrium between the thiazoline and thiazole is unfavorable under your current conditions.
Causality Analysis:
The reaction conditions are not robust enough to ensure complete conversion of all starting material to the final aromatic product. This could be due to suboptimal temperature, reaction time, or catalyst choice.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low thiazole yields.
Data Summary: Comparison of Aromatization Strategies
| Strategy | Mechanism | Typical Conditions | Pros | Cons |
| Thermal | Overcomes kinetic barrier for uncatalyzed dehydration. | Reflux in toluene or xylene (80-140 °C). | Simple, avoids additional reagents. | Requires high temperatures; may degrade sensitive substrates. |
| Acid Catalysis | Protonates -OH to form a good leaving group (-OH₂⁺). | 0.1 eq p-TsOH in EtOH/Toluene, RT to 80 °C. | Highly effective, often works at lower temps. | Can cause side reactions; requires neutralization. |
| Oxidative | Directly oxidizes the C-H bonds of the thiazoline ring. | MnO₂, DDQ, or air oxidation.[5] | Effective for substrates resistant to dehydration. | Requires stoichiometric oxidant; potential over-oxidation. |
Issue 3: Benzothiazole Synthesis Stalls at the Dihydro- intermediate
In syntheses starting from 2-aminothiophenols, the intermediate is a 2,3-dihydrobenzo[d]thiazole, which requires oxidation, not dehydration, for aromatization.[5]
Causality Analysis:
The reaction successfully forms the C-N and C-S bonds, but lacks a driving force or reagent to remove the two hydrogen atoms from the newly formed ring to create the aromatic system.
Troubleshooting Protocol 3: Introduction of an Oxidant
-
Reagent Selection: Choose an oxidant appropriate for your substrate's functional group tolerance.
-
Mild: Atmospheric oxygen (vigorous stirring in an open flask), Manganese dioxide (MnO₂).
-
Stronger: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
-
Procedure (using MnO₂):
-
After the initial condensation of the 2-aminothiophenol and aldehyde is complete (as monitored by TLC), add activated MnO₂ (5-10 equivalents) to the reaction mixture.
-
Stir vigorously at room temperature or with gentle heat. MnO₂ is a heterogeneous reagent, so efficient stirring is critical.
-
Monitor the reaction by TLC. The product is often more colored and has a different Rf.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, wash with the reaction solvent, and then concentrate the filtrate for purification.
-
References
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 7, 2026, from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules. Retrieved January 7, 2026, from [Link]
-
Thiazole. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology. Retrieved January 7, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 7, 2026, from [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). International Journal of Scientific Research in Science and Technology. Retrieved January 7, 2026, from [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal for Research in Applied Science and Engineering Technology. Retrieved January 7, 2026, from [Link]
-
Systematic Review On Thiazole And Its Applications. (2023). Journal of Survey in Fisheries Sciences. Retrieved January 7, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 7, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved January 7, 2026, from [Link]
-
Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. Retrieved January 7, 2026, from [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved January 7, 2026, from [Link]
-
synthesis of thiazoles. (2019). YouTube. Retrieved January 7, 2026, from [Link]
-
Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. (2022). YouTube. Retrieved January 7, 2026, from [Link]
-
Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare. Retrieved January 7, 2026, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Optimization of the reaction conditions for the synthesis of 4a. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 7, 2026, from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 7, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Retrieved January 7, 2026, from [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry. Retrieved January 7, 2026, from [Link]
-
An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (n.d.). World Journal of Research and Review. Retrieved January 7, 2026, from [Link]
-
Synthesis schematic of the two-step process to form thiazoles and oxazoles in cyanobactins. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis Pros, what are your best tips for handling certain functional groups or reactions? (2024). Reddit. Retrieved January 7, 2026, from [Link]
-
Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
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Technical Support Center: Navigating the Scale-Up of Thiazole Synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, chemists, and process engineers grappling with the complexities of transitioning thiazole synthesis from the laboratory bench to pilot plant and production scales. Thiazole and its derivatives are pivotal scaffolds in the pharmaceutical industry, forming the core of numerous approved drugs.[1] However, scaling up their synthesis is fraught with challenges that can impact yield, purity, safety, and economic viability.
This resource provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We delve into the "why" behind the "how," grounding our advice in established chemical engineering principles and real-world process experience.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Reaction Control and Exotherm Management
Question 1: We're observing a significant drop in yield and an increase in impurities, particularly colored byproducts, when scaling up our Hantzsch thiazole synthesis. Our lab-scale reaction is clean and high-yielding. What's causing this, and how can we mitigate it?
Answer: This is a classic and critical scale-up challenge, often rooted in inadequate heat management. The Hantzsch thiazole synthesis, the condensation reaction between an α-haloketone and a thioamide, is often exothermic.[2] What is easily dissipated in a round-bottom flask can become a significant safety and quality issue in a large reactor.
The Causality:
On a larger scale, the surface-area-to-volume ratio of the reactor decreases dramatically. This hinders efficient heat removal, leading to localized hotspots.[3] These hotspots can accelerate the rate of undesired side reactions, such as polymerization or degradation of starting materials and the product, resulting in lower yields and the formation of chromophoric impurities.
Troubleshooting Protocol:
-
Thermal Hazard Assessment: Before any scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR). This data is crucial for designing an appropriate cooling system.
-
Reactor Selection and Design:
-
For highly exothermic reactions, consider using a jacketed reactor with a high heat transfer coefficient. Materials like glass-lined steel or stainless steel are common choices in pharmaceutical manufacturing.[4]
-
Ensure the reactor's cooling system (e.g., circulation of a thermal fluid in the jacket) has the capacity to handle the total heat evolution of the reaction.
-
-
Controlled Reagent Addition: Instead of adding the α-haloketone all at once, implement a controlled addition strategy. A slow, continuous feed allows the cooling system to keep pace with the heat generated. The addition rate should be linked to the real-time temperature monitoring of the reaction mass.
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for the reaction and to act as a heat sink. However, ensure the chosen solvent does not introduce new purification challenges.[5]
Self-Validating System:
Implement a feedback control loop where the addition rate of the α-haloketone is automatically adjusted based on the internal temperature of the reactor. This ensures the reaction temperature never exceeds a pre-defined safety limit.
Question 2: We are considering a continuous flow reactor for our thiazole synthesis to better control the exotherm. What are the key advantages and considerations?
Answer: Transitioning to a continuous flow reactor, such as a Plug Flow Reactor (PFR), is an excellent strategy for managing highly exothermic reactions and improving process control.
Key Advantages:
-
Superior Heat Transfer: Flow reactors, particularly microreactors, have an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation.[3] This virtually eliminates the risk of thermal runaways and the formation of temperature-related impurities.
-
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk associated with handling unstable intermediates or energetic reactions.
-
Precise Control over Reaction Parameters: Residence time, temperature, and stoichiometry can be controlled with high precision, leading to more consistent product quality and potentially higher yields.
Considerations:
-
Potential for Clogging: If the reaction produces solid byproducts or if the product itself has low solubility in the reaction medium, it can lead to clogging of the narrow channels in a flow reactor. A thorough understanding of your reaction's solubility profile is essential.
-
Scale-Up Strategy: Scaling up a flow process typically involves "scaling out" by running multiple reactors in parallel or using a larger-capacity reactor. This requires careful consideration of fluid dynamics to ensure uniform distribution and residence time.
-
Initial Investment: The initial capital cost for a continuous manufacturing setup can be higher than for traditional batch reactors, although this can be offset by long-term gains in efficiency, safety, and product quality.
Section 2: Mixing, Mass Transfer, and Reaction Kinetics
Question 3: Our reaction times have increased significantly upon scale-up, and we're seeing incomplete conversion even after extended periods. How does scaling affect mixing, and what can we do to improve it?
Answer: This issue points towards mass transfer limitations, a common hurdle when moving to larger vessels. Inadequate mixing can lead to localized areas of low reactant concentration, slowing down the overall reaction rate.
The Causality:
In a large reactor, achieving homogeneous mixing is more challenging. The efficiency of mixing is dependent on the power input per unit volume, the impeller design, and the reactor geometry.[6] Poor mixing can lead to a situation where the reaction is "mass-transfer limited" rather than "kinetically limited," meaning the rate at which reactants are brought together is slower than the intrinsic rate of the chemical reaction.
Troubleshooting Protocol:
-
Agitator and Baffle Design:
-
Ensure the agitator is appropriately designed for the viscosity of your reaction medium and the geometry of the reactor. Common choices include pitched-blade turbines or Rushton turbines.[7]
-
The presence of baffles is crucial in larger reactors to prevent vortexing and promote top-to-bottom mixing, ensuring better distribution of reactants.
-
-
Agitation Speed: Increase the agitation speed to improve turbulence and reduce mass transfer resistance. However, be mindful of the shear sensitivity of your product and the potential for increased energy consumption.
-
Computational Fluid Dynamics (CFD) Modeling: For complex mixing challenges, CFD modeling can be a powerful tool to visualize flow patterns within the reactor and identify "dead zones" where mixing is poor.[8] This can guide modifications to the agitator design or reactor configuration.
-
Reagent Addition Point: The location of reagent addition can significantly impact mixing. Adding a reactant at a point of high turbulence (e.g., near the impeller) can promote rapid dispersion.
Experimental Workflow for Optimizing Agitation:
Caption: Workflow for determining optimal agitation speed.
Section 3: Work-up and Purification
Question 4: We are struggling with the crystallization of our thiazole derivative at the pilot scale. In the lab, we get well-defined crystals, but on a larger scale, we are seeing oiling out, poor filterability, and inconsistent polymorphs. How can we address this?
Answer: Crystallization is a scale-sensitive unit operation, and the challenges you are facing are common.[9] The differences in cooling rates, mixing dynamics, and supersaturation control between lab and pilot scales are likely the root causes.
The Causality:
-
Cooling Rate: Large volumes of solvent cool much more slowly than small volumes. This slower cooling rate can lead to the formation of different crystal habits or even prevent crystallization altogether, resulting in "oiling out."
-
Supersaturation Control: In a large, imperfectly mixed vessel, it's easy to generate localized regions of high supersaturation, which can lead to rapid, uncontrolled nucleation and the formation of small, poorly filterable crystals or metastable polymorphs.
-
Mixing: The hydrodynamics in a large crystallizer are different from a lab flask. Inadequate mixing can lead to non-uniform temperature and concentration profiles, contributing to inconsistent crystallization outcomes.
Troubleshooting Protocol:
-
Seeding Strategy: A robust seeding strategy is critical for controlled crystallization at scale.
-
Determine the metastable zone width (MSZW) for your system to identify the optimal temperature for seeding.
-
Use a well-characterized seed material of the desired polymorphic form. The amount of seed should typically be between 0.1% and 1.0% of the batch size.
-
-
Controlled Cooling Profile: Implement a programmed, gradual cooling profile instead of rapid cooling. This allows the crystallization to proceed under controlled supersaturation, favoring crystal growth over nucleation.
-
Anti-Solvent Addition: If using an anti-solvent for crystallization, ensure it is added slowly and at a location in the vessel that promotes rapid mixing to avoid localized high supersaturation.
-
In-situ Monitoring (PAT): Employ Process Analytical Technology (PAT) tools to monitor the crystallization process in real-time.
-
Focused Beam Reflectance Measurement (FBRM): Provides real-time information on particle size and count, allowing you to track nucleation and crystal growth.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Can be used to monitor the concentration of the solute in the solution, providing a direct measure of supersaturation.
-
Data Presentation: Impact of Cooling Rate on Crystal Size
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Crystal Habit | Filterability |
| 20 | 50 | Small needles | Poor |
| 10 | 150 | Prismatic | Good |
| 5 | 250 | Well-defined blocks | Excellent |
Section 4: Process Analytical Technology (PAT) and Safety
Question 5: How can we use Process Analytical Technology (PAT) to improve the safety and control of our large-scale thiazole synthesis?
Answer: PAT is a powerful framework for moving from a "test-after-production" to a "quality-by-design" approach. By monitoring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time, you can build a more robust, safer, and more efficient process.[10][11]
Applications of PAT in Thiazole Synthesis Scale-Up:
-
Reaction Monitoring:
-
In-situ FTIR or Raman Spectroscopy: These spectroscopic probes can be inserted directly into the reactor to monitor the concentration of reactants, intermediates, and the thiazole product in real-time.[12] This allows for precise determination of the reaction endpoint, preventing unnecessary heating or extended reaction times that could lead to byproduct formation.
-
-
Crystallization Monitoring:
-
As mentioned previously, FBRM and ATR-FTIR are invaluable for understanding and controlling crystallization processes.
-
-
Safety Monitoring:
-
Continuous temperature and pressure monitoring are fundamental. Alarms can be set to trigger if these parameters deviate from the defined safe operating range.
-
For reactions involving off-gassing, in-line mass spectrometry or gas chromatography can be used to monitor the composition of the headspace, providing an early warning of any unexpected or hazardous gas evolution.
-
Logical Relationship Diagram for PAT Implementation:
Caption: A framework for implementing PAT in process development.
Question 6: What are the primary safety concerns when handling α-haloketones and thioamides at an industrial scale, and what precautions should be taken?
Answer: Both α-haloketones and thioamides present significant safety hazards that are magnified at scale. A thorough safety assessment is non-negotiable.
Primary Hazards:
-
α-Haloketones:
-
Toxicity and Lachrymatory Properties: Many α-haloketones are highly toxic, corrosive, and potent lachrymators (tear-inducing agents).
-
Instability: Some α-haloketones can be thermally unstable and may decompose, especially in the presence of impurities.
-
-
Thioamides:
-
Toxicity: Many thioamides are toxic and should be handled with care.
-
Hydrogen Sulfide Evolution: Thioamides can decompose, particularly under acidic or basic conditions at elevated temperatures, to release highly toxic and flammable hydrogen sulfide (H₂S) gas.
-
Safety Protocols for Scale-Up:
-
Engineering Controls:
-
All handling of these reagents should be conducted in a well-ventilated area, preferably within a closed system (e.g., charging from a drum directly into the reactor) to minimize operator exposure.
-
The reactor should be equipped with a robust scrubbing system to neutralize any potential release of H₂S or other hazardous vapors.
-
-
Personal Protective Equipment (PPE):
-
Operators must wear appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and respiratory protection. The specific type of respirator should be chosen based on a formal risk assessment.
-
-
Process Controls:
-
As discussed, controlling the reaction temperature is paramount to prevent runaway reactions and decomposition.
-
Careful control of pH is also important to minimize the decomposition of thioamides.
-
-
Emergency Preparedness:
-
Ensure that emergency showers and eyewash stations are readily accessible.
-
Have appropriate spill control materials on hand.
-
All personnel should be trained on the specific hazards of the chemicals and the emergency procedures.
-
By systematically addressing these common challenges, you can de-risk the scale-up of your thiazole synthesis, leading to a safer, more efficient, and more reliable manufacturing process.
References
-
Reactor design and selection for effective continuous manufacturing of pharmaceuticals. (2021). PMC. Retrieved from [Link]
-
Multiphase Catalytic Reactor Engineering and Design for Pharmaceuticals and Fine Chemicals. (2010). ResearchGate. Retrieved from [Link]
-
Pharmaceutical Reactor Design Explained. (2024). Stalwart International. Retrieved from [Link]
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Applications of High Throughput Chemistry to Medicinal Chemistry. (2022). ACS Publications. Retrieved from [Link]
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pinch tube flow reactor for exothermic multiphase reactions. (n.d.). ISCRE.org. Retrieved from [Link]
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Pinched Tube Flow Reactor: Hydrodynamics and Suitability for Exothermic Multiphase Reactions. (2016). ResearchGate. Retrieved from [Link]
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Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. (2010). American Pharmaceutical Review. Retrieved from [Link]
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Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Scale-up of Azide Chemistry: A Case Study. (2017). Organic Process Research & Development. Retrieved from [Link]
-
Process Analytical Technology (PAT) - Enhance Quality and Efficiency. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2023). RSC Advances. Retrieved from [Link]
-
Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. (2022). Chemical Science. Retrieved from [Link]
-
Process Analytical Technology (PAT): A Real Time Quality Assurance. (2016). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. (2000). Semantic Scholar. Retrieved from [Link]
-
(PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). PMC. Retrieved from [Link]
-
Mixing and Mass Transfer in Industrial Bioreactors. (2014). ResearchGate. Retrieved from [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2021). Pharmaceutics. Retrieved from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). PMC. Retrieved from [Link]
-
Process Analytical Technology: tools and applications in pharmaceutical manufacturing. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2021). Thesis Template. Retrieved from [Link]
-
Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh-Throughput Experimentation. (2018). ResearchGate. Retrieved from [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Mass Transfer Intensification of 2-Methyl-5-Nitrotetrazole synthesis in Two-phase Liquid-Liquid Taylor Flow in Microreactor. (2019). ResearchGate. Retrieved from [Link]
-
(PDF) Mixing in large-scale vessels stirred with multiple radial or radial and axial up-pumping impellers: Modelling and measurements. (2000). ResearchGate. Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI. Retrieved from [Link]
-
Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed. Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Applied Science and Technology. Retrieved from [Link]
-
Special Issue on “Industrial Chemistry Reactions: Kinetics, Mass Transfer and Industrial Reactor Design”. (2022). MDPI. Retrieved from [Link]
-
Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2022). OUCI. Retrieved from [Link]
-
Mass transfer, mixing and heat transfer phenomena in low viscosity bubble column reactors. (1984). Scilit. Retrieved from [Link]
-
Industrial Chemistry Reactions: Kinetics, Mass Transfer and Industrial Reactor Design. (2022). MDPI Books. Retrieved from [Link]
-
Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2013). ResearchGate. Retrieved from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
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Technical Support Center: Interpreting the NMR Spectrum of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. This guide is designed to assist you in accurately interpreting your NMR spectra and troubleshooting common issues that may arise during your experiments. As Senior Application Scientists, we have compiled this resource based on extensive experience and authoritative data to ensure the integrity of your results.
FAQs: Understanding the Spectrum of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
Q1: What are the expected ¹H NMR chemical shifts for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate?
A1: The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the ethyl, methyl, and phenyl groups attached to the thiazole core. The expected chemical shifts (in ppm) can be summarized as follows:
| Protons | Multiplicity | Integration | Approximate Chemical Shift (δ, ppm) |
| Ethyl (-OCH₂CH₃ ) | Triplet | 3H | 1.19 - 1.44 |
| Methyl (-CH₃ ) | Singlet | 3H | 2.26 - 2.36 |
| Ethyl (-OCH₂ CH₃) | Quartet | 2H | 4.13 - 4.49 |
| Phenyl (-C₆H₅ ) | Multiplet | 5H | 7.36 - 8.00 |
These values are approximate and can be influenced by the solvent and concentration used.
The ethyl group protons typically appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-) due to spin-spin coupling.[1][2] The methyl group on the thiazole ring is a singlet as it has no adjacent protons. The phenyl group protons will appear as a more complex multiplet in the aromatic region of the spectrum.[3][4]
Q2: What are the characteristic ¹³C NMR chemical shifts for this molecule?
A2: The ¹³C NMR spectrum provides valuable information about the carbon framework. Key expected chemical shifts are:
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Ethyl (-OCH₂CH₃ ) | ~14 |
| Methyl (-CH₃ ) | ~17 |
| Ethyl (-OCH₂ CH₃) | ~60 |
| Thiazole-C5 | ~107 |
| Phenyl (various) | ~125 - 132 |
| Thiazole-C4 | ~159 |
| Ester (C=O) | ~162 |
| Thiazole-C2 | ~168 |
Note: The exact positions of the phenyl and thiazole carbons can vary. These assignments are based on typical values for similar structures.[5][6]
Q3: How does the choice of NMR solvent affect the spectrum?
A3: The choice of a deuterated solvent is critical for NMR spectroscopy to avoid large solvent signals that would obscure the analyte's peaks.[7] The most common solvent, deuterated chloroform (CDCl₃), has a residual proton signal around 7.26 ppm, which can sometimes overlap with aromatic signals.[7][8] If this occurs, using a different solvent like acetone-d₆ or benzene-d₆ can shift the solvent peak and may resolve the overlapping signals.[9] It is also important to be aware of common impurities in NMR solvents, such as water, which can appear as a broad peak and whose chemical shift is solvent-dependent.[8][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the NMR analysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Problem 1: My aromatic region (7-8 ppm) is a broad, unresolved multiplet. How can I better resolve the phenyl proton signals?
-
Potential Cause: Insufficient magnetic field strength or poor shimming of the instrument can lead to poor resolution.[11] Additionally, the inherent complexity of the spin system in a monosubstituted benzene ring can result in overlapping signals.[12]
-
Troubleshooting Steps:
-
Optimize Shimming: Ensure the NMR instrument is properly shimmed to maximize the magnetic field homogeneity. Poor shimming is a common cause of peak broadening.[9][11]
-
Use a Higher Field Instrument: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher) will increase the dispersion of the signals, often resolving complex multiplets.
-
Change the Solvent: As mentioned in the FAQ, changing the solvent can alter the chemical shifts of the aromatic protons and potentially improve resolution.[9]
-
Problem 2: I see broad peaks throughout my spectrum, not just in the aromatic region.
-
Potential Causes:
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and subsequent peak broadening.[13]
-
Insoluble Material: The presence of particulate matter or poor solubility of the compound can disrupt the magnetic field homogeneity.[9][11]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[14]
-
Chemical Exchange: If your sample contains species in dynamic equilibrium (e.g., rotamers or tautomers), this can lead to broadened peaks.[14][15]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad NMR peaks.
Problem 3: I have unexpected peaks in my spectrum. How can I identify them?
-
Potential Causes:
-
Residual Solvents: Solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane) are common contaminants.[9][16]
-
Starting Materials or Side Products: Incomplete reaction or the formation of byproducts during synthesis can lead to extra signals.[17][18]
-
Grease: Silicone grease from glassware can appear as a broad singlet around 0 ppm.
-
Water: As mentioned, water is a frequent impurity in NMR solvents.[10]
-
-
Identification and Resolution:
-
Check Solvent and Impurity Tables: Consult published tables of common NMR solvent and impurity chemical shifts.[16][19]
-
Review Synthesis Pathway: Consider the possible starting materials and side products of your synthesis. For instance, in a Hantzsch thiazole synthesis, unreacted starting materials or intermediates could be present.[20]
-
D₂O Exchange: If you suspect an exchangeable proton (like an -OH or -NH), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[9][21]
-
Purification: If the impurities are from the synthesis, further purification of your compound (e.g., recrystallization or chromatography) is necessary.
-
Problem 4: The integration of my peaks is incorrect.
-
Potential Causes:
-
Incomplete Relaxation: If the delay time between scans (the relaxation delay) is too short, protons that relax slowly (often quaternary carbons in ¹³C NMR, but can affect ¹H NMR) will not fully return to equilibrium, leading to lower-than-expected signal intensity.
-
Overlapping Peaks: If peaks are not well-resolved, integrating them accurately can be difficult.
-
Phasing and Baseline Correction: Improper phasing or baseline correction of the spectrum will lead to integration errors.
-
-
Solutions:
-
Increase Relaxation Delay: In the acquisition parameters, increase the relaxation delay (d1) to ensure all protons have sufficient time to relax. A value of 5 times the longest T₁ relaxation time is generally recommended.
-
Improve Resolution: As discussed in Problem 1, take steps to improve spectral resolution.
-
Careful Processing: Meticulously phase and baseline correct the spectrum before integration.
-
By systematically addressing these common issues, researchers can with greater confidence interpret the NMR spectra of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, ensuring the structural elucidation is accurate and reliable.
References
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry: University of Rochester. (n.d.). Retrieved from [Link]
-
Thiazole - Wikipedia. (n.d.). Retrieved from [Link]
-
Obtaining and Interpreting NMR Spectra - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
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NMR Spectroscopy: Ethyl Group Analysis. (n.d.). Scribd. Retrieved from [Link]
- Sharma, V. P., et al. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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1H NMR Broad peaks - Chemistry Stack Exchange. (2015, March 7). Retrieved from [Link]
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Notes on NMR Solvents. (n.d.). Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
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Thiazole - Optional[15N NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
- Wang, X., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
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Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). Retrieved from [Link]
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Phenyl group in proton NMR - Chemistry Stack Exchange. (2015, June 9). Retrieved from [Link]
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What Causes NMR Peak Broadening? - Chemistry For Everyone - YouTube. (2025, July 21). Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.). Retrieved from [Link]
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Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]
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ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
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Interpreting Proton NMR Spectra - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]
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NMR spectra of ethyl alcohol - Shivaji College. (n.d.). Retrieved from [Link]
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How To Determine The Number of Signals In a H NMR Spectrum - YouTube. (2018, December 4). Retrieved from [Link]
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SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS - Farmacia Journal. (n.d.). Retrieved from [Link]
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13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]
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How to remove unreacted thioamide from reaction mixture
Technical Support Center: Thioamide Purification
Guide Series: Post-Reaction Workup and Purification
As Senior Application Scientists, we understand that synthesizing your target molecule is only half the battle; purification is paramount to achieving high-quality, reliable results. A common challenge is the removal of unreacted starting materials, particularly polar compounds like thioamides, which can complicate downstream applications. This guide provides a troubleshooting framework and detailed protocols to effectively remove unreacted thioamides from your reaction mixture.
Frequently Asked Questions (FAQs): Troubleshooting Thioamide Removal
This section addresses common issues encountered during the purification of reaction mixtures containing residual thioamides. The choice of method depends critically on the physicochemical properties of both your desired product and the contaminating thioamide.
Initial Assessment & Strategy Selection
Q1: I've completed my reaction. How do I decide on the best strategy to remove the leftover thioamide?
A1: The optimal strategy hinges on the differential properties between your product and the thioamide. Before proceeding, assess the following:
-
Polarity Difference: Is there a significant difference in polarity? This is the most common property to exploit. Use Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to visualize the separation. A larger difference in Retention Factor (Rf) suggests that extraction or chromatography will be effective.
-
Solubility Profile: Are your product and the thioamide soluble in different solvent systems? Thioamides, like their amide counterparts, can exhibit a range of solubilities.[1][2] Some may be soluble in water, while others are only soluble in polar organic solvents. Exploiting differential solubility is key for purification by crystallization or precipitation.
-
Chemical Reactivity: Does the thioamide possess unique reactivity that your product lacks? The thioamide functional group is nucleophilic at the sulfur atom and can be targeted by electrophilic reagents.[3] This allows for selective reaction and removal using scavenger resins.
The following diagram provides a decision-making workflow to guide your choice of purification method.
Caption: Diagram 1: Decision Tree for Thioamide Removal.
Guide 1: Purification by Liquid-Liquid Extraction
Core Principle: This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.
Q2: My product is non-polar, and the unreacted thioamide seems polar. Can I use a simple aqueous wash?
A2: Yes, this is often the first and simplest method to try. Thioamides, especially those with low molecular weight or ionizable groups, can have appreciable aqueous solubility.[4] An aqueous wash (or several) of your organic reaction mixture can partition the polar thioamide into the aqueous layer, leaving your non-polar product in the organic phase.
-
Causality: The C=S bond in a thioamide is more polarized than a C=O bond, and the N-H bond is a better hydrogen bond donor than in amides.[3] These properties can increase water solubility compared to less polar molecules.
Q3: The simple water wash isn't working well. How can I improve the extraction efficiency?
A3: You can modify the pH of the aqueous phase to ionize either the thioamide or your product, drastically changing its solubility.
-
Acidic Wash (e.g., 1M HCl): Thioamides are weakly basic. If your product is stable to acid and lacks basic functional groups, an acidic wash can protonate the thioamide, forming a salt that is much more soluble in the aqueous phase.
-
Basic Wash (e.g., 1M NaOH, sat. NaHCO₃): The N-H protons of a thioamide are more acidic than those of an amide.[3] If the thioamide is sufficiently acidic (and your product is not), a basic wash can deprotonate it, forming an anionic species that will be extracted into the aqueous layer. This is particularly effective for primary and secondary thioamides.
| Method | Principle | Best For | Considerations |
| Aqueous Wash | Partitioning based on polarity. | Removing highly polar thioamides from non-polar products. | May require multiple extractions. Emulsion formation can be an issue. |
| Acidic Wash (e.g., 1M HCl) | Protonating the thioamide to form a water-soluble salt. | Basic thioamides; acid-stable products. | Product must be stable to acid. |
| Basic Wash (e.g., NaHCO₃) | Deprotonating the thioamide to form a water-soluble salt. | Acidic thioamides; base-stable products. | Product must be stable to base. Risk of hydrolysis for some products. |
Protocol 1: General Liquid-Liquid Extraction Workflow
-
Solvent Choice: Ensure your reaction mixture is dissolved in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically.
-
Phase Separation: Allow the layers to separate completely. Drain the aqueous layer (bottom layer for dichloromethane, top layer for ethyl acetate).
-
pH Modification (If Needed): Add an equal volume of the acidic or basic aqueous solution. Repeat the shaking and separation process.
-
Back-Extraction (Optional): To recover any product that may have entered the aqueous phase, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent.
-
Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
-
Purity Check: Filter the drying agent and concentrate the solvent in vacuo. Analyze a small sample by TLC or HPLC to confirm the removal of the thioamide.[5]
Guide 2: Purification by Column Chromatography
Core Principle: This technique separates compounds by passing a mixture through a column containing a solid adsorbent (stationary phase), eluting with a liquid (mobile phase). Separation occurs because compounds travel through the column at different rates depending on their affinity for the stationary phase.
Q4: My product and the unreacted thioamide have very similar polarities. Extraction is not working. Is column chromatography a good option?
A4: Absolutely. Flash column chromatography is the workhorse of purification in organic synthesis and is highly effective for separating compounds with small differences in polarity.[6] Since thioamides often contain a polar C=S group, they typically adhere more strongly to polar stationary phases like silica gel compared to non-polar compounds.
Q5: What are the best practices for developing a solvent system for separating my product from a thioamide?
A5: The key is to find a mobile phase that provides good separation on a TLC plate first.
-
Start with a Standard System: A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Adjust Polarity: Run several TLCs with varying ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc). Your goal is to find a system where the Rf of your product is ~0.3-0.4 and is well-separated from the thioamide spot (ΔRf > 0.1).
-
Alternative Solvents: If separation is poor, try a different solvent system. Replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of methanol (0.5-5%) to a DCM solution can significantly alter the selectivity and improve separation.
Protocol 2: Flash Column Chromatography
-
Column Packing: Select an appropriately sized column and pack it with silica gel, typically as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Concentrate your crude reaction mixture onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading). Dry loading is preferred for better resolution.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (air or nitrogen) to begin elution.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.
Guide 3: Purification by Scavenger Resins
Core Principle: Scavenger resins are solid-supported reagents designed to react selectively with and "scavenge" specific types of molecules from a solution. After the reaction, the resin-bound impurity is simply filtered off.
Q6: I need a very high-purity product and want to avoid chromatography. Are there scavenger resins that can remove thioamides?
A6: Yes, this is an elegant and efficient strategy. Since the sulfur atom in a thioamide is nucleophilic, electrophilic scavenger resins are highly effective. These resins are typically polystyrene-based beads functionalized with electrophilic groups that covalently bind to the thioamide.
-
Causality: The thioamide sulfur readily attacks electrophiles. Resins functionalized with groups like isocyanates or alkyl halides will react with the thioamide, tethering it to the solid support. Your desired product, if it lacks a competing nucleophilic site, will remain in solution. This method is advantageous because the workup is a simple filtration.
| Scavenger Resin Type | Functional Group | Mechanism | Best For |
| Electrophilic (Isocyanate) | -N=C=O | Nucleophilic attack by thioamide sulfur to form a thiocarbamate link. | Removing primary and secondary thioamides. |
| Electrophilic (Alkyl Halide) | -CH₂-Br | S-alkylation of the thioamide. | General thioamide removal. |
| Metal-Based | -SH, -NH₂ | Thioamides can act as ligands for certain metals. A resin that scavenges metals might indirectly remove thioamides if a metal is used in the reaction.[7] | Niche applications, often for removing metal catalysts and thio-ligands simultaneously. |
Protocol 3: Thioamide Removal with an Electrophilic Scavenger Resin
Caption: Diagram 2: Scavenger Resin Workflow.
-
Select Resin and Solvent: Choose an appropriate electrophilic scavenger resin (e.g., polystyrene-isocyanate) and dissolve your crude reaction mixture in a suitable solvent (e.g., DCM, THF, MeCN) in which the product is soluble but that does not react with the resin.
-
Add Resin: Add the scavenger resin to the solution. A typical loading is 2-4 molar equivalents relative to the amount of unreacted thioamide.
-
Agitate: Stir or gently agitate the mixture at room temperature. Reaction times can vary from 2 to 16 hours.
-
Monitor: Follow the progress of the scavenging by TLC or LCMS until the thioamide spot/peak is no longer visible.
-
Isolate Product: Filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Wash and Concentrate: Wash the resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
References
-
Shishkina, I. G., et al. (2018). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 73, 859-865. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Sha, S., et al. (2020). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Angewandte Chemie International Edition, 59(38), 16503-16508. [Link]
-
Talele, T. T. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry, 66(15), 10257-10299. [Link]
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Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
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Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(10), 4533-4548. [Link]
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El-Shazly, M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8275. [Link]
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El-Shazly, M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. [Link]
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Xu, G., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 964-971. [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]
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Nagasawa, H., et al. (2021). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. Organic Letters, 23(20), 7908-7912. [Link]
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Sayed, A. M., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry, 13, 167-174. [Link]
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Xu, G., et al. (2021). A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate. [Link]
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Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
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Uozumi, Y., et al. (2017). Thiosemicarbazide–Formaldehyde Resin as a Nucleophilic Scavenger. Synfacts, 13(03), 0331. [Link]
-
Miller, S. J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
- Mahan, J. E. (1947). U.S. Patent No. 2,421,031. Washington, DC: U.S.
-
Singh, H. (n.d.). Thioamides and Thioureas in Organic Synthesis. Zenodo. [Link]
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Validation & Comparative
A Comparative Guide: One-Pot vs. Two-Step Synthesis of Thiazole Carboxylates
Thiazole carboxylates are a cornerstone of many pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a critical focus for researchers and drug development professionals.[1][2] The construction of this privileged heterocyclic scaffold can be approached through various synthetic strategies, with one-pot and two-step methodologies representing two of the most common paradigms. This guide provides an in-depth, objective comparison of these approaches, grounded in experimental data and mechanistic principles, to empower scientists in selecting the optimal strategy for their specific needs.
The Central Role of Thiazole Carboxylates
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active molecules.[1] Its presence is associated with a wide array of therapeutic applications, including antimicrobial, antipyretic, and antiviral properties.[3] The carboxylate functionality further enhances the molecular diversity, providing a key handle for further chemical modifications and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, the development of robust and efficient synthetic routes to thiazole carboxylates is a significant endeavor in medicinal and materials chemistry.
Foundational Chemistry: The Hantzsch Thiazole Synthesis
At the heart of many thiazole syntheses, whether one-pot or two-step, lies the venerable Hantzsch thiazole synthesis.[1][4] First described in 1887, this reaction classically involves the condensation of an α-haloketone with a thioamide. The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the thioamide's sulfur on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5] The versatility and generally high yields of the Hantzsch synthesis have made it a foundational method for constructing the thiazole core.[4]
In-Depth Analysis of Synthetic Strategies
This guide will now dissect the one-pot and two-step approaches to thiazole carboxylate synthesis, exploring the causality behind experimental choices and providing detailed protocols for each.
The One-Pot Approach: A Paradigm of Efficiency
A one-pot synthesis is a strategy where a reactant is subjected to successive chemical reactions in a single reactor, thereby avoiding the isolation and purification of intermediates.[6][7][8][9] This approach is highly valued in green chemistry for its potential to reduce solvent waste, reaction time, and material loss.[6][10][11][12]
In the context of thiazole carboxylate synthesis, a one-pot procedure often involves the simultaneous or sequential addition of three or more components. A common iteration is a multicomponent reaction (MCR) where, for example, an amine, an isothiocyanate, and an acetylenic ester are combined in a single vessel to construct the thiazole ring in a single, streamlined operation.[3][13][14][15]
The elegance of this approach lies in the carefully orchestrated sequence of reactions where the product of one step becomes the substrate for the next, all within the same reaction environment. This demands a high degree of compatibility between reactants, intermediates, and any catalysts employed.
Caption: A generalized workflow for a one-pot synthesis of thiazole carboxylates.
The following protocol is adapted from a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives.[3][13]
Materials:
-
Secondary amine (1 mmol)
-
Benzoyl isothiocyanate (1 mmol)
-
Dimethyl but-2-ynedioate (1 mmol)
-
Trypsin from porcine pancreas (20 mg)
-
Ethanol (5 mL)
Procedure:
-
To a reaction vessel, add the secondary amine (1 mmol), benzoyl isothiocyanate (1 mmol), dimethyl but-2-ynedioate (1 mmol), and trypsin from porcine pancreas (20 mg).
-
Add ethanol (5 mL) to the mixture.
-
Seal the vessel and shake at 160 rpm at 45 °C for 7 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC).
-
Upon completion, the product can be isolated and purified using standard laboratory techniques.
The Two-Step Approach: A Focus on Control and Purity
In contrast to the one-pot method, a two-step synthesis involves the isolation and purification of an intermediate product before proceeding to the subsequent reaction. While this approach may appear less efficient at first glance, it offers greater control over each individual transformation, which can be crucial for complex substrates or when high purity is paramount.
A typical two-step synthesis of a thiazole carboxylate might first involve the formation of a key intermediate, such as a β-keto ester, followed by its reaction with a thioamide in a separate step to form the thiazole ring. This allows for the optimization of reaction conditions for each step independently, potentially leading to higher overall yields and purity of the final product.
Caption: A generalized workflow for a two-step synthesis of thiazole carboxylates.
This protocol outlines a classic two-step Hantzsch synthesis approach.
Step 1: Synthesis of α-Haloketone (Example: 2-Bromoacetophenone)
-
Materials: Acetophenone, Bromine, Suitable Solvent (e.g., acetic acid or chloroform)
-
Procedure:
-
Dissolve acetophenone in the chosen solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of bromine dropwise with stirring.
-
Allow the reaction to proceed until the color of bromine disappears.
-
Isolate the 2-bromoacetophenone by quenching the reaction with water and extracting with an organic solvent.
-
Purify the product by distillation or recrystallization.
-
Step 2: Hantzsch Thiazole Synthesis
-
Materials: 2-Bromoacetophenone (from Step 1), Thiourea, Ethanol
-
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Add methanol (5 mL) and a stir bar.[4]
-
Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., reflux) for 30 minutes.[4]
-
Cool the reaction mixture to room temperature.[4]
-
Pour the contents into a beaker containing 5% Na2CO3 solution (20 mL) and swirl to mix.[4]
-
Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.[4]
-
Dry the collected solid to obtain the thiazole product.[4]
-
Head-to-Head Comparison: Performance Metrics
The choice between a one-pot and a two-step synthesis often comes down to a trade-off between efficiency and control. The following table summarizes the key performance indicators for each approach.
| Metric | One-Pot Synthesis | Two-Step Synthesis |
| Reaction Time | Generally shorter due to the elimination of intermediate workup and purification steps.[16] | Longer, as it involves two distinct reaction and purification cycles. |
| Yield | Can be high, but is highly dependent on the compatibility of all components and the absence of side reactions.[3][13] | Often higher and more reproducible, as each step can be individually optimized. |
| Purity | May require more rigorous final purification to remove byproducts from multiple reaction steps.[6] | Generally higher purity of the final product due to the purification of the intermediate. |
| Cost-Effectiveness | Can be more cost-effective due to reduced solvent usage and labor time.[6] | May incur higher costs associated with additional solvents, reagents for workup, and longer processing times. |
| Green Chemistry | Aligns well with green chemistry principles by minimizing waste and energy consumption.[10][17][18][19] | Can be less "green" due to the increased use of solvents for extraction and purification. |
| Scalability | Can be challenging to scale up due to potential exotherms and the need for precise control over multiple simultaneous reactions. | Generally more straightforward to scale up as each step can be controlled and monitored independently. |
Field-Proven Insights & Troubleshooting
One-Pot Synthesis:
-
Challenge: Incompatibility of reagents or intermediates can lead to a complex mixture of byproducts.
-
Insight: Careful selection of mutually compatible reactants and catalysts is paramount. The use of milder, more selective catalysts, such as enzymes, can significantly improve outcomes.[3][13] Running small-scale trial reactions to screen for compatibility is a prudent initial step.
-
Challenge: Difficulty in monitoring the progress of individual reaction steps within the cascade.
-
Insight: Employing in-situ analytical techniques like ReactIR or process mass spectrometry can provide real-time monitoring of intermediate formation and consumption, offering greater control over the reaction.
Two-Step Synthesis:
-
Challenge: Material loss during the isolation and purification of the intermediate can lower the overall yield.
-
Insight: Optimizing the workup and purification procedures for the intermediate is crucial. Techniques such as crystallization, which can yield highly pure products with minimal loss, are often preferred over chromatography for large-scale syntheses.
-
Challenge: Increased overall synthesis time can be a bottleneck in high-throughput settings.
-
Insight: While individual reaction times may be fixed, streamlining the workup and purification processes can significantly reduce the overall cycle time. The use of solid-phase extraction (SPE) for purification can be a time-saving alternative to traditional liquid-liquid extraction.
Conclusion and Recommendations
The choice between a one-pot and a two-step synthesis for thiazole carboxylates is not a one-size-fits-all decision. It is a strategic choice that should be guided by the specific goals of the synthesis.
-
Choose a one-pot synthesis when:
-
Rapid access to a library of analogues is desired for initial screening.
-
The starting materials are relatively simple and known to be compatible.
-
Green chemistry metrics and process efficiency are primary considerations.
-
-
Choose a two-step synthesis when:
-
High purity of the final compound is critical, for example, in late-stage drug development.
-
The synthesis involves complex or sensitive substrates that may not be compatible in a one-pot setting.
-
Scalability and reproducibility are the most important factors.
-
By carefully considering the trade-offs between efficiency and control, and by leveraging the insights provided in this guide, researchers can make an informed decision that best suits their synthetic objectives.
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
What is the Principle of one pot synthesis? & advantages and disadvantages?. (2016, October 15). Quora. Retrieved from [Link]
-
One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2013). Molecules, 18(11), 13425-13433. Retrieved from [Link]
-
One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2013, October 16). Molecules. Retrieved from [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025, October 28). RSC Advances. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate and Its Analogs
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique structural features, including the presence of nitrogen and sulfur heteroatoms, allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and more.[1][2][3] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological efficacy. This guide focuses on the biological activities of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate and its analogs, providing a comparative analysis of their performance based on available experimental data. While direct biological data for the parent compound is limited in the public domain, this guide will delve into the rich landscape of its structural analogs, offering valuable insights for researchers and drug development professionals.
Core Structure Under Investigation
The central molecule of interest and its key substitution points for analog comparison are illustrated below.
Caption: Core structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
I. Anticancer Activity
The 2-phenyl-1,3-thiazole scaffold has been extensively investigated for its potential as an anticancer agent.[1][2][4] Modifications at the 2-phenyl ring, the 4-position, and the 5-carboxylate group have yielded derivatives with significant cytotoxic activity against various cancer cell lines.
Comparative Analysis of Anticancer Activity of Analogs
| Compound ID | R (Substitution on Phenyl Ring) | R' (Amide at C5) | Cancer Cell Line | Activity (% Inhibition at 5 µg/mL) | Reference |
| Analog 1 | 2-Cl | 4-chloro-2-methylphenyl | A-549 (Lung) | 48% | [1][5] |
| Analog 2 | 2-F | 2,4-dichlorophenyl | A-549 (Lung) | 40% | [1][5] |
| Analog 3 | 2-Cl | 2-(trifluoromethyl)phenyl | HCT-8 (Intestine) | 40% | [1][5] |
This table presents a selection of analogs to illustrate structure-activity relationships. For a comprehensive list, please refer to the original publication.
The data suggests that the nature of the substituent on the 2-phenyl ring and the amide moiety at the 5-position significantly influences the anticancer activity. For instance, the presence of a 2-chlorophenyl group at the 2-position and a 4-chloro-2-methylphenyl amide at the 5-position resulted in the highest inhibitory activity against the A-549 lung cancer cell line in this particular study.[1][5]
Another study on 2-(substituted)amino-1,3-thiazole derivatives highlighted a compound, Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate, as a promising antitumor candidate against the Leukemia HL-60 cell line.[4] This analog, while structurally more complex, underscores the potential of the 2-amino-thiazole scaffold in cancer therapy.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer agents.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate analogs). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plate is incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan Formation: The plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
II. Antimicrobial Activity
Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties, targeting both bacteria and fungi.[6][7][8] The mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Comparative Analysis of Antimicrobial Activity of Analogs
While specific data for the title compound is lacking, numerous studies on its analogs demonstrate significant antimicrobial potential. For instance, a series of ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives were synthesized and showed moderate to good inhibition against various bacterial and fungal strains.[7] Another study on ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives also reported promising antimicrobial activity, particularly for compounds with electron-withdrawing substituents.[8]
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| 2-Aryl-4,5-dihydro-thiazoles | Ralstonia solanacearum | 3.91 - 31.24 | [9] |
| 2-(Substituted)acetamido-thiazole-5-carboxylates | Bacillus subtilis | Moderate to Good | [7] |
| 2-(N-phenylsulfamoyl)thiazole-4-carboxylates | Aspergillus niger | Promising | [8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
These findings suggest that the 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate scaffold is a viable starting point for the development of novel antimicrobial agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Caption: A simplified workflow for the broth microdilution assay.
Step-by-Step Methodology:
-
Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Controls: A positive control well (containing the microorganism and broth without the test compound) and a negative control well (containing broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
III. Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Thiazole derivatives have demonstrated promising anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[10][11]
Comparative Analysis of Anti-inflammatory Activity of Analogs
Studies on substituted phenyl thiazole derivatives have shown that these compounds can possess significant anti-inflammatory activity.[11] For example, nitro-substituted phenyl thiazole derivatives have been reported to exhibit better anti-inflammatory activity than the standard drug nimesulide in a carrageenan-induced rat paw edema model.[11] Another study on ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates revealed that compounds with halogen substitutions on the 2-aryl amino group displayed good anti-inflammatory and analgesic activities.[12]
| Compound Class | In Vivo Model | Key Finding | Reference |
| Nitro-substituted phenyl thiazoles | Carrageenan-induced rat paw edema | Better activity than nimesulide | [11] |
| Halogen-substituted 2-arylamino-thiazole acetates | Carrageenan-induced rat paw edema | Activity similar to indomethacin | [12] |
These results indicate that the 2-phenyl-thiazole scaffold is a promising template for designing novel anti-inflammatory drugs.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.
Step-by-Step Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in a 96-well plate.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.
Conclusion and Future Directions
The Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate scaffold and its analogs represent a versatile class of compounds with a wide range of biological activities. The available data on its derivatives strongly suggest significant potential in the fields of oncology, infectious diseases, and inflammation. The structure-activity relationships highlighted in this guide indicate that targeted modifications at the 2-phenyl ring and the 5-carboxylate position can lead to potent and selective agents.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate analogs to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and pathways through which these compounds exert their therapeutic effects. The detailed experimental protocols provided herein offer a robust framework for such future investigations.
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A Comparative Guide to the Structure-Activity Relationship of 4-Methyl vs. 4-Ethyl Thiazole Derivatives in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced effects of minor structural modifications on a molecule's biological activity is paramount. The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of thiazole derivatives, with a focused comparison on the impact of substituting a methyl versus an ethyl group at the 4-position of the thiazole ring. While direct comparative studies are sparse, we will extrapolate from closely related analogs to illuminate the guiding principles of steric and electronic effects of these small alkyl substituents.
The Thiazole Scaffold: A Versatile Core in Medicinal Chemistry
The thiazole ring is a bio-isostere of other five-membered heterocycles like oxazole and imidazole and is found in a wide array of biologically active compounds, from anticancer and antimicrobial to anti-inflammatory agents.[2][3] Its aromatic nature, ability to participate in hydrogen bonding, and capacity for substitution at multiple positions make it a highly versatile scaffold for drug design. The substituents on the thiazole ring play a crucial role in defining the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Altering these substituents allows for the fine-tuning of a compound's interaction with its biological target.
The Subtle Dance of Alkyl Substituents: Methyl vs. Ethyl
The choice between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group at a specific position on a drug scaffold may seem minor, but it can lead to significant differences in biological activity. This is primarily due to two factors:
-
Steric Hindrance: An ethyl group is larger than a methyl group. This increased bulk can either enhance or hinder the molecule's ability to fit into the binding pocket of its target protein. A favorable steric interaction can lead to increased potency, while an unfavorable one can lead to a decrease or loss of activity.
-
Lipophilicity: An ethyl group is more lipophilic (less water-soluble) than a methyl group. This can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can sometimes improve cell membrane permeability but may also lead to increased metabolic breakdown or off-target effects.
Case Study: N-Alkylated Thiazole Derivatives as Inhibitors of Cancer Cell Migration
While direct comparative data for 4-methyl versus 4-ethyl thiazole derivatives is limited in the public domain, a comprehensive study by Hsiao et al. (2014) on N-substituted thiazole derivatives provides an excellent model for understanding the impact of increasing alkyl chain length on biological activity. In their work, they synthesized a series of N-alkylated thiazole derivatives and evaluated their ability to inhibit the migration of metastatic cancer cells.
Comparative Biological Activity
The following table summarizes the in vitro activity of N-methyl, N-ethyl, and other N-alkyl thiazole derivatives against cancer cell migration.
| Compound ID | N-Substitution | IC₅₀ (μM) for Cell Migration Inhibition |
| 5j | Methyl | 0.218 |
| 5l | Ethyl | 1.945 |
| 5m | n-Propyl | 0.292 |
| 5n | n-Butyl | 0.196 |
| 5o | n-Hexyl | 0.045 |
| 5p | n-Dodecyl | 0.024 |
Data extracted from Hsiao et al., 2014.
Structure-Activity Relationship Insights
From this data, several key SAR insights emerge:
-
Methyl vs. Ethyl: A striking observation is the nearly 9-fold decrease in activity when the N-methyl group (compound 5j ) is replaced with an N-ethyl group (compound 5l ). This suggests that the larger ethyl group introduces steric hindrance that is detrimental to the compound's interaction with its target.
-
Longer Alkyl Chains: Interestingly, as the alkyl chain length increases beyond ethyl, the activity is not only restored but significantly enhanced. The n-propyl derivative (5m ) shows comparable activity to the methyl analog, and potency steadily increases with longer chains, with the n-dodecyl derivative (5p ) being the most potent. This indicates that a longer, more lipophilic chain may be accessing a hydrophobic pocket within the target protein, leading to stronger binding.
This case study underscores that the effect of alkyl chain length on activity is not always linear and is highly dependent on the specific topology of the target's binding site.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key assays are provided below.
Synthesis of 4-Methylthiazole Derivatives (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings.[4]
Protocol:
-
To a solution of an α-haloketone (e.g., 2-chloro-3-oxobutanoate, 1 equivalent) in a suitable solvent such as ethanol, add a thioamide (e.g., thiourea, 1 equivalent).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate solution).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Caption: MTT assay workflow for cytotoxicity.
Cell Migration Assessment (Wound Healing/Scratch Assay)
This assay is used to study cell migration in vitro. Protocol:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells and debris.
-
Replace the medium with fresh medium containing the test compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time to determine the rate of cell migration.
Caption: Wound healing assay workflow.
Concluding Remarks
The structure-activity relationship of thiazole derivatives is a complex interplay of steric, electronic, and physicochemical properties. The seemingly minor difference between a 4-methyl and a 4-ethyl substituent can have a profound impact on a compound's biological activity. As demonstrated by the case study of N-alkylated thiazoles, these effects are not always predictable and require empirical testing. The provided protocols offer a starting point for researchers to systematically evaluate the SAR of their own thiazole derivatives and contribute to the development of novel therapeutics.
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Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. (2021). Journal of Molecular Structure. [Link]
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Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (n.d.). PMC - NIH. [Link]
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SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. (2018). ResearchGate. [Link]
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Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. (2023). New Journal of Chemistry (RSC Publishing). [Link]
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Synthesis and Evaluation of Novel Thiazole Derivatives. (2019). ResearchGate. [Link]
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The Rise of 2-Phenylthiazoles: A Comparative Guide to Their Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, has created an urgent need for novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 2-phenylthiazole derivatives have emerged as a focal point for the development of potent and selective antifungal drugs. This guide provides a comprehensive comparison of the antifungal activity of various 2-phenylthiazole derivatives, supported by experimental data and detailed protocols to empower researchers in this critical field.
The Scientific Rationale: Targeting Fungal Ergosterol Biosynthesis
Many successful antifungal drugs, particularly those in the azole class, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[2] By inhibiting CYP51, these drugs disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[2] The 2-phenylthiazole scaffold has proven to be an effective pharmacophore for designing novel CYP51 inhibitors.[1][2][3]
Comparative Antifungal Activity of 2-Phenylthiazole Derivatives
The antifungal efficacy of 2-phenylthiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings. Structure-activity relationship (SAR) studies have revealed key insights into optimizing their activity. For instance, the introduction of specific alkyl chains or halogen atoms at certain positions can significantly enhance potency against a broad spectrum of fungal pathogens.[2]
Below is a summary of the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected 2-phenylthiazole derivatives against various clinically relevant fungal species. The MIC value represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| SZ-C14 | Candida albicans | 1–16 | Fluconazole | - |
| Compound B9 | Candida albicans | 0.5 | Fluconazole | - |
| Candida tropicalis | 1 | Fluconazole | - | |
| Cryptococcus neoformans | 0.25 | Fluconazole | - | |
| Candida parapsilosis | 0.5 | Fluconazole | - | |
| Candida glabrata | 2 | Fluconazole | - | |
| Candida krusei | 4 | Fluconazole | - | |
| Compound 2e | Candida parapsilosis | 1.23 | Ketoconazole | - |
| Compound 10c | Sclerotinia sclerotiorum | 4.90 | Thifluzamide | 4.35 |
| Botrytis cinerea | 7.57 | Thifluzamide | 10.35 | |
| Rhizoctonia cerealis | 7.84 | Thifluzamide | 22.12 | |
| Compound 1 | Candida albicans (drug-resistant) | 0.25–2 | - | - |
| Candida auris | 0.25–2 | - | - | |
| Cryptococcus spp. | 0.50 | - | - | |
| Aspergillus spp. | 0.50 | - | - |
Key Observations:
-
Structural Optimization Enhances Potency: Compound B9, a structurally optimized derivative of the lead compound SZ-C14, demonstrates significantly improved antifungal activity against a wide range of Candida species and Cryptococcus neoformans.[1][2]
-
Activity Against Resistant Strains: Certain 2-phenylthiazole derivatives, such as Compound 1, exhibit potent activity against drug-resistant strains of Candida albicans and the emerging multidrug-resistant pathogen Candida auris.[4][5]
-
Broad-Spectrum Potential: The activity of these compounds extends beyond yeasts to include molds like Aspergillus and plant pathogenic fungi such as Sclerotinia sclerotiorum and Botrytis cinerea.[4][5][6][7]
-
Favorable Comparisons to Commercial Antifungals: In several instances, the novel 2-phenylthiazole derivatives display comparable or even superior activity to established antifungal agents like fluconazole, ketoconazole, and thifluzamide.[6][8]
Experimental Protocols
To ensure the reproducibility and validity of antifungal activity assessments, standardized methodologies are crucial. The following sections detail the key experimental workflows.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal strain. After incubation, the wells are observed for visible growth, and the MIC is determined as the lowest concentration of the compound that prevents growth.
Workflow Diagram:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the 2-phenylthiazole derivative in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Media Preparation: Use RPMI-1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) as the test medium.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in the RPMI-1640 medium to the final required inoculum concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculation: Add the diluted fungal inoculum to each well containing the test compound.
-
Controls: Include a positive control well (fungal inoculum in medium without the compound) to ensure fungal growth and a negative control well (medium only) to check for sterility.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Mechanism of Action: Targeting Fungal CYP51
Many 2-phenylthiazole derivatives exert their antifungal effect by inhibiting the lanosterol 14α-demethylase (CYP51) enzyme.
Signaling Pathway Diagram:
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.
Future Directions and Conclusion
The 2-phenylthiazole scaffold represents a highly promising and versatile platform for the development of new antifungal agents. The potent in vitro activity, including against resistant strains, and the well-defined mechanism of action make these compounds attractive candidates for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to translate their in vitro potency into in vivo efficacy. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to combating the global challenge of fungal infections.
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Thiazole-5-Carboxamide Derivatives
Welcome to this in-depth guide designed for researchers, scientists, and drug development professionals. In the landscape of oncology research, the thiazole scaffold is a cornerstone of medicinal chemistry, recognized for its diverse biological activities.[1][2] This guide focuses specifically on thiazole-5-carboxamide derivatives, a subclass that has garnered significant attention for its potent anticancer properties.[3][4][5] Our objective is to provide a comparative analysis of their cytotoxic effects, grounded in experimental data, to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts. We will delve into the mechanistic underpinnings of their action and provide robust, field-proven protocols for their evaluation.
The Rationale for Targeting Cancer with Thiazole-5-Carboxamide Derivatives
The thiazole ring is a privileged heterocyclic structure found in numerous FDA-approved drugs and clinical candidates.[2] Its unique electronic properties and ability to form key hydrogen bonds and other interactions make it an ideal scaffold for engaging with biological targets.[1] When functionalized as a thiazole-5-carboxamide, the resulting derivatives often exhibit enhanced potency and target specificity.
The core rationale for investigating these compounds lies in their demonstrated ability to inhibit critical cellular processes essential for cancer cell proliferation and survival.[6] Researchers have successfully synthesized and evaluated series of these derivatives, revealing that subtle modifications to the scaffold can lead to significant variations in cytotoxic potency against a range of human cancer cell lines.[3][4][7] This guide will compare several such derivatives to highlight these critical structure-activity relationships.
Comparative Cytotoxicity Analysis: A Data-Driven Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.[8] The lower the IC50 value, the more potent the compound.
Below is a comparative summary of the cytotoxic activity of various thiazole-5-carboxamide derivatives against several human cancer cell lines, as reported in recent literature. This data serves as a foundation for understanding the structure-activity relationships that govern their efficacy.
Table 1: Comparative in Vitro Cytotoxicity (IC50) of Selected Thiazole-5-Carboxamide Derivatives
| Compound ID | Core Structure | R Group (Substitution) | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 2-(substituted-phenyl)-4-methylthiazole-5-carboxamide | R = 3,4,5-trimethoxyphenyl | HepG2 (Liver) | >100 | [9] |
| R = 4-tert-butylphenyl | COLO205 (Colon) | 30.79 | [9] | ||
| R = 4-tert-butylphenyl | B16F1 (Melanoma) | 74.15 | [9] | ||
| Series 2 | N-(substituted-phenyl)-thiazole-5-carboxamide | R = 4-Nitrophenyl | MCF-7 (Breast) | 2.57 | [10] |
| R = 4-Nitrophenyl | HepG2 (Liver) | 7.26 | [10] | ||
| R = 4-Bromophenyl | MCF-7 (Breast) | 31.5 | [10] | ||
| R = 4-Bromophenyl | HepG2 (Liver) | 51.7 | [10] | ||
| Series 3 | 2,4,5-trisubstituted 1,3-thiazole | (Complex hydrazide-hydrazone) | HepG2 (Liver) | 1.11 (µg/mL) | [7] |
| (Complex hydrazide-hydrazone) | MCF-7 (Breast) | 2.21 (µg/mL) | [7] | ||
| (Complex hydrazide-hydrazone) | BGC-823 (Gastric) | 1.67 (µg/mL) | [7] |
Expert Insights on Structure-Activity Relationship (SAR):
-
Substitution on the Phenyl Ring: The data consistently shows that the nature and position of substituents on phenyl rings attached to the thiazole core are critical determinants of cytotoxicity.[11] For instance, in Series 2, the presence of a strong electron-withdrawing nitro group (4-Nitrophenyl) resulted in significantly higher potency against both MCF-7 and HepG2 cells compared to the less electronegative bromo group (4-Bromophenyl).[10]
-
Lipophilicity and Steric Bulk: In Series 1, the introduction of a lipophilic and bulky tert-butyl group conferred moderate activity against colon and melanoma cell lines.[9] This suggests that lipophilicity can enhance membrane permeability, leading to greater cellular uptake and interaction with intracellular targets.[5]
-
Selectivity: A crucial aspect of drug development is selectivity—the ability of a compound to kill cancer cells while sparing normal, healthy cells. Notably, several studies have reported that their thiazole derivatives showed negligible cytotoxicity against normal cell lines (e.g., LX-2, Hek293t, NIH/3T3), indicating a favorable therapeutic window.[2][9] This selectivity is paramount for minimizing side effects in potential clinical applications.
Unraveling the Mechanism of Action
The cytotoxicity of thiazole-5-carboxamide derivatives is often attributed to their ability to interfere with specific signaling pathways that are dysregulated in cancer. While various mechanisms exist, a prominent target for this class of compounds is the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.[1][11]
One such key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[11] Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2.[10][12]
Below is a diagram illustrating the simplified VEGFR-2 signaling pathway and the putative inhibitory action of a thiazole derivative.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.
Beyond kinase inhibition, studies have revealed that some thiazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing.[6][7] This multi-faceted approach to killing cancer cells makes them particularly promising therapeutic candidates.
Field-Proven Experimental Protocol: MTT Assay for Cytotoxicity
To ensure trustworthy and reproducible results, a well-defined and validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[8][13] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[15]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step MTT Protocol
This protocol is designed as a self-validating system, incorporating necessary controls for robust data interpretation.
Materials:
-
96-well flat-bottom sterile tissue culture plates[14]
-
Cancer cell lines of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiazole-5-carboxamide derivatives (stock solutions in DMSO)[8]
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[14][16]
-
Multi-channel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm)[16]
Procedure:
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and viability check (e.g., using a hemocytometer and trypan blue). c. Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per 100 µL). d. Seed 100 µL of the cell suspension into each well of a 96-well plate.[14]
-
Causality: Seeding an optimal number of cells is critical. Too few, and the signal will be weak; too many, and cells may become confluent and exit the logarithmic growth phase, affecting metabolic activity and drug response.
-
-
Incubation for Attachment: a. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8][14]
-
Causality: This allows adherent cells to attach firmly to the plate and recover from the stress of harvesting and seeding before drug treatment.
-
-
Compound Preparation and Treatment: a. Prepare serial dilutions of your thiazole derivatives in complete culture medium from a high-concentration stock (e.g., 10 mM in DMSO). b. Include the following controls on each plate:
- Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest drug concentration. This accounts for any solvent toxicity.[16]
- Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin or 5-Fluorouracil). This validates that the assay system is responsive.
- Untreated Control: Wells with cells in medium only, representing 100% viability.
- Blank Control: Wells with medium only (no cells) to measure background absorbance. c. Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions and controls.
-
Exposure Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]
-
MTT Addition and Reaction: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14][16] b. Incubate the plate for an additional 2-4 hours at 37°C.[8]
-
Causality: During this time, only viable cells with active mitochondria will reduce the MTT to formazan. The incubation time must be optimized as it can vary between cell lines.
-
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals. b. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[8][16] c. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[14][16]
-
Causality: DMSO is a powerful organic solvent required to fully dissolve the water-insoluble formazan crystals, creating a homogenous colored solution for accurate absorbance reading.
-
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader.[11] b. Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the blank absorbance. c. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion and Future Directions
The thiazole-5-carboxamide scaffold represents a highly versatile and pharmacologically significant platform for the development of novel anticancer agents.[11] The comparative data clearly demonstrates that targeted modifications to the core structure can yield derivatives with potent and selective cytotoxicity against a range of cancer cell lines. The ability of these compounds to inhibit key oncogenic pathways, such as VEGFR-2 signaling, and induce apoptosis underscores their therapeutic potential.[7][10]
Future research should focus on expanding the SAR studies to optimize both potency and drug-like properties (e.g., solubility, metabolic stability). Investigating synergistic effects with existing chemotherapeutics could also open new avenues for combination therapies. The robust methodologies presented in this guide provide a solid framework for these continued efforts, ensuring that the evaluation of next-generation thiazole-based therapeutics is both accurate and reproducible.
References
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Cai, W.-X., Liu, A.-L., Li, Z.-M., Sun, N.-B., Liu, X.-H., & Dong, W.-L. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
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Cai, W.-X., Liu, A.-L., Li, Z.-M., Sun, N.-B., Liu, X.-H., & Dong, W.-L. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
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Wang, J., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]
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Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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Kocić, D., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health. [Link]
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Semantic Scholar. (n.d.). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Semantic Scholar. [Link]
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Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. [Link]
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Evren, B. G., et al. (2024). Novel Thiazole/Ethyl Thiazole Carboxylate-Acetamide Derivatives and Their Cytotoxic Effect Evaluation. DergiPark. [Link]
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Sahil, K. K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. OUCI. [Link]
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ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. ResearchGate. [Link]
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He, H., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Thiazole-Based Kinase Inhibitors
Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, and their dysregulation in diseases like cancer, has made them the focus of intensive research.[1][2][3] Within the vast chemical space of potential inhibitors, heterocyclic compounds are of particular interest, and among them, the thiazole ring stands out as a "privileged scaffold."[4][5][6] This five-membered ring, containing both sulfur and nitrogen, is a key component in numerous FDA-approved drugs and clinical candidates, valued for its ability to form critical interactions within the ATP-binding pocket of kinases.[5][7][8] Thiazole-based compounds have demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK).[8][9]
This guide provides a comprehensive framework for conducting comparative molecular docking studies of thiazole-based inhibitors. We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, establish a self-validating workflow to ensure data integrity, and ground our claims in authoritative scientific literature. Our goal is to equip researchers, scientists, and drug development professionals with the technical acumen to not only perform these in-silico experiments but also to critically evaluate the results to guide further discovery efforts.
The Rationale: Why Comparative Docking is a Cornerstone of Kinase Inhibitor Design
Before committing to the resource-intensive process of chemical synthesis and biological testing, it is crucial to build a strong, data-driven hypothesis. Molecular docking serves this exact purpose. It is a computational technique that predicts the preferred orientation of one molecule (a ligand, our inhibitor) when bound to a second (a receptor, our kinase) to form a stable complex.[10]
The core value of a comparative docking study lies in its ability to:
-
Predict Binding Affinity: By comparing the calculated docking scores of a series of related compounds, we can triage which chemical modifications are likely to improve binding affinity.[11]
-
Elucidate Structure-Activity Relationships (SAR): Docking reveals the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that underpin a ligand's activity. By comparing the binding poses of different thiazole derivatives, we can understand why certain modifications enhance or diminish activity.[12]
-
Guide Rational Drug Design: The insights from docking allow us to iteratively design new compounds with a higher probability of success, saving significant time and resources.[3]
This guide will use Epidermal Growth Factor Receptor (EGFR), a well-studied tyrosine kinase implicated in various cancers, as our primary example target.[13][14]
Methodology: A Self-Validating Workflow for Rigorous In-Silico Science
Scientific integrity in computational work hinges on a robust and verifiable methodology. The following protocol is designed as a self-validating system, incorporating a critical re-docking step to ensure the chosen parameters are appropriate for the biological system under study.
Experimental Workflow Overview
The entire process, from data retrieval to final analysis, can be visualized as a logical pipeline.
Caption: The complete molecular docking workflow.
Part 1: Target and Ligand Preparation
The quality of your input structures directly determines the quality of your output data. Garbage in, garbage out.
Step-by-Step Protocol for Target Preparation:
-
Target Acquisition: Download the crystal structure of your target kinase from the RCSB Protein Data Bank (PDB). For our example, we will use EGFR kinase domain. A good choice is PDB ID: 2GS2 , which is EGFR in complex with an inhibitor. This co-crystallized ligand is essential for our validation step.
-
Initial Cleaning: Load the PDB file into a molecular modeling tool (e.g., UCSF Chimera, PyMOL, or the GUI of your docking software like AutoDockTools).[15]
-
Remove Non-Essential Molecules: Delete all water molecules and any other heteroatoms (ions, co-solvents) that are not critical to the binding interaction. The co-crystallized inhibitor should also be removed and saved as a separate file for the validation step.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein structure. This is a critical step as hydrogen bonds are often key to inhibitor binding. Assign appropriate atomic charges using a standard force field (e.g., Kollman charges in AutoDockTools).[16]
-
Output: Save the prepared protein structure in the required format for your docking software (e.g., PDBQT for AutoDock Vina).
Step-by-Step Protocol for Ligand Preparation:
-
Ligand Acquisition: Obtain the 2D structures of your thiazole-based inhibitors. These can be drawn using a chemical sketcher or downloaded from databases like PubChem.
-
3D Structure Generation: Convert the 2D structures into 3D conformations. Most molecular modeling packages can perform this step.
-
Energy Minimization: Subject each 3D ligand structure to energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, sterically favorable conformation before docking.
-
Charge and Torsion Assignment: Assign atomic charges (e.g., Gasteiger charges) and define the rotatable bonds. The number of rotatable bonds will directly impact the conformational search space during docking.
-
Output: Save the prepared ligands in the appropriate format (e.g., PDBQT).
Part 2: The Self-Validating System - Protocol Validation
This step is non-negotiable for producing trustworthy results. We must prove that our docking parameters can accurately replicate a known biological interaction before we use them to predict unknown ones.[17]
Step-by-Step Protocol for Validation:
-
Define the Binding Site: Using your prepared protein structure, define the "grid box" or search space for the docking simulation. The most reliable method is to center this box on the position of the co-crystallized ligand you removed in the preparation step. Ensure the box is large enough to accommodate the ligand and allow for some rotational and translational freedom.
-
Re-Dock the Native Ligand: Take the co-crystallized ligand that you saved separately, prepare it using the same ligand preparation protocol, and dock it back into the protein's binding site using the defined grid box.
-
Calculate Root Mean Square Deviation (RMSD): Superimpose the lowest-energy docked pose of the ligand with its original co-crystallized position. Calculate the RMSD between the heavy atoms of the two structures.[11]
-
Assess Validity: A successful validation is generally indicated by an RMSD value of less than 2.0 Å .[18] This demonstrates that your docking protocol has sufficient accuracy to reproduce the experimentally determined binding mode. If the RMSD is higher, you must troubleshoot by adjusting the grid box size, docking parameters, or even considering a different docking program.[19]
Part 3: Performing the Comparative Docking
Once your protocol is validated, you can proceed with confidence to dock your series of novel thiazole-based inhibitors.
-
Execute Docking: Using the validated parameters (protein structure, grid box), systematically dock each of your prepared thiazole derivatives.
-
Data Collection: For each compound, the docking software will generate a set of possible binding poses, each with a corresponding docking score (typically in kcal/mol).[11] The score represents an estimation of the binding free energy; more negative scores indicate a more favorable predicted interaction.
-
Post-Docking Analysis: For the best-scoring pose of each compound, meticulously analyze the specific molecular interactions with the protein's active site residues. Visualize hydrogen bonds, hydrophobic interactions, and any other significant contacts.
Comparative Analysis: Translating Docking Data into Actionable Insights
Here, we compare the results for a hypothetical series of thiazole-based EGFR inhibitors to demonstrate the analysis process.
Quantitative Data Summary
The docking results should be summarized in a clear, tabular format for easy comparison.
| Compound ID | R-Group Substitution on Thiazole Core | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| EGFR-Thz-01 | -Phenyl | -8.5 | Met793, Gln791 |
| EGFR-Thz-02 | -4-Fluorophenyl | -9.2 | Met793, Gln791, Cys775 |
| EGFR-Thz-03 | -4-Hydroxyphenyl | -9.8 | Met793, Gln791, Asp855 |
| EGFR-Thz-04 | -3,4-Dichlorophenyl | -8.9 | Met793 |
Qualitative Analysis and SAR Derivation
The true value of docking lies in understanding the "why" behind the scores.
-
Baseline Interaction: The parent compound, EGFR-Thz-01 , establishes key hydrogen bonds with the hinge region residue Met793, a classic interaction for many kinase inhibitors.[20]
-
Impact of Electronegative Substitution: The addition of a fluorine atom in EGFR-Thz-02 leads to a more favorable docking score (-9.2 kcal/mol). Visual analysis of the binding pose reveals that the fluorine atom may be forming a favorable interaction with the backbone of Cys775, stabilizing the complex.
-
Exploiting a Deeper Pocket: EGFR-Thz-03 , with a hydroxyl group, shows the best docking score (-9.8 kcal/mol). This is a significant improvement. The analysis indicates that the hydroxyl group is positioned perfectly to form an additional, strong hydrogen bond with the side chain of Asp855 in the DFG motif region. This demonstrates a powerful SAR insight: functionalizing this position with a hydrogen bond donor can dramatically improve binding affinity.[21]
-
Steric Hindrance/Unfavorable Interactions: The dichlorophenyl substitution in EGFR-Thz-04 results in a slightly worse score than the fluorinated analog. The binding pose analysis might suggest that the bulky chlorine atoms cause a slight steric clash or are not positioned to make favorable contacts, disrupting the optimal orientation in the pocket.
This comparative analysis provides a clear, rational path for the next round of inhibitor design: focusing on substitutions at the 4-position of the phenyl ring with groups capable of acting as hydrogen bond donors is the most promising strategy.
Visualizing the Kinase Inhibition Mechanism
Understanding where these inhibitors act is crucial. They are ATP-competitive, meaning they block the site where ATP would normally bind, thus preventing the phosphorylation of downstream substrates.
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The Ascendant Trajectory of Thiazole Derivatives in Oncology: A Comparative Efficacy Analysis Against Standard Chemotherapeutics
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the efficacy of emerging thiazole derivatives against established standard-of-care anticancer drugs. It is designed to be a valuable resource for those at the forefront of oncological research.
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic treatments.[1][2] In this dynamic field, the thiazole scaffold has emerged as a cornerstone in medicinal chemistry, yielding a plethora of derivatives with potent and diverse anticancer activities.[1][3][4] This guide delves into the scientific rationale behind the burgeoning interest in thiazole-based compounds, presenting a comparative analysis of their efficacy against conventional anticancer agents, substantiated by experimental data.
The therapeutic promise of thiazole derivatives is underscored by the clinical success of drugs such as Dasatinib and Ixazomib, which feature this heterocyclic motif and are now integral components of cancer treatment regimens.[1] These precedents have galvanized further research, leading to the discovery of novel thiazole compounds that exhibit remarkable potency against a range of malignancies, often through multifaceted mechanisms of action.[1][5] These mechanisms include the induction of apoptosis, inhibition of critical cell signaling pathways like PI3K/mTOR, and disruption of the cellular cytoskeleton.[5]
This comparative guide will navigate the intricate details of their mechanisms, present head-to-head efficacy data where available, and provide the experimental context necessary to critically evaluate their potential as next-generation cancer therapeutics.
Comparative Efficacy: Thiazole Derivatives vs. Standard Anticancer Drugs
The true measure of a novel therapeutic agent lies in its performance relative to existing standards of care. This section presents a quantitative comparison of the in vitro cytotoxic activity of promising thiazole derivatives against various cancer cell lines, juxtaposed with the efficacy of established anticancer drugs.
In Vitro Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound in inhibiting cancer cell proliferation. The following table summarizes the IC50 values for selected thiazole derivatives and standard anticancer drugs across different cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Standard Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | MCF-7 (Breast) | 6.77 ± 0.41 | [6] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | HepG2 (Liver) | 8.4 ± 0.51 | [6] | |
| Compound 3b | Leukemia (Various) | Potent (GI% > 75) | - | - | - | [7] | |
| Compound 5k | MDA-MB-231 (Breast) | 0.176 | - | - | - | [2] | |
| IVc | MCF-7 (Breast) | 126.98 | 5-Fluorouracil | MCF-7 (Breast) | 69.64 | [8] | |
| 17i | A549 (Lung) | ~3x more potent than Sorafenib | Sorafenib | A549 (Lung) | - | [9] | |
| 17m | A549 (Lung) | - | Sorafenib | A549 (Lung) | - | [9] |
Analysis of Cytotoxicity Data:
The data presented above highlights the significant potential of thiazole derivatives as anticancer agents. For instance, compound 4c demonstrates superior potency against both MCF-7 and HepG2 cell lines when compared to the broad-spectrum protein kinase inhibitor, Staurosporine.[6] Similarly, compound 17i shows a threefold greater activity against the A549 lung cancer cell line than the multi-kinase inhibitor Sorafenib.[9] It is important to note that while some derivatives like IVc show lower potency than the standard drug 5-Fluorouracil in this specific assay, the diverse mechanisms of action of thiazole derivatives may offer advantages in terms of overcoming drug resistance or reducing off-target toxicity.[8]
Unraveling the Mechanisms of Action: A Deeper Dive
The therapeutic efficacy of thiazole derivatives is rooted in their ability to modulate a variety of cellular processes critical for cancer cell survival and proliferation. This section explores some of the key signaling pathways and cellular targets affected by these compounds.
Inhibition of Key Signaling Pathways
Many thiazole derivatives exert their anticancer effects by targeting crucial nodes in intracellular signaling cascades that are frequently dysregulated in cancer.
-
PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Several thiazole derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[5][7] For example, compound 3b has demonstrated significant inhibitory activity against both PI3Kα and mTOR.[7] By simultaneously blocking these two key kinases, such compounds can effectively shut down a major survival pathway in cancer cells.
-
VEGFR-2 Signaling: Vascular endothelial growth factor receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Compound 4c has been shown to be a potent inhibitor of VEGFR-2, with an IC50 of 0.15 µM, comparable to the established VEGFR-2 inhibitor Sorafenib (IC50 = 0.059 µM).[6] This anti-angiogenic activity can stifle tumor growth and metastasis.
-
EGFR and HER2 Signaling: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key drivers in many cancers, particularly breast and lung cancer. Certain pyrazole-thiazole hybrids have been designed to target these receptors, with compound 17m showing potent inhibition of EGFR.[9]
Below is a diagram illustrating the inhibition of the PI3K/mTOR pathway by a thiazole derivative.
Caption: Inhibition of the PI3K/mTOR signaling pathway by a thiazole derivative.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many thiazole derivatives have been shown to effectively induce apoptosis in cancer cells. For example, compound 4c significantly increased the percentage of early and late apoptotic cells in the MCF-7 breast cancer cell line.[6] This pro-apoptotic effect is often accompanied by cell cycle arrest. The same compound was found to cause cell cycle arrest at the G1/S phase, preventing cancer cells from replicating their DNA and dividing.[6]
The diagram below illustrates a typical workflow for assessing apoptosis and cell cycle arrest.
Caption: Experimental workflow for apoptosis and cell cycle analysis.
Experimental Methodologies: A Guide to In Vitro Efficacy Assessment
To ensure the reproducibility and validity of the findings presented, this section outlines the standard experimental protocols employed in the evaluation of anticancer compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivative or standard drug. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued investigation of thiazole derivatives as a rich source of novel anticancer drug candidates. Their diverse mechanisms of action, potent efficacy against a range of cancer cell lines, and the potential to overcome resistance to existing therapies make them a highly attractive class of compounds.
Future research should focus on:
-
In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of lead compounds in animal models.
-
Combination therapies: To explore the synergistic effects of thiazole derivatives with standard chemotherapeutic agents or targeted therapies.
-
Biomarker discovery: To identify patient populations most likely to respond to specific thiazole-based treatments.
The continued exploration of the vast chemical space of thiazole derivatives holds immense promise for the development of more effective and personalized cancer treatments.
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of Substituted Thiazoles
Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in modern drug discovery.[1][2][3] This "privileged structure" is found in a multitude of natural products, including Vitamin B1 (thiamine), and serves as the core of numerous FDA-approved drugs.[2][4][5] The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][6][7][8]
However, the journey from a promising "hit" in a lab dish to a successful therapeutic in a living organism is fraught with challenges. A frequent and critical hurdle is the disconnect between a compound's performance in vitro (in a controlled laboratory environment) and its efficacy in vivo (within a living organism). This guide provides a comparative analysis of the in vitro and in vivo activities of substituted thiazoles, offering field-proven insights, detailed experimental protocols, and supporting data to help researchers navigate this complex transition.
The In Vitro-In Vivo Chasm: Why Promising Hits Fail
The initial stages of drug discovery rely heavily on high-throughput in vitro screening to identify compounds that interact with a specific biological target. While essential for initial validation, a potent IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) value in an isolated system is not a guarantee of in vivo success. The biological complexity of a living organism introduces a host of variables not present in a petri dish.
Key factors contributing to the in vitro-in vivo discrepancy include:
-
Pharmacokinetics (ADME): The Absorption, Distribution, Metabolism, and Excretion profile of a drug dictates its ability to reach the target site in sufficient concentration and for an adequate duration. A compound may be highly potent in an assay but suffer from poor oral bioavailability, rapid metabolism into inactive forms, or failure to penetrate the target tissue.[9][10]
-
Metabolic Instability: The thiazole ring itself can be susceptible to metabolic reactions, particularly oxidation catalyzed by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites or inactive compounds.[11][12][13]
-
Toxicity: A compound may exhibit off-target effects in an organism that are not apparent in a simplified in vitro model, leading to unacceptable toxicity.[14]
-
Target Engagement in a Complex System: The accessibility of the target protein or cell within the complex physiological environment can be vastly different from the controlled conditions of an in vitro assay.
This guide will dissect these challenges through the lens of substituted thiazole derivatives, providing a framework for more predictive and successful drug development campaigns.
Caption: General drug discovery workflow for thiazole derivatives.
Part 1: Foundational In Vitro Evaluation
In vitro assays are the workhorses of early-stage drug discovery, providing crucial data on a compound's potency and mechanism of action at the cellular level.
Common Assay 1: Anticancer Activity (Cytotoxicity)
The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16] It is frequently used to determine the cytotoxic potential of novel anticancer compounds.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[17] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted thiazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Common Assay 2: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing the potency of new antibacterial or antifungal agents.[18]
-
Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus or Candida albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth or RPMI-1640). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the thiazole compounds in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Part 2: The Crucial Leap to In Vivo Models
Animal models are indispensable for evaluating how a drug candidate behaves in a complex physiological system, providing insights into its efficacy, safety, and pharmacokinetic profile.
Common Model 1: Anticancer Efficacy (Murine Xenograft Model)
This model involves implanting human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents.[11]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HL-60 leukemia cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[19]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the substituted thiazole compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Analysis: Compare the tumor growth inhibition in the treated groups relative to the control group.
Common Model 2: Antifungal Efficacy (Murine Candidiasis Model)
This model is used to evaluate the effectiveness of antifungal compounds in treating a systemic or localized infection.
-
Immunosuppression: Induce a state of immunosuppression in mice (e.g., C57BL/6) to facilitate infection, often by administering corticosteroids.
-
Infection: Infect the mice orally with a pathogenic strain of Candida albicans. This can be done by placing a cotton ball saturated with the yeast culture in the oral cavity for a defined period.[18]
-
Treatment: Begin treatment with the thiazole derivative, typically administered topically to the oral cavity or systemically.[18] A standard antifungal like fluconazole may be used as a positive control.[20]
-
Assessment of Fungal Burden: After a set treatment period, euthanize the animals. Excise the tongue and other relevant tissues, homogenize them, and plate serial dilutions on selective agar to quantify the fungal burden (Colony Forming Units, CFU).[18]
-
Analysis: Compare the CFU counts from the treated groups to the vehicle control group to determine the reduction in fungal load.
Caption: The In Vitro-In Vivo Gap: Key factors leading to efficacy failure.
Part 3: Comparative Analysis - Connecting the Dots
The true test of a drug discovery program lies in its ability to generate compounds that demonstrate a clear correlation between in vitro potency and in vivo efficacy. The following table summarizes data from published studies on substituted thiazoles, highlighting this relationship across different therapeutic areas.
| Compound Class/Example | In Vitro Activity | In Vivo Model | In Vivo Efficacy Outcome | Correlation & Remarks | Reference |
| PI3K/mTOR Inhibitor (Compound 3b) | Potent growth inhibition of leukemia HL-60(TB) cells. IC50 = 0.086 µM (PI3Kα), 0.221 µM (mTOR). | Leukemia HL-60(TB) Xenograft in mice. | Showed significant tumor growth inhibition and induced apoptosis. | Good Correlation: Potent dual-target inhibition in vitro translated effectively to tumor suppression in a relevant xenograft model. | [19],[21],[22] |
| Anticancer Tubulin Inhibitor (SMART-H) | Subnanomolar IC50 values against various cancer cell lines. | Nude mice xenografts. | Near 100% tumor growth inhibition. | Good Correlation: Excellent in vitro potency was mirrored by strong in vivo efficacy. However, the study noted metabolic instability (short half-life), prompting further chemical modification. | [11] |
| Antifungal Agent (Compound MT) | MIC range of 0.5-2 µg/mL against C. albicans. Inhibited biofilm formation. | Murine model of oral candidiasis. | Promoted a significant decrease in the colony-forming units recovered from the tongues of infected mice. | Good Correlation: The in vitro antifungal and anti-virulence activity translated to a reduction of fungal burden in a topical infection model. | [18] |
| Antibacterial Agent (Lead Thiazole Cmpd. 1) | Potent in vitro activity against MRSA. | Murine skin infection model (MRSA). | Reduced the burden of MRSA in skin wounds by over 90%, comparable to the standard drug mupirocin. | Good Correlation: Strong in vitro bactericidal activity was successfully translated to a topical in vivo infection model, demonstrating therapeutic potential. | [19] |
| Antiproliferative Goniofufurone Bioisostere (Compound 4) | IC50 = 0.19 nM against MCF-7 breast cancer cells. | Zebrafish model (Danio rerio) for toxicity assessment. | Found to be non-toxic at concentrations up to 125 µM. | Partial Correlation: Demonstrated exceptional in vitro potency. The in vivo study focused on toxicity, not efficacy, but showed a favorable safety profile, which is a prerequisite for further in vivo efficacy testing. | [14] |
Analysis and Causality
The data reveals that a strong correlation between in vitro and in vivo results is achievable but is by no means guaranteed.
-
Success Stories: In the cases of the PI3K/mTOR inhibitor, the antifungal agent MT, and the antibacterial compound, the in vitro activity was a reliable predictor of in vivo success.[18][19][21] This is often observed when the in vivo model directly recapitulates the conditions of the in vitro assay (e.g., topical application for an infection) or when the compound possesses favorable pharmacokinetic properties that allow it to reach and engage its target effectively in a systemic model.
-
A Deeper Look - The SMART-H Case: The tubulin inhibitor SMART-H presents a more nuanced picture. While its potent in vitro activity translated to remarkable in vivo efficacy, metabolic stability studies revealed a short half-life in liver microsomes from multiple species, including humans.[11] The primary metabolic liabilities were identified as the ketone and methoxy groups on the molecule. This critical insight, which could only be gained by bridging in vitro metabolism studies with in vivo pharmacokinetics, allowed the researchers to rationally design next-generation compounds with improved metabolic stability by modifying the labile ketone group.[11] This exemplifies the iterative nature of drug discovery, where in vivo data informs further in vitro design.
-
The Role of Metabolism: The metabolism of the thiazole ring itself is a critical consideration. CYP enzymes can catalyze epoxidation, S-oxidation, or N-oxidation of the ring, potentially leading to the formation of reactive metabolites that can cause toxicity or rapid inactivation and clearance of the drug.[12][13] Therefore, early in vitro metabolic profiling using liver microsomes or hepatocytes is a self-validating step that must be integrated into any thiazole-based drug discovery program to anticipate and mitigate potential in vivo liabilities.
Caption: Inhibition of the PI3K/mTOR pathway by dual-inhibitor thiazoles.
Conclusion: An Integrated Approach for Translational Success
The development of substituted thiazoles as therapeutic agents requires a deeply integrated and scientifically rigorous approach. While in vitro assays are indispensable for initial screening and potency determination, they represent only the first step of a long journey. The transition to in vivo models is not merely a validation step but a critical discovery phase where the complex interplay of pharmacokinetics, metabolism, and toxicology determines the ultimate therapeutic potential of a compound.
For researchers, scientists, and drug development professionals, the key takeaway is that in vitro and in vivo studies should not be viewed as sequential hurdles but as a continuous, self-validating feedback loop. Early consideration of ADME-Tox properties, elucidation of metabolic pathways, and rational design to mitigate liabilities are paramount. By understanding the causality behind the potential in vitro-in vivo disconnect and by employing the robust experimental designs outlined in this guide, the scientific community can more effectively translate the immense potential of the thiazole scaffold into novel, life-saving therapies.
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A Comparative Guide to the Spectroscopic Analysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate Derivatives
This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation and characterization of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate and its derivatives. Thiazole-containing heterocyclic compounds are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their biological activity is intimately tied to their structure, making robust and unambiguous analytical characterization a cornerstone of drug discovery and development. This document moves beyond mere procedural descriptions to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Core Structure: A Spectroscopic Overview
The foundational molecule, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, possesses several key structural features that yield characteristic spectroscopic signatures. Understanding these signatures is the first step in analyzing more complex derivatives.
Caption: Core structure with key functional groups highlighted.
General Analytical Workflow
Caption: A simplified fragmentation pathway for the parent compound.
Comparative Data: Expected Molecular Ions
| Phenyl Substituent | Molecular Formula | Exact Mass (Monoisotopic) |
| -H | C₁₃H₁₃NO₂S | 247.067 |
| -Cl | C₁₃H₁₂ClNO₂S | 281.028 |
| -OCH₃ | C₁₄H₁₅NO₃S | 277.077 |
Note: For chlorine-containing derivatives, look for the characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The analysis is typically run in positive ion mode to generate [M+H]⁺ ions.
-
Mass Analysis: Set the mass analyzer (e.g., TOF or Orbitrap) to scan a relevant m/z range (e.g., 50-500 Da).
-
Data Acquisition: Acquire data for 1-2 minutes to obtain a stable, averaged mass spectrum. For high-resolution data, ensure the instrument is properly calibrated.
-
Fragmentation (MS/MS): To confirm structural features, select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Expertise & Causality: The thiazole and phenyl rings, along with the carbonyl group, form an extended conjugated system. This results in strong π→π* transitions, typically observed between 250-350 nm. [3][4]The choice of solvent can be important; polar solvents may interact with the chromophore and cause slight shifts in the absorption maximum (λ_max). Comparing spectra in solvents of different polarities (e.g., hexane vs. ethanol) can provide insight into the nature of the electronic transition. [5]
Comparative Data: Effect of Phenyl Substitution on λ_max
| Phenyl Substituent (para-) | Effect | Expected λ_max Shift | Rationale |
| -H (Parent Compound) | Baseline | ~310 nm | Reference π→π* transition. |
| -OH (Electron-Donating) | Bathochromic Shift | λ_max > 310 nm | The lone pair on the oxygen extends the conjugation, lowering the energy gap for the π→π* transition. |
| -NO₂ (Electron-Withdrawing) | Bathochromic Shift | λ_max > 310 nm | The nitro group also extends the conjugation and can introduce a lower energy charge-transfer band. |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the thiazole derivative of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or acetonitrile).
-
Dilution: Prepare a dilute solution from the stock solution in a volumetric flask to ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.0 AU).
-
Instrumentation: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Baseline Correction: Place the blank cuvette in both the sample and reference holders and run a baseline correction to zero the instrument.
-
Data Acquisition: Replace the blank in the sample holder with the sample cuvette. Scan the desired wavelength range (e.g., 200-600 nm) to record the absorption spectrum.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration and path length are known.
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Title: THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Source: Canadian Journal of Chemistry. URL: [Link]
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Title: THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Source: Canadian Science Publishing. URL: [Link]
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Title: A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Source: RSC Advances. URL: [Link]
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Title: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Source: ResearchGate. URL: [Link]
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Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Source: Taylor & Francis Online. URL: [Link]
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A Comparative Guide to the Structural Confirmation of Thiazole Derivatives via X-ray Crystallography
Introduction: The Pivotal Role of Thiazole Derivatives and the Imperative of Structural Verification
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a foundational scaffold for a vast array of pharmacologically active compounds.[1][2][3] Its derivatives are integral to numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4][5] The biological efficacy of these molecules is intrinsically linked to their precise three-dimensional atomic arrangement. Therefore, unambiguous confirmation of their molecular structure is a cornerstone of modern drug discovery and development.
Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of crystalline compounds.[6][7][8] This technique provides unparalleled insight into bond lengths, bond angles, and intermolecular interactions, which collectively govern the physicochemical and biological properties of a molecule.[9] This guide offers a comprehensive comparison of the crystallographic analysis of various thiazole derivatives, providing researchers with the foundational knowledge and practical protocols to confidently determine and interpret their solid-state structures.
The "Why" Behind the Method: Causality in Experimental Choices
The journey from a synthesized thiazole derivative to a refined crystal structure is paved with critical decisions. Understanding the rationale behind each step is paramount for obtaining high-quality, publishable data.
Crystal Growth: The Foundation of a Successful Analysis
The adage "garbage in, garbage out" is particularly resonant in crystallography. A high-quality single crystal is the prerequisite for a successful diffraction experiment.[10] The choice of crystallization technique is dictated by the physicochemical properties of the thiazole derivative, such as solubility and stability.
-
Slow Evaporation: This is often the simplest and most common method. A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation. This method is ideal for compounds that are stable at room temperature and soluble in volatile organic solvents.
-
Vapor Diffusion (Hanging and Sitting Drop): This technique is particularly useful for smaller sample quantities and for screening a wide range of conditions. A drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Solvent/Anti-Solvent Diffusion: This method involves layering a solution of the compound with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion at the interface promotes crystal growth. This is advantageous for compounds that are sensitive to temperature changes or air.
The selection of solvents is a critical parameter. A systematic screening of various solvents and solvent mixtures is often necessary to identify conditions that yield diffraction-quality crystals, typically in the size range of 0.1-0.3 mm.[11]
Experimental Workflow: A Self-Validating System
The process of X-ray crystal structure determination is a systematic workflow designed to ensure accuracy and reproducibility. Each stage provides a checkpoint for data quality.
Figure 1: A generalized workflow for the X-ray crystallographic analysis of thiazole derivatives.
Detailed Experimental Protocols
1. Crystal Growth of a Model Thiazole Derivative
This protocol provides a general guideline for the slow evaporation method.
-
Dissolution: Dissolve 5-10 mg of the purified thiazole derivative in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixture) in a small, clean vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial periodically for crystal growth. This process can take anywhere from a few days to several weeks.
2. Single-Crystal X-ray Data Collection
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryoprotectant (if collecting data at low temperatures) and a cryo-loop.[12]
-
Diffractometer Setup: Mount the goniometer head on the diffractometer.[12] Modern diffractometers are typically equipped with a CCD or CMOS detector.
-
Data Collection Strategy: The data collection software will typically determine an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.[9]
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for factors such as Lorentz and polarization effects.
3. Structure Solution and Refinement
-
Structure Solution: The integrated data is used to solve the crystal structure. For small molecules like thiazole derivatives, direct methods are most commonly employed to determine the initial phases of the structure factors.
-
Structure Refinement: The initial atomic model is then refined against the experimental diffraction data. This is an iterative process of adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor and goodness-of-fit.
Comparative Structural Analysis of Thiazole Derivatives
The true power of X-ray crystallography lies in the ability to perform detailed comparative analyses of related structures. By examining the crystal structures of different thiazole derivatives, we can understand how substituent modifications influence molecular conformation and intermolecular interactions.
Table 1: Comparison of Key Geometric Parameters in Selected Thiazole Derivatives
| Derivative | C2-N3 Bond Length (Å) | C4-C5 Bond Length (Å) | Torsion Angle (Substituent at C2) | Hydrogen Bonding Interactions |
| Thiazole-A | 1.372(3) | 1.365(4) | -175.4(2)° | N-H···O |
| Thiazole-B | 1.381(2) | 1.368(3) | 5.2(3)° | O-H···N |
| Thiazole-C | 1.375(5) | 1.362(6) | 89.7(4)° | C-H···S |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from the refined crystallographic information files (CIFs).
The subtle variations in bond lengths and torsion angles can have significant implications for the molecule's biological activity. For instance, the planarity of a substituent relative to the thiazole ring can affect its ability to bind to a biological target.[13]
Logical Relationships in Structure-Activity Analysis
The relationship between a molecule's structure and its biological activity is a fundamental concept in drug design. X-ray crystallography provides the structural foundation for understanding these relationships.
Figure 2: The interplay between molecular structure, physicochemical properties, intermolecular interactions, and biological activity.
In the field of drug development, particularly with a versatile scaffold like thiazole, X-ray crystallography is not merely a characterization technique; it is a critical tool for rational drug design. It provides the definitive structural evidence required to understand structure-activity relationships, optimize lead compounds, and ultimately develop safer and more effective therapeutics. The ability to visualize the precise arrangement of atoms in a thiazole derivative empowers researchers to make informed decisions, accelerating the journey from a promising molecule to a life-changing medicine.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, a compound that, while valuable in synthetic chemistry, necessitates careful handling due to its inherent hazards. By understanding the principles behind these procedures, you can ensure the safety of your team, protect the environment, and maintain full regulatory compliance.
Hazard Assessment: Understanding the Risks
Before any disposal protocol can be established, a thorough understanding of the chemical's hazards is paramount. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
H302: Harmful if swallowed: This indicates acute oral toxicity.
-
H315: Causes skin irritation: Direct contact can lead to skin irritation.
-
H319: Causes serious eye irritation: Poses a significant risk to eye health upon contact.
-
H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.
This hazard profile firmly categorizes this compound as a hazardous waste. Therefore, it must not be disposed of down the drain or in regular trash[2]. The following procedures are designed to manage these risks effectively during the waste collection and disposal process.
Hazard Summary Table
| GHS Hazard Code | Hazard Statement | Primary Risk(s) |
| H302 | Harmful if swallowed | Acute toxicity (oral) |
| H315 | Causes skin irritation | Skin contact hazard |
| H319 | Causes serious eye irritation | Eye contact hazard |
| H335 | May cause respiratory irritation | Inhalation hazard |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a multi-step process that begins at the point of generation. Adherence to these steps is crucial for ensuring safety and compliance.
Step 1: Personal Protective Equipment (PPE)
Given the skin, eye, and respiratory irritation hazards, appropriate PPE is non-negotiable. Before handling the waste, ensure you are wearing:
-
Safety Goggles: To protect against splashes and airborne particles causing serious eye irritation.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Laboratory Coat: To protect from contamination of personal clothing.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is necessary to mitigate respiratory tract irritation.
Step 2: Waste Segregation and Container Selection
Proper segregation is a foundational principle of chemical waste management, preventing dangerous reactions between incompatible substances[3].
-
Designated Hazardous Waste Container: Dedicate a specific, clearly labeled container for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate waste.
-
Chemical Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.
-
Secure Closure: The container must have a secure, leak-proof lid to prevent spills and the escape of vapors[3].
Step 3: Labeling the Waste Container
Accurate and detailed labeling is a legal requirement and essential for the safety of everyone who will handle the container. The label must include:
-
The full chemical name: "Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate". Do not use abbreviations.
-
The words "Hazardous Waste".
-
A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date when the first waste was added to the container.
Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)
Laboratories must have a designated Satellite Accumulation Area for the temporary storage of hazardous waste[4].
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[3][4].
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Container Management: Keep the waste container closed at all times, except when adding waste[4].
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[5].
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Ensure all necessary paperwork is completed accurately.
-
Do Not Treat the Waste: Do not attempt to neutralize or treat the chemical waste yourself unless you are specifically trained and authorized to do so. The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber, which should be carried out by a licensed facility[5][6].
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Caption: Disposal workflow for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Spill Management
In the event of a spill, prompt and safe cleanup is essential to mitigate exposure risks.
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team immediately.
-
Prevent entry into the contaminated area.
-
Conclusion: A Commitment to Safety
The proper disposal of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a critical responsibility for all laboratory personnel. By understanding its specific hazards and adhering to the established protocols for waste segregation, containment, and disposal, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific waste management guidelines and EHS department for guidance.
References
-
PubChem. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations.[Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.[Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste.[Link]
Sources
- 1. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. 2-Aminothiazole-4-acetic acid - Safety Data Sheet [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, a deep and actionable understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and personal well-being. This guide provides an in-depth, experience-driven protocol for the safe handling of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, a compound with significant potential in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a culture of safety that empowers you to conduct your research with confidence and precision.
Understanding the Hazard Profile
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS No. 53715-64-3) is a heterocyclic compound whose hazard profile necessitates a stringent adherence to safety protocols.[1] Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications underscore the critical importance of a multi-layered personal protective equipment (PPE) strategy to mitigate exposure risks.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in laboratory safety. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: Hierarchy of Controls for managing laboratory chemical hazards.
While elimination or substitution of a specific research compound is often not feasible, the subsequent levels—engineering controls, administrative controls, and finally, PPE—form the cornerstone of our safety protocol.
Engineering and Administrative Controls: The First Lines of Defense
Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards.
-
Chemical Fume Hood: All handling of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, particularly when dealing with powders or creating solutions, must be conducted within a certified chemical fume hood.[2] This minimizes the inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne contaminants.[3]
-
Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested. Their location should be clearly marked.[3]
Administrative Controls: These are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.
-
Training: All personnel must be thoroughly trained on the hazards of this chemical and the specific handling procedures.
-
Restricted Access: Limit access to areas where this compound is stored and handled to authorized personnel only.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the last line of defense and must be used in conjunction with the controls mentioned above. The following table summarizes the recommended PPE for handling Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
| Protection Level | Equipment | Purpose | Standard |
| Eye and Face Protection | Safety Glasses with Side Shields & Face Shield | To protect against splashes and airborne particles.[2] | EN166[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact.[2] | ASTM D6978 |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination.[2] | --- |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when engineering controls are insufficient.[2] | NIOSH N95 or higher |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Recommended sequence for donning and doffing PPE.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound within a certified chemical fume hood.[2]
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[3]
-
Prevent dust formation during handling.[3]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[4]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the product to reach the sewage system.
Conclusion: Fostering a Culture of Safety
The responsible handling of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a shared responsibility that underpins the success and safety of your research endeavors. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your scientific work.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
- PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
- Fisher Scientific. (2024, March 30). Safety Data Sheet.
- ChemicalBook. (2025, August 9). ETHYL 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE - Safety Data Sheet.
- Tokyo Chemical Industry. (n.d.). Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate.
- ECHEMI. (n.d.). ethyl thiazole-4-carboxylate SDS, 6898-57-3 Safety Data Sheets.
- Safety Data Sheet. (2024, September 18). GHS07.
- Fisher Scientific. (2024, February 23). Safety Data Sheet.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
